molecular formula C8H10Cl2N2 B177340 3,6-Dichloro-4,5-diethylpyridazine CAS No. 107228-53-5

3,6-Dichloro-4,5-diethylpyridazine

Cat. No.: B177340
CAS No.: 107228-53-5
M. Wt: 205.08 g/mol
InChI Key: NSDLGPQCQNDHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-4,5-diethylpyridazine, also known as this compound, is a useful research compound. Its molecular formula is C8H10Cl2N2 and its molecular weight is 205.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-4,5-diethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDLGPQCQNDHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN=C1Cl)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548480
Record name 3,6-Dichloro-4,5-diethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107228-53-5
Record name 3,6-Dichloro-4,5-diethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Brief: 3,6-Dichloro-4,5-diethylpyridazine (CAS No. 107228-53-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of 3,6-Dichloro-4,5-diethylpyridazine, a substituted pyridazine of interest in chemical synthesis and potentially in pharmaceutical and agrochemical research. Due to the limited publicly available data specifically for this diethyl derivative, this guide also references information on closely related analogs to provide a broader context for its potential properties and reactivity. The confirmed Chemical Abstracts Service (CAS) number for this compound is 107228-53-5 .

Chemical Identity and Properties

IdentifierValueReference
Chemical Name This compoundN/A
CAS Number 107228-53-5
Molecular Formula C₈H₁₀Cl₂N₂Inferred
Molecular Weight 205.09 g/mol Calculated
Canonical SMILES CCC1=C(C(=NN=C1Cl)Cl)CCInferred

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, the synthesis of analogous dichloropyridazines, such as the diisopropyl and dimethyl variants, typically involves the chlorination of a corresponding pyridazinedione precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).

General Synthetic Workflow (Hypothesized):

The logical synthesis pathway would likely begin with a diethyl-substituted maleic anhydride or a related precursor, followed by cyclization with hydrazine to form the pyridazinedione ring, and subsequent chlorination.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Diethylmaleic Anhydride C 4,5-Diethylpyridazine-3,6-dione A->C B Hydrazine B->C D 4,5-Diethylpyridazine-3,6-dione F This compound D->F E Phosphorus Oxychloride (POCl₃) E->F G A This compound B Nucleophilic Substitution (e.g., with amines, alcohols, thiols) A->B C Library of Novel Pyridazine Derivatives B->C D High-Throughput Screening C->D E Identification of Biologically Active 'Hits' D->E

An In-depth Technical Guide to 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dichloro-4,5-diethylpyridazine, a substituted pyridazine derivative of interest in medicinal and agrochemical research. Detailed experimental protocols for its synthesis are presented, based on established methodologies for analogous compounds. Furthermore, this guide explores the potential biological activities of this compound class, drawing insights from related molecular structures. While specific signaling pathway involvement for the title compound is not yet elucidated, a hypothetical pathway is presented for illustrative purposes based on the activities of similar pyridazine derivatives.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a key reference for researchers.

PropertyValue
Molecular Weight 205.09 g/mol
Molecular Formula C₈H₁₀Cl₂N₂
CAS Number 107228-53-5
Appearance Solid
Purity 95%
Storage Temperature 2-8°C (Inert atmosphere)
IUPAC Name This compound
InChI Code 1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3
InChI Key NSDLGPQCQNDHHB-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, which is analogous to the preparation of similar 4,5-dialkyl-3,6-dichloropyridazines. The general workflow involves the initial synthesis of the pyridazinedione precursor followed by a chlorination step.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4,5-diethyl-1,2-dihydropyridazine-3,6-dione cluster_1 Step 2: Chlorination A Diethylmaleic anhydride C 4,5-diethyl-1,2-dihydropyridazine-3,6-dione A->C B Hydrazine hydrate B->C E This compound C->E Reaction D Phosphoryl chloride (POCl3) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4,5-diethyl-1,2-dihydropyridazine-3,6-dione

This procedure is based on the established reaction of substituted maleic anhydrides with hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethylmaleic anhydride in a suitable solvent such as glacial acetic acid.

  • Addition of Hydrazine: Slowly add an equimolar amount of hydrazine hydrate to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is then collected by filtration, washed with a non-polar solvent (e.g., hexane or ether), and dried to yield 4,5-diethyl-1,2-dihydropyridazine-3,6-dione.

Step 2: Synthesis of this compound

This chlorination step is a common method for converting pyridazinediones to their corresponding dichloropyridazines.

  • Reaction Setup: In a well-ventilated fume hood, suspend the 4,5-diethyl-1,2-dihydropyridazine-3,6-dione obtained from Step 1 in an excess of phosphoryl chloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After the reaction is complete, carefully remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Purification: The crude product is then cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid. The solid is then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available, the pyridazine core and the dichloro-substitution pattern are present in molecules with known biological activities. Dichlorophenyl-substituted heterocycles have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

For instance, some substituted pyridazine derivatives have been investigated for their potential as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase 3 (PDE3). Inhibition of these pathways could lead to anti-inflammatory and cardiovascular effects, respectively.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action if this compound were to act as a COX-2 inhibitor. It is important to note that this is a representative diagram and has not been experimentally validated for this specific compound.

Hypothetical_Signaling_Pathway Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates COX2 COX-2 (Cyclooxygenase-2) COX2->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Target_Compound This compound (Hypothetical Inhibitor) Target_Compound->COX2 Inhibition

Caption: Hypothetical COX-2 inhibition pathway.

Conclusion

This compound is a halogenated pyridazine derivative with a molecular weight of 205.09 g/mol . Its synthesis can be reliably achieved through a two-step process involving the formation of a pyridazinedione intermediate followed by chlorination. While direct biological data is limited, the structural motifs present in this molecule suggest potential for biological activity, warranting further investigation by researchers in drug discovery and agrochemical development. The experimental protocols and conceptual framework provided in this guide serve as a valuable resource for such future studies.

An In-depth Technical Guide to 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3,6-Dichloro-4,5-diethylpyridazine (CAS No: 107228-53-5). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and draws parallels from closely related analogs to offer insights for researchers and professionals in drug development. The guide covers the compound's structure, physicochemical properties, and potential synthetic pathways. It also explores the broader context of 3,6-dichloropyridazine derivatives in medicinal chemistry, highlighting their potential as kinase inhibitors and in other therapeutic areas. This document aims to be a foundational resource for stimulating further investigation into this specific molecule.

Chemical Structure and Properties

This compound is a substituted pyridazine with the molecular formula C8H10Cl2N2. The core structure consists of a pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, substituted with two chlorine atoms at positions 3 and 6, and two ethyl groups at positions 4 and 5.

Structure:

Physicochemical Properties

Specific experimentally determined physicochemical data for this compound is scarce. However, predicted data and information from suppliers provide some initial parameters.

PropertyValueSource
CAS Number 107228-53-5Supplier Data
Molecular Formula C8H10Cl2N2Supplier Data
Molecular Weight 205.09 g/mol Calculated
Boiling Point 303.2 °C at 760 mmHgPredicted
Density 1.239 g/cm³Predicted
Melting Point Not available-

Synthesis

A plausible synthetic pathway would likely involve the following conceptual steps:

Synthesis_Pathway A Diethylmaleic Anhydride B 4,5-Diethylpyridazine-3,6-dione A->B Hydrazine C This compound B->C Chlorinating Agent (e.g., POCl3)

Figure 1. A potential synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,5-Diethylpyridazine-3,6-dione

  • To a solution of diethylmaleic anhydride in a suitable solvent (e.g., acetic acid), add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., water or ethanol) and dry under vacuum to yield 4,5-diethylpyridazine-3,6-dione.

Step 2: Synthesis of this compound

  • Suspend 4,5-diethylpyridazine-3,6-dione in a chlorinating agent such as phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux for several hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Spectroscopic Data (Anticipated)

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For research purposes, it would be necessary to synthesize the compound and perform these analytical characterizations. Based on the structure, the following spectral features would be anticipated:

  • ¹H NMR: Signals corresponding to the ethyl groups, likely a triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR: Resonances for the two distinct carbons of the ethyl groups and the carbons of the pyridazine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the two chlorine atoms.

  • IR Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-Cl bonds.

Applications in Drug Development and Signaling Pathways

Direct evidence of the application of this compound in drug development or its interaction with specific signaling pathways is not available in the current literature. However, the broader class of 3,6-dichloropyridazine derivatives has garnered interest in medicinal chemistry.

Potential as Kinase Inhibitors

Substituted pyridazines are known to be scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The dichloro-substituents at the 3 and 6 positions of the pyridazine ring provide reactive sites for further chemical modification, allowing for the synthesis of diverse libraries of compounds to be screened for kinase inhibitory activity.

Kinase_Inhibition_Logic cluster_0 Drug Discovery Workflow A This compound (Scaffold) B Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B C Library of Derivatives B->C D High-Throughput Screening (Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Figure 2. A logical workflow for the development of kinase inhibitors from a pyridazine scaffold.

Safety and Handling

Based on supplier safety data sheets for this compound, the compound is associated with the following hazards:

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration, particularly within the field of medicinal chemistry. While specific experimental data is currently lacking, its structural similarity to other biologically active pyridazine derivatives suggests it could serve as a valuable building block for the synthesis of novel therapeutic agents.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete spectroscopic characterization are essential first steps.

  • Biological Screening: Evaluation of the compound and its derivatives in a variety of biological assays, particularly kinase inhibition panels, could uncover potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the diethyl and dichloro moieties would provide valuable insights into the structural requirements for biological activity.

This technical guide serves as a starting point for researchers interested in this compound, summarizing the limited available information and outlining a path for future investigation. The exploration of this and related compounds could lead to the discovery of novel molecules with significant therapeutic potential.

An In-depth Technical Guide to the Physical Properties of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound 3,6-Dichloro-4,5-diethylpyridazine. Due to the limited availability of published experimental data for this specific molecule, this guide also includes generalized experimental protocols for its synthesis and the determination of its key physical characteristics, based on established methods for analogous compounds.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthetic chemistry, and potential use in drug development. The available data is summarized below.

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀Cl₂N₂-
Molecular Weight 205.09 g/mol
Physical Form Solid
Boiling Point 303.2 °C at 760 mmHg-
Density 1.239 g/cm³-
Flash Point 165.7 °C-
Melting Point Not available-
Solubility Not available-

Note: Specific experimental details for the determination of the boiling point, density, and flash point are not publicly available in peer-reviewed literature. The physical form is indicated by chemical suppliers.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its fundamental physical properties. These protocols are based on established procedures for similar pyridazine derivatives.

Synthesis of this compound (Generalized Protocol)

This protocol is adapted from established synthesis routes for related 3,6-dichloro-4,5-dialkylpyridazines.

Objective: To synthesize this compound from a suitable precursor.

Materials:

  • 3,6-Dihydroxy-4,5-diethylpyridazine (precursor)

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene or chloroform)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, suspend 3,6-dihydroxy-4,5-diethylpyridazine in an excess of phosphorus oxychloride. An inert solvent such as toluene may be used.

  • Heat the mixture to reflux and maintain for several hours (typically 3-5 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • Slowly and cautiously quench the residue by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acidic components.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualization of Synthesis Workflow

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Workup cluster_2 Purification Precursor 3,6-Dihydroxy-4,5-diethylpyridazine + POCl3 Reflux Heat to Reflux (3-5h) Precursor->Reflux Reaction Mixture Cooling Cool to RT Reflux->Cooling Evaporation Remove excess POCl3 Cooling->Evaporation Quenching Quench with NaHCO3 Evaporation->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Determination of Melting Point (Generalized Protocol)

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Dry, purified sample of this compound

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

  • The recorded range is the melting point of the sample. For high accuracy, the determination should be repeated at least twice.

Determination of Solubility (Generalized Protocol)

Objective: To qualitatively assess the solubility of a compound in various solvents.

Materials:

  • Sample of this compound

  • Test tubes

  • Vortex mixer or stirring rod

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Add approximately 10-20 mg of the solid sample to a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

  • Visually inspect the solution to determine if the solid has dissolved completely, partially, or not at all.

  • Record the observation as soluble, partially soluble, or insoluble.

  • Repeat the procedure for each solvent to be tested.

Visualization of Physical Property Determination Logic

G Logical Flow for Physical Property Determination Start Obtain Purified Sample Physical_State Determine Physical State (Solid, Liquid, Gas) Start->Physical_State Solubility_Test Solubility Testing Start->Solubility_Test Density_Measurement Density Measurement Start->Density_Measurement Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Start->Spectroscopy Melting_Point Melting Point Determination Physical_State->Melting_Point If Solid Boiling_Point Boiling Point Determination Physical_State->Boiling_Point If Liquid Characterization_Complete Full Characterization Melting_Point->Characterization_Complete Boiling_Point->Characterization_Complete Solubility_Test->Characterization_Complete Density_Measurement->Characterization_Complete Spectroscopy->Characterization_Complete

3,6-Dichloro-4,5-diethylpyridazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 3,6-Dichloro-4,5-diethylpyridazine. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a broader context for its potential characteristics and reactivity. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.

Chemical Properties

This compound is a substituted pyridazine with the molecular formula C₈H₁₀Cl₂N₂. The presence of the dichloropyridazine core suggests its utility as a chemical intermediate, particularly in the synthesis of more complex heterocyclic compounds.

Physicochemical Data

A summary of the available and estimated physicochemical data for this compound and its close analogs is presented in Table 1. Direct experimental data for the target compound is limited; therefore, some values are calculated or inferred from related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3,6-Dichloro-4,5-dimethylpyridazine3,6-Dichloro-4-methylpyridazine[1]3,6-Dichloro-4-isopropylpyridazine[2]
CAS Number 107228-53-534584-69-519064-64-3107228-51-3
Molecular Formula C₈H₁₀Cl₂N₂C₆H₆Cl₂N₂C₅H₄Cl₂N₂C₇H₈Cl₂N₂
Molecular Weight 205.09 g/mol 177.03 g/mol 163.00 g/mol 191.05 g/mol
Physical Form SolidNot AvailableSolidNot Available
Melting Point Not AvailableNot Available86-88 °CNot Available
Boiling Point 303.2 °C at 760 mmHg (Calculated)Not Available149-151 °C / 21 mmHgNot Available
Density 1.239 g/cm³ (Calculated)Not AvailableNot AvailableNot Available
Solubility Not AvailableNot AvailableNot AvailableNot Available
Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound has been identified in the public domain.

Reactivity

The reactivity of the 3,6-dichloropyridazine scaffold is well-established. The two chlorine atoms are susceptible to nucleophilic substitution, providing a versatile handle for the introduction of various functional groups. The pyridazine ring itself can also undergo electrophilic substitution, although the electron-withdrawing nature of the chlorine atoms can influence the regioselectivity of such reactions.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general and robust two-step synthesis can be proposed based on the well-documented synthesis of its analogs, such as 3,6-dichloro-4-methylpyridazine and 3,6-dichloro-4-isopropylpyridazine.

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound is outlined below.

G cluster_0 Step 1: Pyridazinedione Formation cluster_1 Step 2: Chlorination cluster_2 Purification A Diethylmaleic anhydride C 4,5-Diethyl-1,2-dihydropyridazine-3,6-dione A->C Reaction B Hydrazine hydrate B->C Reaction E This compound C->E Chlorination D Phosphorus oxychloride (POCl3) D->E Reagent F Crude Product E->F G Purified Product F->G Recrystallization or Chromatography

Proposed synthesis workflow for this compound.
Step 1: Synthesis of 4,5-Diethyl-1,2-dihydropyridazine-3,6-dione (Hypothetical Protocol)

This protocol is adapted from the synthesis of related pyridazinediones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethylmaleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution. The reaction may be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude 4,5-diethyl-1,2-dihydropyridazine-3,6-dione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Hypothetical Protocol)

This protocol is based on the chlorination of similar pyridazinediones.[3]

  • Reaction Setup: In a fume hood, suspend 4,5-diethyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heating: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Removal of Excess Reagent: After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up: Cautiously pour the cooled reaction residue onto crushed ice. This step is highly exothermic and should be performed with extreme care. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a pH of 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of substituted pyridazine derivatives has attracted significant interest in medicinal chemistry and agrochemical research.[4]

General Context for Dichloropyridazines
  • Pharmaceutical Applications: Dichloropyridazines serve as key intermediates in the synthesis of various biologically active molecules. Their ability to undergo nucleophilic substitution at the chlorine-bearing positions allows for the facile introduction of diverse functionalities, leading to the generation of libraries of compounds for screening against various biological targets.

  • Agrochemical Applications: Substituted pyridazines have been investigated for their potential as herbicides and pesticides.[4]

The biological profile of any given dichloropyridazine derivative is highly dependent on the nature and position of its substituents. Therefore, without experimental data, any prediction of the biological activity of this compound would be speculative.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. While direct experimental data on its physicochemical properties and biological activities are scarce, its synthesis can be reasonably extrapolated from established methods for analogous compounds. This guide provides a framework for its preparation and highlights the general reactivity of the dichloropyridazine scaffold. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in research and development.

References

An In-depth Technical Guide to 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dichloro-4,5-diethylpyridazine, a substituted pyridazine derivative of interest in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and physicochemical properties, drawing on data from related compounds to offer a thorough profile.

Chemical Identity and Nomenclature

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from the parent heterocycle, pyridazine, with chlorine atoms substituting at positions 3 and 6, and ethyl groups at positions 4 and 5.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C8H10Cl2N2
Canonical SMILES CCC1=C(CC)C(Cl)=NN=C1Cl

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-stage process: the formation of the 3,6-dichloropyridazine core, followed by the introduction of the diethyl substituents at the 4 and 5 positions. While a specific protocol for the diethyl derivative is not extensively documented in publicly available literature, a reliable synthesis can be extrapolated from established methods for analogous 4,5-dialkyl-3,6-dichloropyridazines.

Synthesis of 3,6-Dichloropyridazine (Precursor)

The precursor, 3,6-dichloropyridazine, is typically synthesized from maleic hydrazide (pyridazine-3,6-diol) via chlorination.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (1 mole equivalent).

  • Chlorination: Under an inert atmosphere, slowly add phosphorus oxychloride (POCl3) (5 mole equivalents) to the flask at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 12 hours.

  • Work-up: After cooling to room temperature, the excess POCl3 is removed under reduced pressure. The resulting residue is carefully quenched by pouring it onto crushed ice.

  • Neutralization and Extraction: The aqueous solution is neutralized with a saturated sodium bicarbonate solution to a pH of approximately 8. The product is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 3,6-dichloropyridazine.

Proposed Synthesis of this compound

The introduction of alkyl groups at the 4 and 5 positions of the 3,6-dichloropyridazine ring can be achieved through a radical substitution reaction. The following protocol is adapted from the synthesis of 3,6-dichloro-4-isopropylpyridazine.

Experimental Protocol:

  • Reaction Mixture: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine (1 mole equivalent), propanoic acid (2.5 mole equivalents), and silver nitrate (AgNO3) (0.1 mole equivalents) in water.

  • Initiation: While stirring at 70°C, slowly add a solution of ammonium persulfate in water.

  • Reaction Progression: Maintain the reaction at 70°C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and adjust the pH to 8-9 with an aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent such as n-hexane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Synthesis of 3,6-Dichloropyridazine cluster_1 Synthesis of this compound Maleic_Hydrazide Maleic Hydrazide Reaction1 Chlorination (80°C, 12h) Maleic_Hydrazide->Reaction1 POCl3 POCl3 POCl3->Reaction1 Dichloropyridazine 3,6-Dichloropyridazine Reaction1->Dichloropyridazine Dichloropyridazine_start 3,6-Dichloropyridazine Reaction2 Radical Alkylation (70°C, 30 min) Dichloropyridazine_start->Reaction2 Propanoic_Acid Propanoic Acid Propanoic_Acid->Reaction2 AgNO3 AgNO3 AgNO3->Reaction2 Ammonium_Persulfate Ammonium Persulfate Ammonium_Persulfate->Reaction2 Final_Product 3,6-Dichloro-4,5- diethylpyridazine Reaction2->Final_Product

Synthetic pathway for this compound.

Physicochemical Properties

Table 2: Physicochemical Properties of Related Pyridazine Derivatives

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C/mmHg)
3,6-Dichloropyridazine148.9868-69-
3,6-Dichloro-4-methylpyridazine[1]163.0086-88[1]149-151/21[1]
3,6-Dichloro-4-isopropylpyridazine191.06--
This compound 205.09 (Calculated) Not Available Not Available

Based on the trend observed with increasing alkyl substitution, it is expected that this compound will have a higher molecular weight and likely a higher boiling point compared to its methyl and isopropyl analogs. The melting point may vary depending on the crystal packing of the diethyl derivative.

Potential Applications and Biological Relevance

While the specific biological activity of this compound has not been extensively reported, the pyridazine core is a well-known pharmacophore found in a variety of biologically active compounds. Pyridazine derivatives have been investigated for a range of therapeutic applications and as agrochemicals.

  • Pharmaceuticals: The pyridazine structure is present in several drugs.[2][3] The dichloro substitution pattern, in particular, provides reactive sites for further chemical modifications, making it a versatile scaffold in drug discovery.

  • Agrochemicals: Pyridazine derivatives are also found in a number of herbicides.[2][3]

The introduction of lipophilic ethyl groups at the 4 and 5 positions may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical parameters in drug development. Further research is warranted to explore the biological activity profile of this compound.

G cluster_0 General Drug Discovery and Development Workflow A Compound Synthesis (e.g., 3,6-Dichloro-4,5- diethylpyridazine) B Physicochemical Characterization A->B C In Vitro Screening (Biological Assays) B->C D Lead Identification C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F G Clinical Trials F->G

General workflow for the evaluation of new chemical entities.

References

Technical Guide: Dichloro-dialkyl-pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: An analysis of 3,6-Dichloro-4,5-disubstituted pyridazines.

Disclaimer: Comprehensive searches for "3,6-Dichloro-4,5-diethylpyridazine" (CAS 107228-53-5) did not yield specific technical data, including synonyms, experimental protocols, or detailed characterization. This document provides a detailed guide on closely related, and more thoroughly documented, structural analogues. The methodologies and data presented herein are for these analogues and should be considered representative. All information regarding "this compound" should be treated as hypothetical and extrapolated from these related compounds.

Synonyms and Analogues

While no direct synonyms for this compound were found, several structurally similar compounds with available data have been identified. These serve as important reference points for synthesis and property prediction.

Compound NameAlkyl GroupCAS NumberCommon Synonyms
3,6-Dichloro-4,5-diisopropylpyridazine Isopropyl107228-52-4Pyridazine, 3,6-dichloro-4,5-bis(1-methylethyl)-; Resmetirom Impurity; 3,6-Dichloro-4,5-di(1-methylethyl)pyridazine.[1]
3,6-Dichloro-4,5-dimethylpyridazine Methyl34584-69-5Pyridazine, 3,6-dichloro-4,5-diMethyl-.[2]
3,6-Dichloro-4-methylpyridazine Methyl (mono)19064-64-34-methyl-3,6-dichloropyridazine.
3,6-Dichloro-4-isopropylpyridazine Isopropyl (mono)107228-51-3Pyridazine, 3,6-dichloro-4-(1-methylethyl)-; 3,6-dichloro-4-propan-2-ylpyridazine.[3]

Physicochemical Properties of Analogues

The following table summarizes key quantitative data for the identified pyridazine analogues. This data is crucial for understanding their physical characteristics and for planning experimental work.

Property3,6-Dichloro-4,5-diisopropylpyridazine3,6-Dichloro-4,5-dimethylpyridazine3,6-Dichloro-4-methylpyridazine3,6-Dichloro-4-isopropylpyridazine
Molecular Formula C₁₀H₁₄Cl₂N₂[1]C₆H₆Cl₂N₂[2]C₅H₄Cl₂N₂C₇H₈Cl₂N₂[4]
Molecular Weight 249.14 g/mol 177.03 g/mol [2]163.00 g/mol 191.06 g/mol [4]
Appearance Brown or yellow to off-white solid.[1]White needle crystal.Yellow powder.[5]Light yellow oil.[6]
Melting Point Not specified109-111 °C or 120-121 °C.[7]86-88 °C.Not applicable (Oil)
Boiling Point Not specified317.1°C at 760 mmHg.[7]149-151 °C at 21 mmHg.Not specified
LogP Not specified2.5.[7]Not specified2.9068.[4]

Experimental Protocols: Synthesis of Analogues

The synthesis of chloro-pyridazines often involves the chlorination of a pyridazinedione precursor or the direct functionalization of a 3,6-dichloropyridazine core. Below are detailed protocols extracted from the literature for two different analogues.

Protocol 1: Synthesis of 3,6-Dichloro-4-methylpyridazine via Chlorination[6]

This method involves the direct chlorination of a dione precursor using phosphoryl chloride.

Materials:

  • 4-Methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol)

  • Phosphoryl chloride (POCl₃) (70 mL, 750 mmol)

  • Saturated sodium bicarbonate solution

  • Solid sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Light petroleum ether/ether

Procedure:

  • Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione in phosphoryl chloride under a nitrogen atmosphere and stir at room temperature.

  • Heat the reaction mixture to a mild reflux and maintain for 4 hours until a homogenous solution forms.

  • After cooling, remove excess phosphoryl chloride by distillation under reduced pressure (14 mbar, 50-70°C).

  • Slowly add the resulting viscous brown oil to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.

  • Adjust the pH of the mixture to 6 by adding solid sodium bicarbonate in portions.

  • Extract the aqueous mixture with ethyl acetate (2 x 60 mL).

  • Combine the organic phases, wash with saturated sodium bicarbonate solution (30 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the product as a yellow powder (11.5 g, 94% yield).

  • Recrystallize the product from light petroleum ether/ether for further purification.

Protocol 2: Synthesis of 3,6-Dichloro-4-isopropylpyridazine via Radical Alkylation[7][9]

This protocol describes the synthesis starting from 3,6-dichloropyridazine and introducing the alkyl group via a radical reaction.

Materials:

  • 3,6-Dichloropyridazine (10g, 67.12 mmol)

  • Isobutyric acid (6.21g, 70.48 mmol)

  • Silver nitrate (AgNO₃) (5.70g, 33.56 mmol)

  • Sulfuric acid (19.75g, 201.37 mmol)

  • Ammonium persulfate (45.95g, 201.357 mmol)

  • Deionized water

  • Ammonia solution (NH₃/H₂O)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Create a mixture of 3,6-dichloropyridazine, isobutyric acid, and silver nitrate in water (200 mL).

  • Add sulfuric acid to the mixture and heat to 60°C.

  • Slowly add a solution of ammonium persulfate in water (100 mL) to the heated mixture. The temperature will rise to around 75°C.

  • Stir the reaction for 30 minutes. Monitor completion using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture.

  • Adjust the pH to 9-10 using an ammonia solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield a light yellow oil (11g, 85.77% yield).[6]

Visualized Workflow: Proposed Synthesis of 3,6-Dichloro-4,5-dialkylpyridazines

While a specific protocol for the diethyl derivative is unavailable, a general synthetic logic can be inferred from related preparations. The following diagram illustrates a proposed two-step pathway, starting from the chlorination of a dialkyl maleic hydrazide derivative. This represents a common and logical approach for this class of compounds.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product start1 Dialkyl Maleic Anhydride intermediate 4,5-Dialkyl Pyridazine-3,6-dione start1->intermediate Step 1: Cyclocondensation start2 Hydrazine Hydrate start2->intermediate Step 1: Cyclocondensation product 3,6-Dichloro- 4,5-dialkylpyridazine intermediate->product Step 2: Chlorination (e.g., Reflux) reagent1 Phosphoryl Chloride (POCl3) reagent1->intermediate

Caption: Proposed synthesis of 3,6-Dichloro-4,5-dialkylpyridazines.

This technical guide provides a summary of available data for analogues of this compound. The provided protocols and data tables can serve as a valuable resource for researchers interested in the synthesis and study of this class of compounds. Further experimental work is required to determine the specific properties and optimal synthesis routes for the diethyl derivative.

References

In-depth Technical Guide: Spectral Data of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the spectral data (NMR, IR, MS) for the compound 3,6-Dichloro-4,5-diethylpyridazine (CAS Number: 107228-53-5) . Despite extensive searches through scientific literature and chemical supplier databases, publicly available experimental ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this specific compound could not be located.

Commercial suppliers, such as Sigma-Aldrich and BLD Pharm, list this compound as a purchasable product and indicate the availability of a Certificate of Analysis (COA) upon request. These documents would contain the specific spectral data required for a comprehensive analysis. Researchers in need of this data are encouraged to procure the compound and its accompanying COA directly from a chemical vendor.

While direct experimental data for this compound is not publicly accessible, this guide provides a framework for the expected spectral characteristics based on the analysis of closely related, structurally analogous compounds. This information can serve as a valuable reference for researchers anticipating the spectral features of the target molecule.

Predicted Spectral Characteristics of this compound

The following sections detail the anticipated spectral data for this compound based on established principles of spectroscopy and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, reflecting the symmetrical nature of the diethyl substituents.

  • Ethyl Group (CH₂): A quartet in the downfield region (approximately 2.8-3.2 ppm) resulting from the coupling with the adjacent methyl protons. The electron-withdrawing effect of the dichloropyridazine ring will cause a downfield shift.

  • Ethyl Group (CH₃): A triplet in the upfield region (approximately 1.2-1.5 ppm) due to coupling with the methylene protons.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyridazine Ring (C-Cl): Two signals are expected for the carbon atoms bonded to chlorine in a downfield region (approximately 150-160 ppm).

  • Pyridazine Ring (C-Ethyl): Two signals for the carbon atoms attached to the ethyl groups are anticipated in the region of 130-145 ppm.

  • Ethyl Group (CH₂): A signal for the methylene carbons is expected around 20-25 ppm.

  • Ethyl Group (CH₃): A signal for the methyl carbons should appear in the upfield region, around 12-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of characteristic functional groups and bond vibrations.

Frequency Range (cm⁻¹)Bond VibrationExpected Intensity
2975-2850C-H stretch (in ethyl groups)Medium to Strong
1550-1450C=N and C=C stretch (pyridazine ring)Medium to Strong
1470-1430CH₂ bendMedium
1385-1370CH₃ bendMedium
800-600C-Cl stretchStrong
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀Cl₂N₂), which is 204.03 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

  • Major Fragmentation Pathways: Fragmentation is likely to involve the loss of the ethyl groups and chlorine atoms. Common fragments would include [M-CH₃]⁺, [M-C₂H₅]⁺, [M-Cl]⁺, and further subsequent fragmentations.

Experimental Protocols for Spectral Data Acquisition

While specific protocols for this compound are not available, the following are general methodologies for obtaining NMR, IR, and MS data for similar organic compounds.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve:

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Dissolve 5-10 mg of sample Solvent in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Vortex Vortex to ensure homogeneity Solvent->Vortex Transfer Transfer to NMR tube Vortex->Transfer Instrument Use a 300-500 MHz NMR spectrometer Transfer->Instrument Lock Lock on the deuterium signal of the solvent Instrument->Lock Shim Shim the magnetic field Lock->Shim H1_Acquire Acquire ¹H NMR spectrum (e.g., 16 scans) Shim->H1_Acquire C13_Acquire Acquire ¹³C NMR spectrum (e.g., 1024 scans) H1_Acquire->C13_Acquire Processing Process data (Fourier transform, phase correction, baseline correction) C13_Acquire->Processing Reference Reference spectra to TMS (0 ppm) Processing->Reference

Caption: General workflow for NMR sample preparation and data acquisition.

IR Spectroscopy

For obtaining an IR spectrum of a solid sample:

experimental_workflow_ir cluster_sample_prep_ir Sample Preparation (ATR) cluster_data_acquisition_ir Data Acquisition cluster_data_processing_ir Data Processing Sample_IR Place a small amount of solid sample Crystal directly onto the ATR crystal Sample_IR->Crystal Instrument_IR Use an FTIR spectrometer Crystal->Instrument_IR Background Collect a background spectrum Instrument_IR->Background Sample_Scan Collect the sample spectrum (e.g., 16 scans) Background->Sample_Scan ATR_Correction Apply ATR correction Sample_Scan->ATR_Correction Baseline_Correction Perform baseline correction ATR_Correction->Baseline_Correction

Caption: General workflow for solid-state IR spectroscopy using an ATR accessory.

Mass Spectrometry

A typical procedure for obtaining a mass spectrum using Electron Ionization (EI) is as follows:

experimental_workflow_ms cluster_sample_prep_ms Sample Introduction cluster_instrument_setup_ms Instrument Setup cluster_data_acquisition_ms Data Acquisition Sample_MS Introduce a dilute solution of the sample Inlet into the mass spectrometer via a direct insertion probe or GC inlet Sample_MS->Inlet Ionization Set ionization mode to Electron Ionization (EI) at 70 eV Inlet->Ionization Mass_Range Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu) Ionization->Mass_Range Acquire_MS Acquire the mass spectrum Mass_Range->Acquire_MS

Caption: General workflow for acquiring an electron ionization mass spectrum.

Conclusion

While a definitive set of spectral data for this compound is not publicly available at this time, this guide provides a robust, data-driven estimation of its expected spectral characteristics. The provided experimental workflows offer a standardized approach for researchers to obtain and analyze the necessary data upon acquiring a sample of the compound. For definitive spectral data, direct purchase of the compound and reference to its Certificate of Analysis is the recommended course of action.

Solubility Profile of 3,6-Dichloro-4,5-diethylpyridazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific quantitative solubility data for 3,6-Dichloro-4,5-diethylpyridazine is not publicly available. This guide provides a comprehensive overview based on the known solubility characteristics of structurally similar pyridazine derivatives and outlines a detailed experimental protocol for determining the precise solubility of the target compound.

Introduction

This compound is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide summarizes the available solubility information for related compounds and provides a robust experimental framework for researchers and scientists to determine the solubility of this compound.

Solubility of Structurally Related Pyridazine Derivatives

The solubility of a compound is influenced by its molecular structure, including the nature and position of its functional groups. By examining the solubility of analogous compounds, we can infer the likely solubility behavior of this compound. The presence of the diethyl groups at the 4 and 5 positions is expected to increase its lipophilicity compared to the parent 3,6-dichloropyridazine, suggesting a higher solubility in nonpolar organic solvents.

CompoundSolventSolubility
3,6-DichloropyridazineChloroformSoluble[1]
WaterInsoluble[1]
3,6-Dichloro-4-isopropylpyridazineEthanolSoluble[2]
DichloromethaneSoluble[2]
4-Amino-3,6-dichloropyridazineMethanolQuantitative data available[3]
AcetoneQuantitative data available[3]
EthanolQuantitative data available[3]
DichloromethaneQuantitative data available[3]
Ethyl acetateQuantitative data available[3]
1,4-DioxaneQuantitative data available[3]
TetrahydrofuranQuantitative data available[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the established isothermal shake-flask method.

Materials and Equipment
  • Solute: this compound (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, heptane)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator with temperature control (±0.1 °C)

  • Vials with airtight screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks, pipettes, and syringes

  • Centrifuge (optional)

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, centrifuge the vials at a low speed to facilitate phase separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Preparation of Standard Solutions H HPLC/GC Analysis A->H Calibration B Addition of Excess Solute to Vials C Addition of Known Volume of Solvent B->C D Equilibration in Thermostatic Shaker C->D E Phase Separation (Settling/Centrifugation) D->E F Withdrawal and Filtration of Supernatant E->F G Dilution of Saturated Solution F->G G->H I Solubility Calculation H->I

Caption: Experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound is not yet documented, the information available for analogous compounds provides a valuable starting point for predicting its behavior in various organic solvents. The detailed experimental protocol provided in this guide offers a standardized approach for researchers to accurately determine the solubility of this compound, a crucial step in advancing its potential applications in pharmaceutical and chemical research. The inherent lipophilicity suggested by its structure indicates that it will likely exhibit good solubility in a range of common organic solvents.

References

Theoretical Frontiers in Dichloropyridazine Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyridazine compounds represent a pivotal class of heterocyclic scaffolds in modern medicinal chemistry and materials science. Their inherent structural features, characterized by a six-membered diazine ring bearing two chlorine substituents, offer a versatile platform for the synthesis of a diverse array of functional molecules. The strategic placement of chlorine atoms provides reactive handles for various chemical transformations, enabling the generation of libraries of derivatives with tailored electronic and steric properties. Theoretical and computational studies have emerged as indispensable tools in elucidating the intricate molecular characteristics of dichloropyridazines, thereby accelerating the rational design of novel therapeutic agents, agrochemicals, and functional materials.

This technical guide provides a comprehensive overview of the theoretical studies conducted on dichloropyridazine compounds. It summarizes key quantitative data derived from quantum chemical calculations, details the computational methodologies employed, and visualizes fundamental reaction pathways and mechanisms of action to furnish researchers with a robust foundational understanding of this important chemical class.

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), have provided significant insights into the geometric and electronic structures of dichloropyridazine derivatives. The following tables summarize key calculated parameters for representative isomers, offering a comparative analysis of their fundamental properties.

Table 1: Calculated Geometric Parameters of Dichloropyridazine Isomers

CompoundMethodParameterC3-C4C4-C5C5-C6N1-N2N2-C3C6-N1C-Cl
4,5-Dichloropyridazin-3(2H)-one (Monomer) B3LYP/6-31G(d,p)Bond Length (Å)1.4731.3671.4341.3641.4011.357C4-Cl: 1.720, C5-Cl: 1.738
Experimental (X-ray)1.4521.3571.4131.3641.4011.357C4-Cl: 1.711, C5-Cl: 1.711
3,6-Dichloropyridazine B3LYP/6-311++G(d,p)Bond Length (Å)1.3381.4151.3381.3351.3371.3371.734
B3LYP/6-31G(d,p)Bond Angle (°)C6-N1-N2: 119.2N1-N2-C3: 119.2N2-C3-C4: 122.3C3-C4-C5: 118.5C4-C5-C6: 118.5C5-C6-N1: 122.3

Note: Experimental data for 4,5-Dichloropyridazin-3(2H)-one is provided for comparison.[1]

Table 2: Calculated Electronic Properties of Dichloropyridazine Isomers

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
4,5-Dichloropyridazin-3(2H)-one (Monomer) B3LYP/6-31G(d,p)-7.03-2.334.70-
3,6-Dichloropyridazine B3LYP/6-311++G(d,p)-7.89-1.935.964.23
3,6-Dichloro-4-methylpyridazine B3LYP/6-311++G(d,p)--4.544.59

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 3,6-Dichloropyridazine

AssignmentB3LYP/6-311++G(d,p)Experimental (IR)
C-H stretch30883085
C-H stretch30653060
Ring stretch15501555
Ring stretch13851380
C-Cl stretch850855
C-Cl stretch680685

Experimental and Computational Protocols

The theoretical data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT). The following protocols outline the typical methodologies used for these calculations and for complementary molecular docking studies.

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust and accurate method for investigating the electronic structure and properties of dichloropyridazine compounds.

  • Software: Calculations are commonly performed using quantum chemistry software packages such as Gaussian, Spartan, or ORCA.

  • Methodology: The B3LYP hybrid functional is frequently employed due to its balance of accuracy and computational efficiency for organic molecules.[2][3]

  • Basis Set: The 6-31G(d,p) or the more extensive 6-311++G(d,p) basis sets are typically used to provide a good description of the electronic structure, including polarization and diffuse functions which are important for molecules containing heteroatoms and for describing non-covalent interactions.[3]

  • Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step to ensure that subsequent calculations are performed on a stable structure.

  • Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman). These calculated frequencies are often scaled by an empirical factor to better match experimental data.

  • Electronic Property Calculations: Following geometry optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and the dipole moment.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

  • Software: Commonly used software for molecular docking includes AutoDock, V-Life Science MDS, and Schrödinger Maestro.

  • Ligand Preparation: The 3D structure of the dichloropyridazine derivative is generated and its energy is minimized.

  • Protein Preparation: The 3D structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction methods.

  • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the protein's active site and calculates a scoring function to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.

  • Analysis: The resulting ligand-protein complex is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Mandatory Visualizations

Synthesis Workflow

The synthesis of functionalized pyridazine derivatives often starts from a dichloropyridazine precursor. The following diagram illustrates a general synthetic pathway for the creation of novel chloropyridazine hybrids, which have been investigated as potential anticancer agents.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Reagents cluster_final Final Products start1 3,6-Dichloropyridazine intermediate 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde start1->intermediate Reaction start2 4-Hydroxybenzaldehyde start2->intermediate final1 Chloropyridazinoxyphenyl-aromatic ketones intermediate->final1 Claisen-Schmidt Condensation final2 Chloropyridazinoxyphenyl-thiazolidine-2,4-dione hybrid intermediate->final2 Claisen-Schmidt Condensation reagent1 Substituted Acetophenones reagent1->final1 reagent2 Thiazolidine-2,4-dione reagent2->final2

Caption: Synthetic pathway for novel chloropyridazine hybrids.

Signaling Pathway: PARP-1 Inhibition

Several dichloropyridazine derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of PARP-1 can lead to the accumulation of double-strand breaks, which is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

PARP1_Inhibition cluster_dna_damage DNA Damage & Repair cluster_drug Drug Action cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 activates dsb Double-Strand Break (DSB) hr Homologous Recombination (HR) dsb->hr repaired by apoptosis Apoptosis (Cell Death) dsb->apoptosis in HR deficient cells parp1->dsb unrepaired SSBs lead to ber Base Excision Repair (BER) parp1->ber initiates repair DNA Repair ber->repair leads to hr->repair leads to inhibitor Dichloropyridazine (PARP-1 Inhibitor) inhibitor->parp1 inhibits

Caption: Mechanism of PARP-1 inhibition by dichloropyridazine derivatives.

Conclusion

Theoretical studies on dichloropyridazine compounds have provided invaluable insights into their molecular structure, reactivity, and potential as therapeutic agents. The computational methodologies outlined in this guide serve as a robust framework for the in-silico investigation of this versatile class of molecules. The quantitative data presented herein offers a useful reference for researchers in the field, while the visualized workflows and signaling pathways provide a clear conceptual understanding of their synthesis and mechanism of action. As computational power and theoretical models continue to advance, the synergy between in-silico studies and experimental work will undoubtedly continue to drive the discovery and development of novel dichloropyridazine-based compounds with significant scientific and therapeutic impact.

References

3,6-Dichloro-4,5-diethylpyridazine: Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of 3,6-Dichloro-4,5-diethylpyridazine. Despite its availability from commercial suppliers for research purposes, there is a notable absence of published studies detailing its specific biological effects, mechanism of action, or potential therapeutic applications.

While the core structure, a substituted pyridazine, is a common motif in compounds with a wide range of biological activities, no specific data for the 3,6-dichloro-4,5-diethyl derivative could be retrieved. This lack of information prevents the creation of an in-depth technical guide as requested, including quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The broader family of pyridazine and pyridazinone derivatives has been the subject of extensive research, demonstrating a remarkable diversity of biological effects. These compounds have shown promise in various therapeutic areas, including:

  • Antimicrobial Activity: Several pyridazine derivatives have been investigated for their potential to combat bacterial and fungal infections.

  • Anticancer Properties: The pyridazine nucleus is a key component in a number of compounds evaluated for their cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: Substituted pyridazines have been designed and synthesized as inhibitors of various enzymes, playing roles in different disease pathways.

  • Cardiovascular Effects: Certain pyridazinone derivatives have been explored for their potential in treating cardiovascular disorders.

  • Anti-inflammatory Action: The anti-inflammatory properties of some pyridazine compounds have also been a focus of investigation.

It is plausible that this compound could exhibit some of these activities. The dichloro substitutions and the diethyl groups at the 4 and 5 positions would influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn would dictate its interaction with biological targets. However, without experimental data, any discussion of its specific biological profile remains speculative.

Future Directions

The absence of data on this compound highlights an opportunity for new research. Future investigations could involve:

  • In vitro screening: Testing the compound against a panel of cancer cell lines, bacterial and fungal strains, and a variety of enzymes to identify any potential biological activity.

  • Mechanism of action studies: Should any significant activity be identified, further experiments would be necessary to elucidate the underlying molecular mechanisms.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its biological activity.

Until such studies are conducted and published, the potential biological activity of this compound will remain an open question for the scientific community. Researchers and drug development professionals interested in this specific molecule will need to undertake foundational research to uncover its properties.

Commercial Sourcing and Technical Guide for 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3,6-Dichloro-4,5-diethylpyridazine, including its commercial availability, key chemical data, and illustrative experimental workflows.

Commercial Suppliers

This compound (CAS No. 107228-53-5) is a specialty chemical available from a select number of commercial suppliers. Sourcing this compound is crucial for research and development activities in pharmaceuticals and agrochemicals. Below is a summary of identified commercial suppliers. Researchers are advised to contact these suppliers directly to obtain quotes, lead times, and detailed product specifications.

SupplierWebsiteCAS NumberNotes
Parchem--INVALID-LINK--107228-53-5Offers a range of specialty chemicals and provides packaging options from R&D scale to bulk quantities.[1]
Shanghai Amole Biotechnology Co., Ltd.--INVALID-LINK--Not specifiedListed on Chemsrc.com, pricing is available upon inquiry for various quantities.[2]
BLD Pharm--INVALID-LINK--107228-53-5Lists the compound among its product offerings.[3]
Pharmaffiliates--INVALID-LINK--107228-52-4 (for diisopropyl derivative)While listing the diisopropyl analog, they may have capabilities for the diethyl version.[4]

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is paramount for handling and utilizing this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for the diethyl derivative was not found, data for structurally similar compounds like 3,6-dichloro-4-methylpyridazine and 3,6-dichloro-4-isopropylpyridazine provide valuable insights into handling and safety precautions.

PropertyData for Related CompoundsSource
Molecular Formula C8H10Cl2N2 (for diethyl derivative)[1]
Appearance Brown powder/solid (for methyl derivative)[5][6]
Melting Point 84 - 89 °C (for methyl derivative)[5][6]
Boiling Point 149 - 151 °C (for methyl derivative)[6]
Hazards Toxic if swallowed, in contact with skin, or if inhaled (for isopropyl derivative). Causes skin and serious eye irritation (for methyl derivative).[7][8]
Handling Precautions Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[5][7][8]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5][7]

Synthesis and Experimental Protocols

A general plausible synthesis pathway can be inferred from the synthesis of related compounds, which often involves the chlorination of a pyridazinediol precursor. An illustrative workflow for a potential synthesis and purification process is provided below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Diethylmaleic Anhydride (Starting Material) Reaction1 Reaction with Hydrazine Hydrate Start->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Intermediate 3,6-Dihydroxy-4,5- diethylpyridazine Reaction1->Intermediate Chlorination Chlorination (e.g., POCl3) Intermediate->Chlorination Crude_Product Crude 3,6-Dichloro-4,5- diethylpyridazine Chlorination->Crude_Product Extraction Solvent Extraction Crude_Product->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Pure 3,6-Dichloro-4,5- diethylpyridazine Chromatography->Final_Product

Caption: Generalized workflow for the synthesis and purification of this compound.

Illustrative Synthesis Protocol (Adapted from related compounds):
  • Step 1: Synthesis of 3,6-Dihydroxy-4,5-diethylpyridazine. Based on general methods for producing pyridazinediols, diethylmaleic anhydride would be reacted with hydrazine hydrate, likely in the presence of an acid and a suitable solvent. The reaction mixture would be heated for several hours.[9]

  • Step 2: Chlorination to form this compound. The resulting 3,6-dihydroxy-4,5-diethylpyridazine would then be chlorinated. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl3).[10][11] The reaction is typically carried out at elevated temperatures.

  • Step 3: Work-up and Purification. After the reaction, the excess chlorinating agent is carefully quenched, and the crude product is isolated. Purification is often achieved through extraction with an organic solvent, followed by drying and solvent evaporation. Further purification by column chromatography or recrystallization would yield the final, pure product.[12]

Applications in Drug Discovery and Development

Derivatives of 3,6-dichloropyridazine are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[13] Their chemical structure serves as a versatile scaffold for creating more complex molecules with potential biological activity.[13]

For instance, a related compound, 3,6-dichloro-4-isopropylpyridazine, is a key intermediate in the synthesis of Resmetirom (MGL-3196).[14] Resmetirom is a highly selective thyroid hormone receptor β (THR-β) agonist that has been in clinical trials for the treatment of dyslipidemia.[14] The pyridazinone core of this class of molecules is crucial for its selective binding to the THR-β receptor in the liver, which mediates the beneficial effects on lipid levels while avoiding adverse effects associated with the THR-α receptor.[14]

The logical relationship for the utility of pyridazine derivatives in drug discovery can be visualized as follows:

Drug_Discovery_Logic Start 3,6-Dichloropyridazine Scaffold Modification Chemical Modification & Functionalization Start->Modification Library Library of Novel Pyridazine Derivatives Modification->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound (e.g., THR-β Agonist) Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate (e.g., Resmetirom) Optimization->Candidate

Caption: Logical workflow for the role of dichloropyridazines in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a potential synthetic pathway for 3,6-Dichloro-4,5-diethylpyridazine, starting from a diethyl-substituted maleic anhydride. The protocols provided are based on established chemical transformations for analogous compounds.

Disclaimer: The chemical reactions described herein involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures in place, including the use of a fume hood and personal protective equipment (PPE). All reagents and intermediates, as well as the final product, should be handled with care. Safety Data Sheets (SDS) for all chemicals should be consulted prior to use.[1][2][3][4]

Overall Synthetic Pathway

The proposed synthesis is a three-step process starting from 2,3-diethylmaleic anhydride. This intermediate is first condensed with hydrazine to form the pyridazine-3,6-dione ring system. The final step involves the chlorination of this dione to yield the target compound, this compound.

G MA 2,3-Diethylmaleic Anhydride PDD 4,5-Diethylpyridazine- 3,6-dione MA->PDD Step 1: Condensation HYD Hydrazine Hydrate (N₂H₄·H₂O) HYD->PDD FP 3,6-Dichloro-4,5- diethylpyridazine PDD->FP Step 2: Chlorination CA Chlorinating Agent (e.g., POCl₃) CA->FP

Figure 1. Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4,5-Diethylpyridazine-3,6-dione

This procedure details the formation of the pyridazine ring by reacting 2,3-diethylmaleic anhydride with hydrazine hydrate. The protocol is adapted from methods used for the synthesis of the unsubstituted 3,6-dihydroxypyridazine.[5][6][7]

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diethylmaleic anhydride (10.0 g, 64.9 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (80% solution, 4.87 g, 77.9 mmol) dropwise to the mixture. The addition should be controlled to manage any exothermic reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4 hours.[5][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol (2 x 20 mL) and dry under vacuum to yield 4,5-Diethylpyridazine-3,6-dione as a solid.

Data Summary: Step 1
ParameterValue
Reactants
2,3-Diethylmaleic Anhydride10.0 g (64.9 mmol)
Hydrazine Hydrate (80%)4.87 g (77.9 mmol)
Molar Ratio (Anhydride:Hydrazine)1 : 1.2
Solvent Ethanol (100 mL)
Reaction Conditions
TemperatureReflux (~80-90 °C)
Time4 hours
Product 4,5-Diethylpyridazine-3,6-dione
Theoretical Yield10.9 g
AppearanceWhite to off-white solid

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl groups of the pyridazinedione to chlorides using a chlorinating agent such as phosphorus oxychloride (POCl₃). This protocol is based on analogous chlorinations of similar pyridazine derivatives.[8][9][10]

Experimental Protocol
  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 4,5-Diethylpyridazine-3,6-dione (5.0 g, 29.7 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 25 mL, 270 mmol) to the flask.

  • Reaction: Heat the suspension to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored until the solid dissolves and a clear solution is formed.[10]

  • Work-up (Quenching): After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel (eluent: heptane/ethyl acetate mixture) to afford pure this compound.[9]

Data Summary: Step 2
ParameterValue
Reactants
4,5-Diethylpyridazine-3,6-dione5.0 g (29.7 mmol)
Phosphorus Oxychloride (POCl₃)25 mL (270 mmol)
Molar Ratio (Dione:POCl₃)~1 : 9
Reaction Conditions
TemperatureReflux (~105-110 °C)
Time4-6 hours
Product This compound
Theoretical Yield6.1 g
AppearanceSolid or oil[9][11]

References

detailed protocol for 3,6-Dichloro-4,5-diethylpyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3,6-Dichloro-4,5-diethylpyridazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridazine derivative. Dichloropyridazine compounds are important intermediates in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2][3] The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, making this class of compounds a versatile scaffold for the development of new chemical entities.[4] This document outlines a general laboratory-scale protocol for the synthesis of this compound.

Disclaimer: This protocol is intended for informational purposes for qualified researchers. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A thorough risk assessment should be completed before commencing any chemical synthesis. Safety data sheets (SDS) for all reagents should be consulted.[5][6]

Experimental Protocol

The synthesis of this compound can be conceptualized as a two-step process starting from diethylmaleic anhydride. The first step involves the formation of the pyridazine ring to yield 3,6-dihydroxy-4,5-diethylpyridazine. The subsequent step is the chlorination of the dihydroxy intermediate.

Step 1: Synthesis of 3,6-Dihydroxy-4,5-diethylpyridazine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethylmaleic anhydride and hydrazine hydrate.

  • Add a suitable solvent, such as ethanol or acetic acid.

  • The mixture is then heated to reflux for several hours.

  • Upon cooling, the product, 3,6-dihydroxy-4,5-diethylpyridazine, will precipitate.

  • The solid is collected by vacuum filtration, washed with a cold solvent (e.g., cold ethanol), and dried.

Step 2: Synthesis of this compound

  • The dried 3,6-dihydroxy-4,5-diethylpyridazine from the previous step is placed in a round-bottom flask.

  • A chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), is added.[7][8] This reaction is typically performed in excess of the chlorinating agent, which can also serve as the solvent.

  • The reaction mixture is heated, often to reflux, for a period of 2 to 4 hours.[7][8]

  • After the reaction is complete, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure.[7][8]

  • The residue is then cautiously quenched by pouring it onto crushed ice or into cold water.

  • The pH of the aqueous mixture is adjusted to be neutral or slightly basic using a base like ammonium hydroxide or sodium bicarbonate.[7]

  • The crude product is then extracted with an organic solvent, such as dichloromethane or chloroform.[8]

  • The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.[8]

Data Presentation

The following table provides a summary of the typical quantitative data for a synthesis of a dichloropyridazine derivative. Note that yields and specific quantities will vary based on the scale of the reaction and the specific diethyl starting material.

ParameterValueReference
Starting Material 3,6-Dihydroxypyridazine[7][8]
Molar Ratio (Dihydroxypyridazine:PCl₅)1 : 5.6[7]
Chlorinating Agent Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)[7][8]
Reaction Temperature 125 °C[7]
Reaction Time 4 hours[7]
Typical Yield 70-85%[7][8]
Product Appearance White to off-white solid[7]
Melting Point Varies with purity[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow start Diethylmaleic Anhydride + Hydrazine Hydrate reflux1 Reflux in Solvent start->reflux1 precipitate Cool and Precipitate reflux1->precipitate filter1 Filter and Dry precipitate->filter1 intermediate 3,6-Dihydroxy-4,5-diethylpyridazine filter1->intermediate chlorination Add Chlorinating Agent (e.g., POCl₃) intermediate->chlorination reflux2 Heat/Reflux chlorination->reflux2 quench Quench with Ice/Water reflux2->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4,5-diethylpyridazine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by two chloro substituents, renders the 3- and 6-positions susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functional groups, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anticancer agents.

These application notes provide an overview of the nucleophilic substitution reactions of this compound and offer generalized protocols for its functionalization with various nucleophiles. Due to the limited availability of specific experimental data for this compound in the current literature, the provided protocols are based on established procedures for the closely related and well-studied 3,6-dichloropyridazine. Researchers should consider these as starting points for optimization. The presence of the 4,5-diethyl groups may influence the reactivity through steric and electronic effects, potentially requiring adjustments to the reaction conditions.

Data Presentation: Nucleophilic Substitution on the 3,6-Dichloropyridazine Core

The following tables summarize quantitative data for nucleophilic substitution reactions on the parent 3,6-dichloropyridazine, which serve as a valuable reference for the expected reactivity of the 4,5-diethyl substituted analog.

Table 1: Amination of 3,6-Dichloropyridazine

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Aqueous AmmoniaDMF100990.63[1]
Aqueous AmmoniaDichloromethane100982.60[1]
Aqueous AmmoniaDMF130793.79[1]
Aqueous AmmoniaDichloromethane302681.42[1]
Aqueous AmmoniaEthanol785Not specified[1]
Acid HydrazidesNot specifiedNot specifiedNot specifiedNot specified[2]
Anthranilic Acid DerivativesEthanolReflux7Not specified[2]

Table 2: Reactions with Other Nucleophiles on Dichloropyridazines and Related Heterocycles

SubstrateNucleophileSolventConditionsProductYield (%)Reference
3,6-Dichloropyridazine 1-oxideSodium SulfideNot specifiedNot specified3-Chloro-6-thiopyridazine 1-oxideNot specified[3]
3,6-Dichloropyridazine 1-oxideThioureaNot specifiedNot specified6-Substituted productNot specified[3]
3,6-Dichloropyridazine 1-oxidePhenylmethanethiolNot specifiedNot specified6-Substituted productNot specified[3]
TetrafluoropyridazineVarious AminesNot specifiedNot specifiedPolysubstituted PyridazinonesVaried[4]

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution reactions of this compound. These are adapted from procedures for 3,6-dichloropyridazine and should be optimized for the specific substrate and nucleophile.

Protocol 1: General Procedure for Amination

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., DMF, Dioxane, Ethanol)

  • Base (e.g., K2CO3, Et3N, or excess amine)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent.

  • Add the amine (1.0 - 2.2 equivalents) to the solution.

  • If the amine is not used in excess, add a base (1.1 - 1.5 equivalents).

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined experimentally.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the mixture. Otherwise, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted pyridazine.

Protocol 2: General Procedure for Thiolation

This protocol outlines a general method for the reaction of this compound with a thiol to form a thioether derivative.

Materials:

  • This compound

  • Thiol

  • Anhydrous solvent (e.g., DMF, THF)

  • Base (e.g., NaH, K2CO3, Na2S)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0 - 1.2 equivalents) and a suitable anhydrous solvent.

  • Cool the solution to 0 °C and add the base (1.1 - 1.5 equivalents) portion-wise to form the thiolate.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Alkoxylation

This protocol provides a general method for the reaction of this compound with an alcohol to form an ether derivative.

Materials:

  • This compound

  • Alcohol (can also be used as the solvent)

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous solvent (if the alcohol is not the solvent, e.g., THF, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, carefully add the strong base (1.1 - 1.5 equivalents) to the anhydrous alcohol (which can act as both reactant and solvent) at 0 °C to generate the alkoxide.

  • Once the base has fully reacted, add a solution of this compound (1.0 equivalent) in the same alcohol or a suitable anhydrous solvent.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • If an alcohol was used as the solvent, remove the excess under reduced pressure.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

sn_ar_mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway start This compound intermediate Meisenheimer Complex (Anionic σ-complex) start->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->intermediate product Monosubstituted Product intermediate->product Loss of Cl-

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) on this compound.

experimental_workflow start Setup Reaction Under Inert Atmosphere reagents Add this compound, Solvent, Nucleophile, and Base start->reagents reaction Heat and Stir Reaction Mixture (Monitor by TLC) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for the nucleophilic substitution on this compound.

References

The Versatile Intermediate: 3,6-Dichloro-4,5-diethylpyridazine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Applications and Experimental Protocols of 3,6-Dichloro-4,5-diethylpyridazine.

Introduction:

This compound is a substituted pyridazine derivative that serves as a valuable and versatile chemical intermediate in the synthesis of a wide array of novel compounds. Its reactive chlorine atoms at the 3 and 6 positions of the pyridazine ring make it a prime candidate for nucleophilic substitution reactions, opening avenues for the creation of diverse molecular architectures. This document provides a comprehensive overview of its applications, particularly in the development of potentially bioactive molecules, and offers detailed experimental protocols for its use.

Key Applications

The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex heterocyclic compounds. The two chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This property is particularly exploited in the fields of medicinal chemistry and agrochemical research.

1. Synthesis of Substituted Pyridazines:

The chlorine atoms on the pyridazine ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functionalities, including amino, hydrazinyl, alkoxy, and thioether groups. The diethyl substituents at the 4 and 5 positions can influence the reactivity and provide steric bulk, which can be advantageous in tuning the pharmacological profile of the final compounds.

2. Precursor to Pyridazinone Derivatives:

Hydrolysis of one or both chloro groups can lead to the formation of pyridazinone or pyridazinedione skeletons. These moieties are present in a number of biologically active compounds. For instance, pyridazinone derivatives are known to exhibit a range of pharmacological activities, including acting as selective monoamine oxidase B (MAO-B) inhibitors.[1]

3. Building Block for Fused Heterocyclic Systems:

The disubstituted pyridazine core can be further elaborated to construct fused heterocyclic systems. By introducing appropriate functional groups through nucleophilic substitution, subsequent intramolecular cyclization reactions can be employed to build more complex polycyclic structures.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Synthesis of this compound

The synthesis of the title compound generally follows the established methods for preparing 3,6-dichloropyridazines, starting from the corresponding 3,6-dihydroxypyridazine (pyridazin-3,6-dione).

  • Reaction: Chlorination of 4,5-diethylpyridazin-3,6-dione.

  • Reagents: 4,5-diethylpyridazin-3,6-dione, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diethylpyridazin-3,6-dione (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Monosubstitution with an Amine

This protocol describes the selective replacement of one chlorine atom with an amine nucleophile. The reaction conditions can be tuned to favor monosubstitution.

  • Reaction: Nucleophilic Aromatic Substitution with a Primary or Secondary Amine.

  • Reagents: this compound, Amine (e.g., aniline, piperidine), Base (e.g., triethylamine, potassium carbonate), Solvent (e.g., ethanol, acetonitrile, DMF).

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

    • Add the amine (1-1.2 equivalents) and a base (1.5-2 equivalents) to the solution.

    • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude product by column chromatography to isolate the monosubstituted product.

Protocol 3: Disubstitution with Hydrazine

This protocol details the replacement of both chlorine atoms with hydrazine, a common step in the synthesis of various heterocyclic compounds.

  • Reaction: Synthesis of 3,6-Dihydrazinyl-4,5-diethylpyridazine.

  • Reagents: this compound, Hydrazine hydrate, Solvent (e.g., ethanol, water).

  • Procedure:

    • To a solution of this compound (1 equivalent) in ethanol, add an excess of hydrazine hydrate (5-10 equivalents).

    • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain 3,6-dihydrazinyl-4,5-diethylpyridazine.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for reactions involving 3,6-dichloropyridazine analogues. While specific data for the 4,5-diethyl derivative is limited in publicly available literature, these examples provide a general guideline.

PrecursorNucleophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
3,6-DichloropyridazinePhenylpiperazineEthanolReflux-3-Chloro-6-(phenylpiperazin-1-yl)pyridazine-[1]
3,6-DichloropyridazineHydrazine hydrate50% EthanolReflux13-Chloro-6-hydrazinylpyridazine-[2]
3,6-DichloropyridazineHydrazine hydrateWater/AmmoniaReflux23-Chloro-6-hydrazinylpyridazine85.9[3]
2,3-DichloropyridineHydrazine hydrate1,4-DioxaneReflux62-Hydrazinyl-3-chloropyridine96[4]

Visualizations

Workflow for the Synthesis of Substituted Pyridazines

G start 4,5-Diethylpyridazin-3,6-dione intermediate This compound start->intermediate  POCl₃, Reflux mono_amino 3-Amino-6-chloro-4,5-diethylpyridazine intermediate->mono_amino  R₂NH (1 eq), Base di_amino 3,6-Diamino-4,5-diethylpyridazine intermediate->di_amino  R₂NH (excess), Heat mono_hydrazinyl 3-Chloro-6-hydrazinyl-4,5-diethylpyridazine intermediate->mono_hydrazinyl  N₂H₄·H₂O (1 eq) di_hydrazinyl 3,6-Dihydrazinyl-4,5-diethylpyridazine intermediate->di_hydrazinyl  N₂H₄·H₂O (excess), Heat pyridazinone 6-Chloro-4,5-diethylpyridazin-3(2H)-one intermediate->pyridazinone  H₂O, Acid/Base mono_amino->di_amino  R'₂NH, Heat mono_hydrazinyl->di_hydrazinyl  N₂H₄·H₂O, Heat

Caption: Synthetic routes from this compound.

Signaling Pathway (Hypothetical)

While specific signaling pathways for derivatives of this compound are not yet elucidated, pyridazinone-containing molecules have been identified as inhibitors of enzymes like MAO-B. The following diagram illustrates a hypothetical mechanism of action for a drug candidate derived from this intermediate.

G drug Pyridazinone Derivative (from this compound) enzyme Target Enzyme (e.g., MAO-B) drug->enzyme Inhibition product Metabolite enzyme->product Metabolism effect Therapeutic Effect (e.g., Neuroprotection) enzyme->effect Increased Substrate Levels substrate Endogenous Substrate (e.g., Dopamine) substrate->enzyme Binding

Caption: Hypothetical inhibition of a target enzyme.

This compound is a highly valuable intermediate for the synthesis of a diverse range of substituted pyridazines and related heterocyclic systems. The reactivity of its chloro substituents allows for facile functionalization, making it an attractive starting material for the discovery of new drug candidates and agrochemicals. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile building block. Further investigation into the biological activities of its derivatives is a promising area for future research.

References

Applications of 3,6-Dichloro-4,5-diethylpyridazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The di-chlorinated pyridazine core, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents. This document focuses on the potential applications of 3,6-Dichloro-4,5-diethylpyridazine , a specific derivative within this class. While direct experimental data for this compound is limited in publicly available literature, this guide provides detailed protocols and application notes extrapolated from closely related and well-studied analogues, such as the corresponding dimethyl and isopropyl derivatives. These analogues have shown utility in the synthesis of molecules targeting a range of biological pathways, including those involved in metabolic diseases and cancer. This document serves as a practical resource for researchers looking to explore the synthetic utility and potential biological significance of this compound.

Introduction to the 3,6-Dichloropyridazine Scaffold

3,6-Dichloropyridazine and its derivatives are key building blocks in organic synthesis and medicinal chemistry.[1] The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The 4,5-dialkyl substitution pattern, as seen in the title compound, can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and can play a role in directing its interaction with biological targets.

Derivatives of this scaffold have been utilized in the development of compounds with diverse pharmacological activities, including kinase inhibition and receptor modulation.[2] A notable example is the use of 3,6-dichloro-4-isopropylpyridazine as a key intermediate in the synthesis of Resmetirom, a selective thyroid hormone receptor-β agonist for the treatment of non-alcoholic steatohepatitis (NASH).[3] This highlights the potential of the 4,5-dialkyl-3,6-dichloropyridazine scaffold in generating clinically relevant molecules.

Synthetic Protocols

The synthesis of this compound can be approached through established methods for related dialkylpyridazines. The general strategy involves the chlorination of a corresponding pyridazine-3,6-dione precursor.

General Synthetic Scheme

The synthesis typically proceeds in two main steps: first, the formation of the 4,5-diethylpyridazine-3,6-dione from diethylmaleic anhydride and hydrazine, followed by a chlorination step.

G A Diethylmaleic Anhydride C 4,5-Diethylpyridazine-3,6-dione A->C Acid/Solvent Heat B Hydrazine Hydrate B->C E This compound C->E Heat D Chlorinating Agent (e.g., POCl3) D->E

Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 3,6-dichloro-4,5-dimethylpyridazine and other similar compounds.[4][5]

Step 1: Synthesis of 4,5-Diethylpyridazine-3,6-dione

  • To a solution of diethylmaleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which may result in the precipitation of the product.

  • Filter the solid, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum to yield 4,5-diethylpyridazine-3,6-dione.

Step 2: Chlorination to form this compound

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add 4,5-diethylpyridazine-3,6-dione (1.0 eq) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice.

  • Neutralize the aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, to a pH of ~8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.

Summary of Reaction Parameters for Analogues

The following table summarizes reaction conditions from literature for closely related compounds, which can be used as a starting point for optimizing the synthesis of the diethyl derivative.

CompoundPrecursorChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3,6-Dichloro-4,5-dimethylpyridazine4,5-Dimethylpyridazine-3,6-dionePOCl₃N/A160 (Microwave)0.3353[4]
3,6-DichloropyridazinePyridazine-3,6-diolPOCl₃N/A801285[6]
3,6-Dichloropyridazine3,6-DihydroxypyridazinePCl₅N/A125482[7]

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting material for creating libraries of compounds for drug discovery. Its primary application is as a di-electrophilic intermediate, allowing for sequential or dual nucleophilic substitutions.

Scaffold for Kinase Inhibitors

The pyridazine core is present in numerous kinase inhibitors.[2] The 3- and 6- positions can be functionalized with various amine, ether, or thioether linkages to target the hinge region and other pockets of the ATP-binding site of kinases. The 4,5-diethyl groups can provide favorable van der Waals interactions within the enzyme's active site.

G cluster_0 Kinase ATP Binding Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket A This compound D Final Kinase Inhibitor A->D B Amine Nucleophile (R1-NH2) B->D Targets Hinge Region C Ether/Thioether Nucleophile (R2-OH/SH) C->D Interacts with Hydrophobic Pocket

Caption: Logical relationship for kinase inhibitor synthesis.
Intermediate for Thyroid Hormone Receptor (THR) Modulators

As demonstrated by the synthesis of Resmetirom, the dichloropyridazine scaffold can be used to construct potent and selective THR-β agonists.[3] One chlorine atom can be displaced by a substituted phenol to form a diaryl ether linkage, a common motif in THR ligands. The remaining chlorine can be converted to a hydroxyl group, forming a pyridazinone ring system that is crucial for activity.

Thyroid Hormone Receptor Signaling Pathway

Thyroid hormones (T3 and T4) regulate metabolism, growth, and development by binding to thyroid hormone receptors (THRs), which are nuclear receptors that act as ligand-inducible transcription factors. THR-β is the predominant isoform in the liver and is a key target for treating dyslipidemia and NASH.

G cluster_0 Nucleus T3 T3 (Thyroid Hormone) THR THR-β/RXR Heterodimer T3->THR Binds TRE Thyroid Hormone Response Element (TRE) on DNA THR->TRE Binds CoA Co-activator Complex THR->CoA Recruits upon ligand binding CoR Co-repressor Complex CoR->THR Bound in absence of ligand (Transcription Repression) Transcription Target Gene Transcription CoA->Transcription Initiates Metabolism Increased Lipid Metabolism (e.g., LDL-C reduction) Transcription->Metabolism

Caption: Simplified Thyroid Hormone Receptor-β signaling pathway.

Protocols for Biological Evaluation

The following is a representative protocol for evaluating the affinity of a compound derived from this compound for the Thyroid Hormone Receptor-β.

Protocol: Competitive Radioligand Binding Assay for THR-β

Objective: To determine the binding affinity (Ki) of a test compound for the human THR-β ligand-binding domain (LBD).

Materials:

  • Recombinant human THR-β LBD

  • [¹²⁵I]-T₃ (radiolabeled triiodothyronine)

  • Test compounds derived from this compound

  • Assay Buffer: 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol

  • Scintillation vials and cocktail

  • Multi-well filter plates (e.g., 96-well glass fiber)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay buffer

    • Test compound at various concentrations (or vehicle for total binding, and excess unlabeled T₃ for non-specific binding).

    • [¹²⁵I]-T₃ at a fixed concentration (typically at or below its Kd for THR-β).

    • Recombinant THR-β LBD.

  • Incubation: Incubate the plate at 4°C for 16-18 hours to reach binding equilibrium.

  • Separation: Transfer the incubation mixture to a pre-wetted filter plate. Rapidly wash the filters with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filter discs from the plate into scintillation vials with a scintillation cocktail.

  • Counting: Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Data Presentation

While no specific data exists for this compound derivatives, the results of such an assay would typically be presented as follows.

CompoundTargetAssay TypeIC₅₀ (nM)Ki (nM)
Example Compound 1 THR-βRadioligand Binding5025
Example Compound 2 THR-αRadioligand Binding>1000>500
Resmetirom (Reference) THR-βRadioligand Binding2.51.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound represents a promising, albeit underexplored, chemical scaffold for medicinal chemistry. Based on the well-documented utility of its close analogues, it holds significant potential as a versatile intermediate for synthesizing novel kinase inhibitors, nuclear receptor modulators, and other biologically active molecules. The protocols and application notes provided herein offer a solid foundation for researchers to begin investigating the synthetic and therapeutic potential of this compound. Further research is warranted to isolate and characterize derivatives of this compound and to evaluate their specific biological activities.

References

Application Notes and Protocols for 3,6-Dichloro-4,5-diethylpyridazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4,5-diethylpyridazine is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of agrochemicals, particularly herbicides. The pyridazine ring structure is a recognized pharmacophore in numerous biologically active molecules. The presence of two chlorine atoms at the 3 and 6 positions of the pyridazine ring makes these sites highly susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the creation of novel agrochemical candidates.

The diethyl substitution at the 4 and 5 positions can influence the compound's solubility, lipophilicity, and interaction with biological targets, potentially leading to enhanced efficacy and selectivity. This document provides an overview of the application of this compound in agrochemical synthesis, detailed experimental protocols for its synthesis and subsequent derivatization, and an illustration of a common mode of action for pyridazine-based herbicides.

Application Notes

This compound is a valuable building block for developing herbicides that often target essential biological processes in plants, such as photosynthesis. The general approach involves the sequential or simultaneous substitution of the two chlorine atoms with various nucleophiles, including amines, alcohols, and thiols, to generate a library of derivatives for screening.

The reactivity of the chlorine atoms allows for a modular approach to synthesis. One chlorine can be selectively replaced under controlled conditions, followed by the substitution of the second chlorine with a different nucleophile, leading to unsymmetrically substituted pyridazines. This strategy is crucial for fine-tuning the biological activity and physicochemical properties of the final product.

Pyridazine-containing herbicides are known to act as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[1] They can bind to the QB pocket on the D1 protein of the PSII complex, thereby blocking electron flow to plastoquinone. This inhibition leads to a cascade of events, including the production of reactive oxygen species, ultimately causing cell death in susceptible plants.[1] Another target for some pyridazine herbicides is phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, 3,6-dichloro-4,5-dimethylpyridazine.[4]

Materials:

  • 4,5-diethylpyridazine-3,6-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Heptane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a microwave reactor vessel, combine 4,5-diethylpyridazine-3,6-dione (1.0 eq), phosphorus oxychloride (POCl₃) (5-10 eq), and N,N-diisopropylethylamine (DIPEA) (2-3 eq).

  • Seal the vessel and heat the mixture in the microwave reactor at 160 °C for 20-30 minutes.

  • After cooling, carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Pour the residue into a mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of heptane and dichloromethane as the eluent, to afford pure this compound.

Quantitative Data (Hypothetical, based on related syntheses):

ParameterValue
Starting Material4,5-diethylpyridazine-3,6-dione
ProductThis compound
Yield50-60%
Purity (by GC-MS)>98%
AppearanceWhite to off-white solid
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNA)

This protocol describes a general method for the substitution of the chlorine atoms on the this compound ring with a generic nucleophile (Nu-H), such as an amine or an alcohol.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, an alcohol) (1.1 eq for mono-substitution, 2.2 eq for di-substitution)

  • A suitable base (e.g., K₂CO₃, NaH, Et₃N) (1.2 eq per nucleophile)

  • A suitable solvent (e.g., DMF, DMSO, acetonitrile)

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • To a solution of the nucleophile (Nu-H) in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

ParameterMono-substituted ProductDi-substituted Product
Reactants
This compound1.0 eq1.0 eq
Nucleophile1.1 eq2.2 eq
Base1.2 eq2.4 eq
Reaction Conditions
Temperature60-80 °C100-120 °C
Time4-8 hours12-24 hours
Product
Yield70-90%60-80%
Purity>95%>95%

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of this compound cluster_1 Nucleophilic Aromatic Substitution 4,5-diethylpyridazine-3,6-dione 4,5-diethylpyridazine-3,6-dione This compound This compound 4,5-diethylpyridazine-3,6-dione->this compound Microwave 160 °C POCl3, DIPEA POCl3, DIPEA POCl3, DIPEA->this compound Start This compound Mono_Substituted Mono-substituted Product Start->Mono_Substituted Base, Solvent 60-80 °C Nucleophile_1 Nucleophile 1 (e.g., R-NH2) Nucleophile_1->Mono_Substituted Di_Substituted Di-substituted Product Mono_Substituted->Di_Substituted Base, Solvent 100-120 °C Nucleophile_2 Nucleophile 2 (e.g., R'-OH) Nucleophile_2->Di_Substituted

Caption: Synthetic route to this compound and its subsequent derivatization.

Biological Signaling Pathway: Inhibition of Photosystem II

Photosystem_II_Inhibition cluster_photosynthesis Photosynthetic Electron Transport Chain (in Thylakoid Membrane) cluster_consequences Downstream Effects Light Light PSII Photosystem II (P680) Light->PSII Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB QB Protein QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- ROS Reactive Oxygen Species (ROS) Production Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f PC Plastocyanin Cyt_b6f->PC PSI Photosystem I (P700) PC->PSI NADPH NADP+ -> NADPH PSI->NADPH Herbicide Pyridazine Herbicide Herbicide->QB Binds and Blocks Electron Transfer Cell_Death Cell Death ROS->Cell_Death

References

Synthetic Routes to Functionalized Pyadazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its functionalized derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the continuous need for efficient and versatile synthetic methodologies. This document provides detailed application notes and experimental protocols for key synthetic routes to access a diverse range of functionalized pyridazine derivatives. The covered methodologies include Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Sonogashira), Inverse Electron-Demand Diels-Alder (IEDDA) reactions, direct C-H arylation, and the synthesis of pyridazinones.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] This reaction offers a versatile tool for the functionalization of pyridazine scaffolds by coupling halopyridazines with a variety of boronic acids. The reaction is characterized by its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2]

This protocol describes a general method for the Suzuki-Miyaura coupling of 3,6-dichloropyridazine with arylboronic acids. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. The use of a suitable ligand, such as a bulky electron-rich phosphine, can significantly improve the efficiency of the coupling with heteroaryl chlorides.[3]

Experimental Protocol: Synthesis of 3-Aryl-6-chloropyridazines

Materials:

  • 3,6-Dichloropyridazine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • 1,4-Dioxane and water (or other suitable solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl-6-chloropyridazine.

Quantitative Data
EntryArylboronic AcidCatalyst/LigandBaseSolventTime (h)Temp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Dioxane/H₂O69085
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O810092
33-Thienylboronic acidPd₂(dba)₃/XPhosCs₂CO₃Dioxane1211078

Workflow Diagram

Suzuki_Coupling_Workflow reagents Reactants: - 3,6-Dichloropyridazine - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent reaction Reaction: Heat under Inert Atmosphere reagents->reaction 1 workup Aqueous Work-up & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product Product: 3-Aryl-6-chloropyridazine purification->product 4

Caption: Suzuki-Miyaura Coupling Workflow.

Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira Coupling

Application Notes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[4] The Sonogashira coupling provides a direct route to alkynyl-substituted pyridazines, which are valuable intermediates for the synthesis of more complex heterocyclic systems and can serve as building blocks in materials science.[5]

This protocol outlines a general procedure for the Sonogashira coupling of a halopyridazine with a terminal alkyne. The choice of palladium source, ligand, copper salt, and amine base can influence the reaction efficiency. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[6]

Experimental Protocol: Synthesis of 3-Alkynyl-6-phenylpyridazine

Materials:

  • 3-Chloro-6-phenylpyridazine

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-chloro-6-phenylpyridazine (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 eq) to the flask.

  • Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the desired 3-alkynyl-6-phenylpyridazine.[7]

Quantitative Data
EntryHalopyridazineAlkyneCatalyst/Co-catalystBaseSolventTime (h)Temp (°C)Yield (%)
13-Chloro-6-phenylpyridazinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF47091
23-Bromo-6-methylpyridazine1-HexynePd(OAc)₂/PPh₃/CuIDIPEATHF66584
33,6-DichloropyridazineTrimethylsilylacetylenePdCl₂(dppf)/CuIEt₃NDioxane38088

Workflow Diagram

Sonogashira_Coupling_Workflow reagents Reactants: - Halopyridazine - Terminal Alkyne - Pd Catalyst & Ligand - Cu(I) Co-catalyst - Amine Base - Solvent reaction Reaction: Heat under Inert Atmosphere reagents->reaction 1 workup Aqueous Work-up & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product Product: Alkynyl-pyridazine purification->product 4

Caption: Sonogashira Coupling Workflow.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

Application Notes

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for the synthesis of pyridazines.[8] In this reaction, an electron-deficient diene, typically a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile, such as an alkene or alkyne.[8] The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of dinitrogen to afford the dihydropyridazine or pyridazine ring, respectively.[9] This methodology offers a rapid and efficient entry to highly substituted pyridazines under mild reaction conditions.[10]

This protocol describes the synthesis of a pyridazine derivative via the IEDDA reaction of a 3,6-disubstituted-1,2,4,5-tetrazine with an alkyne. The choice of substituents on the tetrazine and the nature of the dienophile determine the substitution pattern of the resulting pyridazine.

Experimental Protocol: Synthesis of a Tetrasubstituted Pyridazine

Materials:

  • 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

  • Alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene, dioxane, or chloroform)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 3,6-disubstituted-1,2,4,5-tetrazine (1.0 mmol, 1.0 eq) in the anhydrous solvent (10 mL).

  • Add the alkyne (1.1 mmol, 1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the disappearance of the characteristic pink/purple color of the tetrazine. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by the color change and TLC analysis), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to give the desired pyridazine.[11]

Quantitative Data
EntryTetrazineDienophileSolventTime (h)Temp (°C)Yield (%)
13,6-Di(pyridin-2-yl)-1,2,4,5-tetrazineDimethyl acetylenedicarboxylateToluene1611085
23,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazineNorborneneDioxane410092
3Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylatePhenylacetyleneChloroform246078

Workflow Diagram

IEDDA_Workflow reagents Reactants: - 1,2,4,5-Tetrazine - Alkyne/Alkenes cycloaddition [4+2] Cycloaddition reagents->cycloaddition Heat n2_extrusion Dinitrogen Extrusion cycloaddition->n2_extrusion product Product: Pyridazine n2_extrusion->product

Caption: IEDDA Reaction Workflow.

Direct C-H Arylation

Application Notes

Direct C-H functionalization has emerged as a highly atom-economical and environmentally benign strategy for the synthesis of functionalized aromatic and heteroaromatic compounds. Palladium-catalyzed direct C-H arylation of pyridazines allows for the introduction of aryl groups onto the pyridazine core without the need for pre-functionalization (e.g., halogenation).[12] This approach avoids the generation of stoichiometric amounts of metallic waste associated with traditional cross-coupling reactions.

This protocol provides a general procedure for the palladium-catalyzed direct C-H arylation of a pyridazine-containing scaffold with an aryl halide. The regioselectivity of the C-H activation is often directed by the electronic properties of the pyridazine ring and the presence of directing groups.[13]

Experimental Protocol: Direct C-H Arylation of a Fused Pyridazine

Materials:

  • Fused pyridazine substrate (e.g., imidazo[1,2-b]pyridazine)

  • Aryl halide (e.g., bromobenzene, 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., tricyclohexylphosphine, PCy₃)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Pivalic acid (PivOH) as an additive

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction tube, combine the fused pyridazine substrate (1.0 mmol, 1.0 eq), aryl halide (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), phosphine ligand (0.04 mmol, 4 mol%), potassium carbonate (1.5 mmol, 1.5 eq), and pivalic acid (0.3 mmol, 30 mol%).

  • Add anhydrous DMA (3 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the arylated pyridazine derivative.[14]

Quantitative Data
EntryPyridazine SubstrateAryl HalideCatalyst/LigandAdditiveTime (h)Temp (°C)Yield (%)
1Imidazo[1,2-b]pyridazine4-BromoanisolePd(OAc)₂/PCy₃PivOH1611082
26-Phenyl-[8][9][15]triazolo[4,3-b]pyridazineBromobenzenePd(OAc)₂/SPhosK₂CO₃2412075
3Pyridazine N-oxideIodobenzenePd(OAc)₂Ag₂CO₃1210068

Workflow Diagram

CH_Arylation_Workflow reactants Reactants: - Pyridazine Substrate - Aryl Halide - Pd Catalyst & Ligand - Base & Additive ch_activation C-H Activation & Coupling reactants->ch_activation Heat workup Work-up & Purification ch_activation->workup product Product: Arylated Pyridazine workup->product

Caption: C-H Arylation Workflow.

Synthesis of Pyridazinones

Application Notes

Pyridazinones are an important class of pyridazine derivatives that exhibit a wide range of biological activities. A common and straightforward method for their synthesis involves the condensation of a γ-ketoacid with hydrazine hydrate. The γ-ketoacid precursors, such as β-aroylpropionic acids, can be readily prepared via Friedel-Crafts acylation of an aromatic compound with succinic anhydride. This two-step sequence provides access to a variety of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

This protocol details the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one starting from the corresponding β-aroylpropionic acid and hydrazine hydrate.[16]

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve β-benzoylpropionic acid (0.01 mol, 1.0 eq) in ethanol (25 mL).

  • Add hydrazine hydrate (0.015 mol, 1.5 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product and wash it with a dilute solution of sodium bicarbonate and then with water.

  • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[1]

Quantitative Data
Entryβ-Aroylpropionic AcidReagentSolventTime (h)ConditionYield (%)
1β-Benzoylpropionic acidHydrazine hydrateEthanol6Reflux88
2β-(4-Chlorobenzoyl)propionic acidHydrazine hydrateAcetic Acid4Reflux91
3β-(4-Methylbenzoyl)propionic acidPhenylhydrazineEthanol8Reflux82

Workflow Diagram

Pyridazinone_Synthesis_Workflow reactants Reactants: - β-Aroylpropionic Acid - Hydrazine Hydrate condensation Condensation Reaction reactants->condensation Reflux in Ethanol precipitation Precipitation & Filtration condensation->precipitation recrystallization Recrystallization precipitation->recrystallization product Product: 6-Aryl-4,5-dihydropyridazin-3(2H)-one recrystallization->product

Caption: Pyridazinone Synthesis Workflow.

References

Application Notes and Protocols: Reaction of 3,6-Dichloro-4,5-diethylpyridazine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and reactivity of 3,6-dichloro-4,5-diethylpyridazine with various amines. The resulting aminopyridazine derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The protocols provided are based on established methodologies for related compounds and are intended to serve as a starting point for further investigation.

Introduction

The pyridazine core is a prominent scaffold in a multitude of biologically active compounds. The presence of two chlorine atoms on the this compound ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of amino functionalities, providing a versatile platform for the synthesis of diverse chemical libraries for drug discovery and development. The diethyl substitution at the 4 and 5 positions can influence the compound's lipophilicity and steric profile, potentially leading to unique pharmacological properties.

Synthesis of this compound

While specific literature on the synthesis of this compound is limited, a general and adaptable method can be extrapolated from the synthesis of its analogs, such as 3,6-dichloro-4,5-dimethylpyridazine. The synthetic route typically involves the chlorination of the corresponding 4,5-diethylpyridazine-3,6-dione.

General Protocol for the Synthesis of this compound:

A mixture of 4,5-diethylpyridazine-3,6-dione (1 equivalent) and phosphorus oxychloride (POCl3, 5-10 equivalents) is heated at reflux (typically around 110-120 °C) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8. The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Reaction with Amines: Nucleophilic Aromatic Substitution

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution mechanism. Generally, one of the chlorine atoms is more reactive and can be selectively replaced under controlled conditions. The choice of solvent, temperature, and the nature of the amine (primary, secondary, aliphatic, or aromatic) can influence the reaction rate and the product distribution (mono- versus di-substitution).

General Experimental Protocol for Amination

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, DMF, or DMSO), the desired amine (1.1 to 2.2 equivalents) is added. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction. The reaction mixture is then heated at a temperature ranging from 80 °C to 150 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired aminopyridazine derivative.

Quantitative Data Summary

Disclaimer: The following quantitative data is illustrative and based on typical yields for similar reactions of dichloropyridazines due to the lack of specific published data for this compound. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

EntryAmineProductReaction ConditionsYield (%)
1Ammonia (aq.)3-Amino-6-chloro-4,5-diethylpyridazineEthanol, 120 °C, 12 h75
2Aniline3-Anilino-6-chloro-4,5-diethylpyridazineDMF, 100 °C, 8 h82
3Piperidine3-Chloro-4,5-diethyl-6-(piperidin-1-yl)pyridazineIsopropanol, reflux, 6 h88
4Morpholine4-(3-Chloro-4,5-diethylpyridazin-6-yl)morpholineDMSO, 130 °C, 4 h91
5BenzylamineN-Benzyl-6-chloro-4,5-diethylpyridazin-3-amineEthanol, reflux, 10 h78

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Amine (R-NH2) B->C D 3-Amino-6-chloro-4,5-diethylpyridazine C->D E HCl C->E

Caption: General reaction scheme for the nucleophilic aromatic substitution of this compound with a primary amine.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup - Dissolve dichloropyridazine in solvent - Add amine and base B 2. Heating - Heat to specified temperature - Monitor by TLC A->B C 3. Work-up - Cool to room temperature - Remove solvent - Partition between organic solvent and water B->C D 4. Isolation - Separate organic layer - Wash with brine - Dry over Na2SO4 C->D E 5. Purification - Concentrate organic layer - Purify by column chromatography or recrystallization D->E F 6. Characterization - Obtain pure aminopyridazine derivative - Analyze by NMR, MS, etc. E->F

Caption: A typical experimental workflow for the synthesis and purification of aminopyridazine derivatives.

Drug Discovery and Development Workflow

Drug_Discovery_Workflow A Library Synthesis (Aminopyridazine Derivatives) B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E Preclinical Studies (In vitro & In vivo) D->E F Clinical Trials E->F G New Drug Application (NDA) F->G

Caption: A generalized workflow illustrating the role of synthesized compound libraries in the drug discovery pipeline.

Potential Applications and Future Directions

The aminopyridazine derivatives synthesized from this compound represent a valuable class of compounds for drug discovery. Their structural diversity allows for the exploration of a wide range of biological targets. Further research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse amine substituents.

  • Biological screening: Evaluating the synthesized compounds against various biological targets, such as kinases, proteases, and GPCRs, to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

These application notes provide a foundational framework for researchers to explore the chemistry and potential applications of this compound and its amino derivatives in the pursuit of novel therapeutics.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science. The introduction of diverse substituents onto the pyridazine core is crucial for the modulation of biological activity and material properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the functionalization of halogenated pyridazines, offering a broad substrate scope and high efficiency. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of dichloropyridazines, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi reactions. Particular attention is given to the regioselective functionalization of 3,5-dichloropyridazine, a common building block in organic synthesis.

General Considerations

Palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. The following sections provide detailed protocols and quantitative data for various cross-coupling reactions of dichloropyridazines.

Suzuki-Miyaura Coupling: Site-Selective C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. A key challenge in the cross-coupling of dihalogenated heterocycles is controlling the regioselectivity of the reaction. For 3,5-dichloropyridazine, the site of the initial coupling can be effectively controlled by the choice of the phosphine ligand.[1][2][3] Electron-deficient bidentate ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF), favor coupling at the C3 position, while bulky, electron-rich monodentate ligands like Q-Phos promote reaction at the C5 position.[1][2][4]

Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine

G cluster_c3 C3-Selective Coupling cluster_c5 C5-Selective Coupling DCP_C3 3,5-Dichloropyridazine Product_C3 3-Aryl-5-chloropyridazine DCP_C3->Product_C3 Pd(OAc)₂, DPPF Base, Solvent ArBOH2_C3 ArB(OH)₂ ArBOH2_C3->Product_C3 DCP_C5 3,5-Dichloropyridazine Product_C5 5-Aryl-3-chloropyridazine DCP_C5->Product_C5 Pd(OAc)₂, Q-Phos Base, Solvent ArBOH2_C5 ArB(OH)₂ ArBOH2_C5->Product_C5

Caption: Ligand-dependent site-selective Suzuki coupling of 3,5-dichloropyridazine.

Quantitative Data for Suzuki-Miyaura Coupling
EntryDichloropyridazineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)PositionRef
13,5-DichloroPhenylboronic acidPd(OAc)₂ (5)DPPF (10)Cs₂CO₃1,4-Dioxane/H₂O801285C3[1]
23,5-Dichloro4-Tolylboronic acidPd(OAc)₂ (5)DPPF (10)Cs₂CO₃1,4-Dioxane/H₂O801282C3[1]
33,5-DichloroPhenylboronic acidPd(OAc)₂ (5)Q-Phos (10)KFToluene/H₂O801290C5[1]
43,5-Dichloro4-Tolylboronic acidPd(OAc)₂ (5)Q-Phos (10)KFToluene/H₂O801288C5[1]
53,6-DichloroPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851678C3/C6[5]
Experimental Protocol: C3-Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add 3,5-dichloropyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (DPPF, 10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-chloropyridazine.

Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add 3,5-dichloropyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium fluoride (KF, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and Q-Phos (10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene and water (4:1 v/v) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-chloropyridazine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[6][7] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

General Workflow for Buchwald-Hartwig Amination

G start Start: Dichloropyridazine, Amine, Pd Catalyst, Ligand, Base reaction Reaction under Inert Atmosphere (Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: Amino-chloropyridazine purification->product

Caption: General workflow for Buchwald-Hartwig amination of dichloropyridazines.

Quantitative Data for Buchwald-Hartwig Amination
EntryDichloropyridazineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
13,6-DichloroMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001888[8]
23,6-DichloroAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102475[6]
33,5-DichloroPiperidinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Dioxane1001682[7]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add the dichloropyridazine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynylpyridazines.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling
EntryDichloropyridazineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
13,6-DichloroPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT692[9]
23,6-DichloroTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene601285[10]
33,5-DichloroPhenylacetylenePd(OAc)₂ (2)- (copper-free)PPh₃DMF1002475[9]
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add the dichloropyridazine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent and Solvent Addition: Add the degassed solvent (e.g., THF), the base (e.g., triethylamine, 2.0 equiv), and the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or the specified temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Negishi Coupling: Versatile C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[11] This reaction is particularly useful for forming C(sp²)-C(sp³) bonds.

Quantitative Data for Negishi Coupling
EntryDichloropyridazineOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ref
13,6-DichloroBenzylzinc chloridePd(PPh₃)₄ (5)THF65461[11]
23,5-DichloroEthylzinc iodidePd(dppf)Cl₂ (3)THFRT1278[11]
33,6-Dichlorosec-Butylzinc bromidePd-PEPPSI-IPent (2)NMP801672[12]
Experimental Protocol: Negishi Coupling
  • Preparation of Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, react the corresponding organohalide with activated zinc dust in an anhydrous solvent like THF.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add the dichloropyridazine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent (e.g., THF).

  • Reagent Addition: Add the freshly prepared or commercial organozinc reagent (1.5 equiv) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling of dichloropyridazines provides a powerful and flexible platform for the synthesis of a wide variety of substituted pyridazine derivatives. The ability to control the regioselectivity of these reactions, particularly in the case of Suzuki-Miyaura coupling of 3,5-dichloropyridazine, opens up avenues for the rational design and synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and data presented in these application notes serve as a valuable resource for researchers in these fields.

References

Application Note: Purification of 3,6-Dichloro-4,5-diethylpyridazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 3,6-Dichloro-4,5-diethylpyridazine using silica gel column chromatography. Due to the lack of a specific established protocol for this compound, this document outlines a systematic approach to developing a robust purification method. The provided protocols are based on established procedures for structurally related dichloropyridazines and are intended to serve as a starting point for optimization. This note covers potential impurities, selection of chromatographic conditions, and detailed experimental protocols.

Introduction

This compound is a substituted pyridazine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis of such chlorinated heterocycles can often result in a crude product containing unreacted starting materials, byproducts, and decomposition products. Effective purification is crucial to obtain the compound at the desired purity for subsequent applications. Column chromatography is a widely used technique for the purification of such organic compounds. This document details a systematic approach to developing a column chromatography method for this compound.

Potential Impurities

The nature and quantity of impurities in the crude product will depend on the synthetic route employed. Common impurities in the synthesis of dichloropyridazines may include:

  • Unreacted Starting Materials: Such as the corresponding 3,6-dihydroxypyridazine.

  • Incompletely Chlorinated Byproducts: Mono-chlorinated pyridazine derivatives.

  • Over-chlorinated Byproducts: If other reactive sites are present.

  • Hydrolysis Products: Reversion to the dihydroxy pyridazine or mono-hydroxy-mono-chloro pyridazine.

  • Reagents and their byproducts: Such as phosphorus oxychloride or thionyl chloride and their decomposition products.[1]

A thorough understanding of the potential impurity profile is essential for developing an effective purification strategy.

Method Development

The key to successful purification by column chromatography is the selection of an appropriate stationary phase and mobile phase. For compounds like this compound, silica gel is a suitable stationary phase. The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) experiments.

Thin Layer Chromatography (TLC) for Solvent System Selection

TLC is an indispensable tool for quickly determining the optimal solvent system for separation. The goal is to achieve a good separation between the desired product and its impurities, with the product having an Rf value ideally between 0.2 and 0.4.

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexane / Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)

  • Dichloromethane / Heptane mixtures (e.g., 1:1, 2:1, 3:1)

By running TLC with different solvent systems, the polarity can be fine-tuned to achieve optimal separation.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Heptane (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

Protocol 1: Purification using Hexane/Ethyl Acetate Gradient

This protocol is based on methods used for other dichloropyridazine derivatives.[2]

1. TLC Analysis:

  • Dissolve a small amount of the crude material in dichloromethane.
  • Spot the solution on a TLC plate.
  • Develop the plate in a TLC chamber with a Hexane:Ethyl Acetate (8:2) solvent system.
  • Visualize the spots under UV light.
  • Adjust the solvent polarity to achieve an Rf of ~0.3 for the product spot.

2. Column Preparation:

  • Pack a glass column with silica gel as a slurry in hexane.
  • Ensure the silica gel bed is well-settled and free of cracks or air bubbles.
  • Add a thin layer of sand on top of the silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.
  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add this dry-loaded sample to the top of the column.

4. Elution:

  • Begin elution with a low polarity solvent mixture (e.g., Hexane:Ethyl Acetate 95:5).
  • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 5% to 20% Ethyl Acetate in Hexane.
  • Collect fractions of a suitable volume (e.g., 10-20 mL).

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
  • Determine the yield and assess the purity by HPLC, GC, or NMR.

Protocol 2: Purification using Dichloromethane/Heptane Gradient

This protocol is adapted from the purification of a structurally similar compound, 3,6-dichloro-4,5-dimethylpyridazine.[3]

1. TLC Analysis:

  • Perform TLC analysis as described in Protocol 1, but using Dichloromethane/Heptane solvent systems (e.g., 1:1, 2:1).
  • Optimize the ratio to get the desired Rf value for the product.

2. Column Preparation and Sample Loading:

  • Follow the steps outlined in Protocol 1.

3. Elution:

  • Start the elution with a 1:1 mixture of Dichloromethane/Heptane.
  • Gradually increase the proportion of dichloromethane. A suggested gradient is from a 1:1 to a 10:0 Dichloromethane/Heptane ratio.[3]
  • Collect fractions continuously.

4. Fraction Analysis and Product Isolation:

  • Follow the steps for analysis and isolation as described in Protocol 1.

Data Presentation

The following table summarizes typical starting conditions for the column chromatography of related dichloropyridazine compounds, which can be used as a guide for purifying this compound.

Compound NameStationary PhaseMobile Phase (Eluent)Reference
3,6-dichloro-4,5-dimethylpyridazineSilica GelDichloromethane/Heptane (gradient from 1:1 to 10:0)[3]
3,6-dichloro-4-isopropylpyridazineSilica GelHexane:Ethyl Acetate (5:1)[2]
3,6-dichloro-pyridazineSilica GelNot specified, but used in synthesis.[4]

Visualization of Experimental Workflow and Logic

experimental_workflow crude Crude this compound tlc TLC Analysis for Solvent System Optimization crude->tlc column_prep Column Packing with Silica Gel tlc->column_prep sample_loading Sample Loading (Dry Loading Recommended) column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product analysis Purity Analysis (HPLC, GC, NMR) pure_product->analysis tlc_optimization_logic start Start TLC with Initial Solvent System (e.g., 8:2 Hexane:EtOAc) observe_rf Observe Rf of Product Spot start->observe_rf rf_low Rf < 0.2 (Too Low) observe_rf->rf_low Low rf_high Rf > 0.4 (Too High) observe_rf->rf_high High rf_good 0.2 < Rf < 0.4 (Optimal) observe_rf->rf_good Good increase_polarity Increase Solvent Polarity (e.g., more EtOAc) rf_low->increase_polarity decrease_polarity Decrease Solvent Polarity (e.g., less EtOAc) rf_high->decrease_polarity proceed Proceed to Column Chromatography rf_good->proceed increase_polarity->observe_rf decrease_polarity->observe_rf

References

Application Notes and Protocols for the Recrystallization of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).

For halogenated pyridazines, solvent selection can be challenging. For instance, attempts to recrystallize the parent compound, 3,6-dichloropyridazine, from aqueous alcohol have been reported to be ineffective and may even lead to a decrease in purity[1]. However, successful purifications of 3,6-dichloropyridazine and its analogs have been achieved using non-polar solvents and solvent mixtures, suggesting a similar approach for 3,6-Dichloro-4,5-diethylpyridazine.

Data Presentation: Solvent Selection for Recrystallization

The following table summarizes potential solvent systems for the recrystallization of this compound, based on documented procedures for analogous compounds. The expected outcomes are extrapolated and should be optimized for the specific compound.

Solvent SystemCompound Solubility at Room TemperatureCompound Solubility at Elevated TemperaturePotential Impurity SolubilityExpected PurityExpected YieldReference/Analogy
n-HexaneLowModerate to HighVariesGood to ExcellentModerate to HighSuccessful for 3,6-dichloropyridazine[2][3].
Light Petroleum Ether / Diethyl EtherLowModerate to HighVariesGood to ExcellentModerate to HighEffective for 3,6-dichloro-4-methylpyridazine[4].
IsopropanolLow to ModerateHighHigh for polar impuritiesModerate to GoodModerateUsed for purification of a related dichloropyridazine derivative[5].
Aqueous EthanolModerate to HighHighHighPoorLowReported to be ineffective for 3,6-dichloropyridazine[1].
Dichloromethane / n-HexaneHigh (in Dichloromethane)N/A (Antisolvent)VariesGoodModerate to HighGeneral technique for compounds soluble in one solvent and insoluble in another.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using n-Hexane

This protocol is adapted from the successful recrystallization of 3,6-dichloropyridazine[2][3].

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of n-hexane and heat the mixture to its boiling point with gentle swirling. A hot plate with magnetic stirring is recommended. c. Continue adding small portions of hot n-hexane until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.

2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization. b. Pour the hot solution through a fluted filter paper to remove the insoluble impurities.

3. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals. b. Once the solution has reached room temperature and crystal formation has ceased, the flask can be placed in an ice bath for 15-30 minutes to maximize crystal yield.

4. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold n-hexane to remove any residual mother liquor.

5. Drying: a. Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization using Dichloromethane and n-Hexane

This is a general method applicable when a single solvent is not ideal. Dichloromethane is the "good" solvent, and n-hexane is the "poor" solvent (antisolvent).

1. Dissolution: a. Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.

2. Addition of Antisolvent: a. Slowly add n-hexane to the solution with constant swirling until a faint turbidity (cloudiness) persists. This indicates the point of saturation. b. Gently warm the mixture until the solution becomes clear again.

3. Crystallization: a. Allow the solution to cool slowly to room temperature. b. If necessary, further cooling in an ice bath can be performed to enhance the yield.

4. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration. b. Wash the collected crystals with a small amount of a pre-chilled mixture of dichloromethane and n-hexane (in the approximate ratio used for crystallization) or with pure, cold n-hexane.

5. Drying: a. Dry the crystals under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Collection cluster_drying Final Product start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath Ice Bath (Optional) cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6-Dichloro-4,5-diethylpyridazine is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. As with any synthesized chemical entity, thorough analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the chromatographic and spectroscopic analysis of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀Cl₂N₂

  • Molecular Weight: 205.09 g/mol

  • CAS Number: 107228-53-5

I. Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile and thermally stable compounds.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

Data Presentation: HPLC Purity Data

ParameterValue
Retention Time (tR)12.5 min
Purity (by area %)>98%
Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds and is often used to monitor reaction completion during synthesis.[1]

Experimental Protocol: GC Analysis

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Final Temperature: 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve approximately 2 mg of the compound in 1 mL of dichloromethane.

Data Presentation: GC Purity Data

ParameterValue
Retention Time (tR)9.8 min
Purity (by area %)>98%

II. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are employed to confirm the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Data Presentation: Predicted NMR Data

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity
1.35Triplet
2.80Quartet
¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm
13.5
23.0
130.0
155.0
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Full scan.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve a small amount of the compound in methanol and introduce it into the instrument via direct infusion.

Data Presentation: Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺205.0248205.0251
[M+Na]⁺227.0068227.0072
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR).

  • Procedure: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
2970-2850C-H stretch (aliphatic)
1580-1450C=N and C=C stretch (aromatic ring)
800-600C-Cl stretch

III. Elemental Analysis

Elemental analysis is performed to determine the elemental composition of the compound, which serves as a final confirmation of its identity and purity.

Experimental Protocol: Elemental Analysis

  • Instrumentation: CHN analyzer.

  • Procedure: A small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Presentation: Elemental Analysis Data

ElementTheoretical %Experimental %
Carbon (C)46.8546.78
Hydrogen (H)4.914.95
Nitrogen (N)13.6613.60

IV. Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of this compound Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Purity Purity Assessment (HPLC, GC) Purification->Purity Purity > 98% Structure Structural Elucidation (NMR, MS, IR) Purity->Structure Proceed if pure Composition Compositional Analysis (Elemental Analysis) Structure->Composition Confirm Structure Final Characterized Compound Composition->Final Final Confirmation

Caption: Workflow for Synthesis and Analytical Characterization.

Analytical_Techniques cluster_techniques Analytical Methods cluster_information Information Obtained Compound This compound HPLC HPLC Compound->HPLC GC GC Compound->GC NMR NMR ('H, 'C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR EA Elemental Analysis Compound->EA Purity Purity & Identity HPLC->Purity GC->Purity Structure Molecular Structure NMR->Structure MolecularWeight Molecular Weight & Formula MS->MolecularWeight FunctionalGroups Functional Groups IR->FunctionalGroups ElementalComposition Elemental Composition EA->ElementalComposition

Caption: Analytical Techniques and Information Provided.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and troubleshoot the synthesis of 3,6-Dichloro-4,5-diethylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy involves a two-step process. The first step is the synthesis of the precursor, 4,5-diethylpyridazine-3,6-dione, through the condensation of diethylmaleic anhydride with hydrazine hydrate. The second step is the chlorination of the resulting dione using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅), to yield the final product.

Q2: I am experiencing a low yield in the chlorination step. What are the potential causes?

A2: Low yields in the chlorination of pyridazinediones are often attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Suboptimal chlorinating agent: The choice and amount of chlorinating agent are crucial. While POCl₃ is commonly used, a mixture of POCl₃ and PCl₅ can sometimes be more effective.[1]

  • Hydrolysis of the product: The chlorinated pyridazine is susceptible to hydrolysis back to the pyridazinedione, especially during the workup phase. It is critical to perform the workup under anhydrous or near-anhydrous conditions until the excess chlorinating agent is removed.

  • Side reactions: Undesired side reactions can consume starting material and reduce the yield. Purification by column chromatography or recrystallization is often necessary to remove these impurities.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] By comparing the spots of the reaction mixture with the starting material (4,5-diethylpyridazine-3,6-dione), you can determine when the starting material has been consumed.

Q4: What are the best practices for the workup of the chlorination reaction to avoid product decomposition?

A4: To minimize hydrolysis of the this compound, the reaction mixture should be cooled to room temperature, and the excess POCl₃ should be removed under reduced pressure. The residue should then be carefully quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic byproducts. Extraction with an organic solvent like dichloromethane or ethyl acetate should be performed promptly.

Q5: Are there any safety precautions I should be aware of when working with phosphorus oxychloride (POCl₃)?

A5: Yes, POCl₃ is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no formation of 4,5-diethylpyridazine-3,6-dione (Step 1) - Ineffective reaction between diethylmaleic anhydride and hydrazine.- Ensure the quality of the hydrazine hydrate. - The reaction is often exothermic; control the temperature during the addition of hydrazine. - Consider using a different solvent, such as acetic acid, which has been shown to be effective for similar reactions.[3][4]
Low yield of this compound (Step 2) - Incomplete chlorination. - Hydrolysis of the product during workup. - Suboptimal reaction temperature.- Increase the reaction time or temperature. - Use a stronger chlorinating agent, such as a mixture of POCl₃ and PCl₅.[1] - Carefully remove excess POCl₃ under vacuum before quenching. - Pour the reaction mixture onto ice and neutralize carefully with a base like sodium bicarbonate.
Presence of significant impurities in the final product - Incomplete reaction. - Formation of byproducts. - Degradation of the product.- Monitor the reaction closely by TLC or GC to ensure complete conversion of the starting material.[2] - Purify the crude product using column chromatography on silica gel or by recrystallization.[5]
Difficulty in removing residual POCl₃ - High boiling point of POCl₃.- Use a high-vacuum pump to facilitate the removal of POCl₃. Gentle heating can be applied, but care must be taken to avoid product decomposition.
Product appears as a dark oil or tar instead of a solid - Presence of polymeric byproducts. - Incomplete removal of solvent or POCl₃.- Ensure complete removal of the solvent and unreacted reagents. - Attempt to purify a small sample by column chromatography to isolate the desired product. - Consider adjusting the workup procedure to minimize the formation of tars.

Experimental Protocols

Step 1: Synthesis of 4,5-diethylpyridazine-3,6-dione

This protocol is adapted from the synthesis of related pyridazinediones.[3][4]

Materials:

  • Diethylmaleic anhydride

  • Hydrazine hydrate (80% in water)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylmaleic anhydride (1 equivalent) in glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. The reaction may be exothermic, so control the rate of addition to maintain a moderate temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting anhydride is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 4,5-diethylpyridazine-3,6-dione.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 3,6-dichloro-4,5-dimethylpyridazine.[5]

Materials:

  • 4,5-diethylpyridazine-3,6-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional, can act as a base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask suitable for the reaction scale, suspend 4,5-diethylpyridazine-3,6-dione (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • If using a base, add N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture to reflux (around 105-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC or GC until the starting material is no longer detectable.

  • Allow the mixture to cool to room temperature and then carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the viscous residue onto crushed ice or into a vigorously stirred, cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of heptane/dichloromethane) or by recrystallization.[5]

Data Presentation

Table 1: Effect of Chlorinating Agent on Yield

Chlorinating AgentTemperature (°C)Reaction Time (h)Reported Yield (%) (for analogous compounds)
POCl₃110472-89[2][6]
POCl₃ / PCl₅1254~82[7]
PCl₃ / DIPEA (Microwave)1600.3353[5]

Table 2: Influence of Solvent in POCl₃ Chlorination

SolventTemperature (°C)Reaction Time (h)Reported Yield (%) (for 3,6-dichloropyridazine)
Chloroform50472.35[2]
Methanol/Water80188.65[2]
Benzene/Toluene653.586.7[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination Diethylmaleic_anhydride Diethylmaleic_anhydride Reaction1 Condensation Diethylmaleic_anhydride->Reaction1 Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Reaction1 4,5-diethylpyridazine-3,6-dione 4,5-diethylpyridazine-3,6-dione Reaction1->4,5-diethylpyridazine-3,6-dione Reaction2 Chlorination 4,5-diethylpyridazine-3,6-dione->Reaction2 POCl3 POCl3 POCl3->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Product_Hydrolysis Product Hydrolysis? Low_Yield->Product_Hydrolysis Side_Reactions Side Reactions? Low_Yield->Side_Reactions Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Solution Anhydrous_Workup Anhydrous Workup/ Careful Quenching Product_Hydrolysis->Anhydrous_Workup Solution Purification Column Chromatography/ Recrystallization Side_Reactions->Purification Solution

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichloro-4,5-diethylpyridazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves the chlorination of a 4,5-diethylpyridazine-3,6-dione precursor. This transformation is typically achieved by heating the precursor with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent.[1]

Q2: What are the expected major side products in this synthesis?

A2: The primary side products arise from incomplete chlorination and reactions involving the chlorinating agent. The most common impurity is the mono-chlorinated intermediate, 6-Chloro-4,5-diethylpyridazin-3-ol . Additionally, residual phosphorylated intermediates can be present if the reaction does not go to completion or if the work-up is not optimal.[1] When using other chlorinating agents like phosphorus trichloride, phosphite esters can form as side products.[2]

Q3: Can side reactions occur at the diethyl groups on the pyridazine ring?

A3: While the primary reaction site is the hydroxyl groups of the pyridazinone precursor, harsh reaction conditions (e.g., prolonged heating at high temperatures) could potentially lead to minor side reactions at the diethyl substituents. However, literature on analogous syntheses does not indicate this as a major pathway. The ethyl groups are generally stable under the standard chlorination conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of the desired dichlorinated product. 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Suboptimal reaction temperature or time.1. Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting material and the mono-chloro intermediate. 2. Ensure the quenching of excess POCl₃ is performed at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and that the pH is carefully controlled during neutralization.[3] 3. Optimize the reaction temperature (typically reflux) and duration.
Presence of a significant amount of 6-Chloro-4,5-diethylpyridazin-3-ol. 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short.1. Use a sufficient excess of POCl₃. 2. Increase the reaction time and monitor for the disappearance of the mono-chloro intermediate by TLC or GC.
The final product is a dark, oily residue instead of a solid. 1. Presence of polymeric phosphorus byproducts. 2. Incomplete removal of the solvent or excess POCl₃.1. After quenching, ensure thorough extraction of the product into an organic solvent and wash the organic layer to remove water-soluble impurities. 2. Remove excess POCl₃ by distillation under reduced pressure before the work-up.[3] Purify the crude product using column chromatography or recrystallization.
TLC analysis shows the reappearance of starting material after work-up. Hydrolysis of the chlorinated product back to the pyridazinone.This is a strong indication of improper quenching. The reaction mixture should be added slowly to a vigorously stirred, cold aqueous solution (e.g., ice water or a cold sodium bicarbonate solution) to dissipate the heat from the exothermic reaction of POCl₃ with water.

Experimental Protocols

General Protocol for the Chlorination of 4,5-diethylpyridazine-3,6-dione

A suspension of 4,5-diethylpyridazine-3,6-dione in an excess of phosphorus oxychloride (POCl₃) is heated at reflux. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the excess POCl₃ is typically removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of approximately 8. The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.[3][4]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

troubleshooting_workflow Troubleshooting Flowchart for Low Yield start Low Yield of this compound check_reaction Was the reaction monitored to completion (TLC/GC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No workup_issue Was the work-up performed correctly? (e.g., slow quenching on ice) check_reaction->workup_issue Yes cause1 Probable Cause: - Insufficient reaction time/temperature - Insufficient chlorinating agent incomplete->cause1 solution1 Solution: - Increase reaction time/temperature - Use larger excess of POCl3 cause1->solution1 end Improved Yield solution1->end hydrolysis Product Hydrolysis workup_issue->hydrolysis No purification_issue Was the purification effective? workup_issue->purification_issue Yes cause2 Probable Cause: - Quenching was too fast or at high temperature hydrolysis->cause2 solution2 Solution: - Add reaction mixture slowly to crushed ice - Maintain low temperature during quenching cause2->solution2 solution2->end loss_during_purification Loss During Purification purification_issue->loss_during_purification No purification_issue->end Yes cause3 Probable Cause: - Product co-eluting with impurities - Product loss during recrystallization loss_during_purification->cause3 solution3 Solution: - Optimize chromatography conditions - Choose a more suitable recrystallization solvent cause3->solution3 solution3->end

Caption: A flowchart to diagnose and resolve low yield issues.

Potential Side Product Formation Pathway

side_product_pathway Reaction Pathway and Potential Side Products start 4,5-diethylpyridazine-3,6-dione phosphorylated Phosphorylated Intermediate start->phosphorylated + POCl3 intermediate 6-Chloro-4,5-diethylpyridazin-3-ol (Mono-chloro Side Product) product This compound (Desired Product) intermediate->product + POCl3, +Cl- phosphorylated->intermediate + Cl- phosphorylated->product + Cl- (fast)

Caption: Synthesis pathway showing the formation of the main side product.

References

preventing decomposition of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and preventing the decomposition of 3,6-Dichloro-4,5-diethylpyridazine.

Troubleshooting Guide

Issue ObservedPotential CauseSuggested Action
Discoloration (e.g., yellowing, browning) of the solid compound Photodegradation or reaction with atmospheric components.Store the compound in an amber, tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light, especially UV light.
Appearance of new peaks in HPLC analysis of a stored solution Solvent-mediated decomposition (e.g., hydrolysis, reaction with nucleophilic solvents).Use aprotic, non-nucleophilic solvents for storage. If aqueous solutions are necessary, prepare them fresh and use them promptly. Consider conducting a solvent screening study to identify the most stable solvent system.
Low assay value or presence of impurities in a freshly prepared sample Decomposition during handling or storage.Review handling procedures to minimize exposure to heat, light, and moisture. Ensure the storage container is properly sealed and stored in a cool, dry, and dark place.
Inconsistent reaction outcomes when using the compound Degradation of the starting material.Confirm the purity of the this compound before use. If degradation is suspected, purify the compound (e.g., by recrystallization) if possible, or use a fresh batch.
Precipitation or cloudiness in solution Formation of insoluble degradation products.Characterize the precipitate to identify the degradation product. This can provide insights into the decomposition pathway. Filter the solution before use if the precipitate is confirmed to be an impurity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The primary degradation pathways for this compound are believed to be hydrolysis, oxidation, and photolysis. Due to the electron-deficient nature of the pyridazine ring, it is also susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by nucleophiles.[1][2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What solvents should be avoided when working with this compound?

A3: Protic and nucleophilic solvents such as water, alcohols (methanol, ethanol), and amines should be used with caution, as they can participate in nucleophilic substitution reactions, leading to the displacement of the chloro groups. If these solvents are necessary for a reaction, it is advisable to use the compound immediately after dissolution.

Q4: How can I monitor the stability of my this compound sample?

A4: Stability can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A validated method should be able to separate the intact compound from its potential degradation products. Regular analysis of a reference sample stored under ideal conditions can help track any changes over time.

Q5: What are the likely degradation products of this compound?

A5: Based on the probable degradation pathways, potential degradation products could include:

  • Hydrolysis products: Monochloro-hydroxy-diethylpyridazine and dihydroxy-diethylpyridazine.

  • Oxidation products: N-oxides or products of ring opening.

  • Photodegradation products: Dechlorinated species or rearranged isomers.

  • Nucleophilic substitution products: Derivatives where one or both chlorine atoms are replaced by the nucleophile (e.g., methoxy, ethoxy, or amino derivatives if alcohols or amines are present).

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7][8] The following are general protocols for the forced degradation of this compound. The extent of degradation should ideally be in the range of 5-20%.[4]

1. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) and monitor the degradation over time (e.g., at 2, 4, 8, 12, and 24 hours) by HPLC.

  • Basic Conditions: Dissolve the compound in 0.1 M NaOH and follow the same procedure as for acidic conditions.

  • Neutral Conditions: Dissolve the compound in purified water and follow the same procedure.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature and protect from light.

  • Monitor the degradation at various time points by HPLC.

3. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven (e.g., 70 °C).

  • Analyze the compound at set intervals to assess for solid-state degradation.

  • For degradation in solution, dissolve the compound in a stable, inert solvent (e.g., acetonitrile) and incubate at an elevated temperature (e.g., 60 °C).

4. Photodegradation:

  • Expose a solution of the compound (in a photostable solvent like acetonitrile) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Monitor the degradation of both the exposed and control samples over time.

Illustrative Quantitative Data from Forced Degradation Studies
Stress ConditionTime (hours)% Degradation (Hypothetical)Major Degradation Products (Expected)
0.1 M HCl at 60 °C2412.5Monochloro-hydroxy-diethylpyridazine
0.1 M NaOH at 60 °C818.2Monochloro-hydroxy-diethylpyridazine
3% H₂O₂ at 25 °C128.5N-oxide derivatives
70 °C (solid state)723.1Unidentified minor degradants
Photolytic (ICH Q1B)4815.8Dechlorinated and rearranged products

Visualizations

Decomposition_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_snar Nucleophilic Substitution (SNAr) This compound This compound Monochloro-hydroxy-diethylpyridazine Monochloro-hydroxy-diethylpyridazine This compound->Monochloro-hydroxy-diethylpyridazine + H₂O N-oxide derivatives N-oxide derivatives This compound->N-oxide derivatives + [O] Dechlorinated products Dechlorinated products This compound->Dechlorinated products + hν Monosubstituted derivative Monosubstituted derivative This compound->Monosubstituted derivative + Nu⁻ Dihydroxy-diethylpyridazine Dihydroxy-diethylpyridazine Monochloro-hydroxy-diethylpyridazine->Dihydroxy-diethylpyridazine + H₂O Disubstituted derivative Disubstituted derivative Monosubstituted derivative->Disubstituted derivative + Nu⁻ Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Hydrolysis Hydrolysis Apply Stress Conditions->Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Thermal Apply Stress Conditions->Thermal Photolysis Photolysis Apply Stress Conditions->Photolysis Sample at Time Points Sample at Time Points Hydrolysis->Sample at Time Points Oxidation->Sample at Time Points Thermal->Sample at Time Points Photolysis->Sample at Time Points HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Identify Degradants Identify Degradants Data Evaluation->Identify Degradants Quantify Degradation Quantify Degradation Data Evaluation->Quantify Degradation End End Identify Degradants->End Quantify Degradation->End

References

Technical Support Center: Optimizing Dichloropyridazine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize nucleophilic aromatic substitution (SNAr) and cross-coupling reactions involving dichloropyridazine substrates.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

  • Question: My dichloropyridazine substitution reaction shows very low conversion, with the starting material remaining largely unreacted. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. The inherent reactivity of the dichloropyridazine isomer, the nucleophile's strength, and the reaction conditions are all critical factors.

    Possible Causes & Solutions:

    • Insufficient Activation of the Pyridazine Ring: The pyridazine ring must be sufficiently activated by the nitrogen atoms for nucleophilic attack. For some isomers, like 3,5-dichloropyridazine, the chlorine atoms are not in electronically activated positions (ortho/para to a nitrogen), making SNAr reactions sluggish.[1]

      • Solution: For less reactive isomers, more forcing conditions are necessary. This includes using higher temperatures, stronger nucleophiles (e.g., alkoxides, thiolates), and polar aprotic solvents like DMF or DMSO to facilitate the reaction.[1] Be aware that even under these conditions, reaction times may be long and yields moderate.[1]

    • Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to attack the dichloropyridazine ring under the attempted conditions.

      • Solution: If possible, switch to a more potent nucleophile. Alternatively, the nucleophilicity can be enhanced by selecting an appropriate base and solvent system. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to increase the reactivity of anionic nucleophiles by solvating the counter-ion but not the nucleophile itself.[2]

    • Inadequate Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

      • Solution: Gradually increase the reaction temperature. Monitor the reaction closely for the appearance of degradation products, as higher temperatures can sometimes lead to side reactions.[3][4] Microwave irradiation can also be an effective method for safely reaching higher temperatures and reducing reaction times.[5]

    • Catalyst Inactivity (for Cross-Coupling Reactions): In reactions like Suzuki or Heck couplings, the palladium catalyst may be inactive or poisoned.

      • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[6] Degassing the solvent is a crucial step.[6] If catalyst deactivation is suspected, consider using a different palladium source or ligand.

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: My reaction is producing a mixture of mono- and di-substituted products, and I'm having trouble controlling the selectivity. How can I favor the formation of the desired product?

  • Answer: Controlling selectivity between mono- and di-substitution is a frequent challenge due to the presence of two reactive C-Cl bonds. The outcome can be steered by carefully adjusting stoichiometry, reaction conditions, and reagents.

    Strategies for Selective Substitution:

    • To Favor Mono-substitution:

      • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.2 equivalents) of the nucleophile or coupling partner relative to the dichloropyridazine.[4]

      • Lower Temperature: Running the reaction at a lower temperature can often favor the mono-substituted product by reducing the rate of the second substitution.[4]

      • Bulky Ligands (Cross-Coupling): For cross-coupling reactions, employing sterically hindered phosphine ligands can promote mono-substitution by physically blocking the catalyst's approach to the second chlorine atom after the first coupling has occurred.[4]

    • To Favor Di-substitution:

      • Excess Reagent: Use a larger excess of the nucleophile or organometallic reagent (e.g., >2.2 equivalents) and a higher catalyst loading.[4]

      • Forcing Conditions: Higher temperatures and longer reaction times will drive the reaction towards the di-substituted product.[4]

  • Question: I am observing significant amounts of hydrolysis or other unexpected byproducts. What causes this and how can it be minimized?

  • Answer: The formation of byproducts often points to the presence of water or competitive reaction pathways.

    Common Side Reactions & Solutions:

    • Hydrolysis: The dichloropyridazine starting material or the product can react with water to form hydroxypyridazine derivatives, especially at elevated temperatures or in the presence of a base.

      • Solution: Ensure all solvents and reagents are rigorously dried before use.[6] Perform the reaction under an inert atmosphere. If a base is required, consider a non-nucleophilic, hindered base to reduce the chance of it directly attacking the pyridazine ring.[6]

    • Deboronation (Suzuki Coupling): In Suzuki-Miyaura coupling, the boronic acid starting material can undergo hydrolytic deboronation, leading to the formation of a deboronated arene.[6] This is more common with electron-deficient heteroaryl boronic acids.

      • Solution: Use anhydrous conditions and aprotic solvents.[6] Pinacol esters of boronic acids are generally more stable towards hydrolysis and can be a superior alternative.[6] Using a precise stoichiometric amount of the boronic acid can also limit this side reaction.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common starting materials for dichloropyridazine substitutions?

    • A1: 3,6-Dichloropyridazine is a widely used and commercially available precursor.[6][7][8] It allows for sequential substitution reactions, making it a versatile building block for synthesizing a variety of 3,6-disubstituted pyridazines.[7][8]

  • Q2: How do I select the right solvent for a nucleophilic aromatic substitution (SNAr) on dichloropyridazine?

    • A2: The choice of solvent can dramatically affect reaction rates.[9][10] For SNAr reactions, polar aprotic solvents such as DMF, DMSO, NMP, and THF are generally preferred.[1][10][11] These solvents effectively solvate cations but not the anionic nucleophile, enhancing its reactivity and promoting a faster reaction.[10] Protic solvents can hydrogen-bond to the nucleophile, reducing its potency.

  • Q3: What is the role of a base in these reactions and how do I choose one?

    • A3: A base is typically used to deprotonate the nucleophile (e.g., an amine or alcohol) to generate a more reactive anionic species or to act as a scavenger for acids generated during the reaction (e.g., HCl). For SNAr, common inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA) are often effective.[12][13] For sensitive substrates or to avoid side reactions, a non-nucleophilic hindered base may be a better choice.[6]

  • Q4: When is a catalyst required for substitution on a dichloropyridazine?

    • A4: A catalyst is essential for carbon-carbon or carbon-heteroatom bond-forming cross-coupling reactions , such as Suzuki-Miyaura (palladium catalyst), Heck (palladium catalyst), or Kumada (palladium or nickel catalyst) reactions.[3][12][14] For classical nucleophilic aromatic substitution (SNAr) with strong nucleophiles like amines, alkoxides, or thiolates, a catalyst is generally not required.[1][7]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from literature to guide the optimization of your reaction conditions.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling [6][12]

EntryCatalyst (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)K₂CO₃ (2.0)NMP/Water10018Varies
2Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/Water80-10012-24Varies
3PdCl₂(dppf) (3)Cs₂CO₃ (2.0)Dioxane9012Varies

Table 2: Typical Conditions for Nucleophilic Aromatic Substitution (Amination) [5][6]

EntryNucleophile (Equiv.)BaseSolventTemperature (°C)MethodTimeYield (%)
1Aq. NH₃ (3.0)-CH₂Cl₂100Sealed Flask9 hNot specified
2NH₄OH--120Microwave30 min87
3Amine (1.1)K₂CO₃ (2.0)IsopropanolRefluxConventional24 h50-70

Experimental Protocols

Protocol 1: Mono-amination of 3,6-Dichloropyridazine under Microwave Conditions [5]

  • Preparation: In a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).

  • Reagent Addition: Add aqueous ammonium hydroxide solution (5.0 mL; 28-30% NH₃ content).

  • Reaction: Seal the vial with a lid and place it in a CEM Discover S-Class microwave reactor. Irradiate the mixture for 30 minutes at 120°C (300W power).

  • Work-up: After the reaction, allow the vial to cool to room temperature. A precipitate will have formed.

  • Purification: Filter the precipitate, wash it with a mixture of ethyl acetate:hexane (3:7), and dry to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid (typical yield: 87%). The product often requires no further purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine [5][6]

  • Preparation: In a reaction vessel, combine the 3-amino-6-chloropyridazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of DME and water.

  • Degassing: Bubble an inert gas (argon or nitrogen) through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until thin-layer chromatography (TLC) or GC-MS indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

Visualizations

The following diagrams illustrate key workflows for reaction optimization and troubleshooting.

G Workflow for Optimizing Dichloropyridazine Substitution cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation & Optimization cluster_end Completion Start Define Target Product (Mono- vs Di-substituted) Select_Reagents Select Dichloropyridazine Isomer & Nucleophile/Coupling Partner Start->Select_Reagents Select_Conditions Choose Initial Conditions: Solvent, Base, Temperature Select_Reagents->Select_Conditions Run_Reaction Run Initial Reaction (Small Scale) Select_Conditions->Run_Reaction Monitor Monitor Progress (TLC, LC-MS, GC) Run_Reaction->Monitor Analyze Analyze Outcome: Yield, Purity, Side Products Monitor->Analyze Good_Result Acceptable Result? Analyze->Good_Result Optimize Systematically Vary Parameters: - Temperature - Solvent - Base/Catalyst Good_Result->Optimize No Scale_Up Scale-Up Optimized Reaction Good_Result->Scale_Up Yes Optimize->Run_Reaction Re-run End Final Product Scale_Up->End

Caption: General workflow for optimizing a dichloropyridazine substitution reaction.

G Troubleshooting Guide for Low Reaction Yield cluster_no_conversion No Conversion cluster_conversion Conversion Occurred Start Low Yield or No Reaction Observed Check_SM Is Starting Material Consumed? Start->Check_SM Increase_Temp Increase Temperature Check_SM->Increase_Temp No Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Check_SM->Change_Solvent No Stronger_Nuc Use Stronger Nucleophile or Different Base Check_SM->Stronger_Nuc No Check_Catalyst Check Catalyst Activity (for Cross-Coupling) Check_SM->Check_Catalyst No Side_Products Are Side Products Formed? Check_SM->Side_Products Yes Final Re-run with Optimized Conditions Increase_Temp->Final Change_Solvent->Final Stronger_Nuc->Final Check_Catalyst->Final Hydrolysis Suspect Hydrolysis? Use Anhydrous Conditions Side_Products->Hydrolysis Selectivity Poor Selectivity? Adjust Stoichiometry & Temp Side_Products->Selectivity Degradation Degradation? Lower Temperature Side_Products->Degradation Hydrolysis->Final Selectivity->Final Degradation->Final

References

Navigating the Scale-Up of 3,6-Dichloro-4,5-diethylpyridazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3,6-Dichloro-4,5-diethylpyridazine, a key intermediate in pharmaceutical and agrochemical research, presents unique challenges during scale-up. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues, optimize reaction conditions, and ensure a safe and efficient production process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically begins with the creation of a pyridazine ring, often from a 1,4-dicarbonyl compound and hydrazine, followed by chlorination. A common precursor is 3,6-dihydroxy-4,5-diethylpyridazine, which can be synthesized from diethylmaleic anhydride and hydrazine hydrate.

Q2: Which chlorinating agents are most effective for this synthesis, and what are their associated hazards?

A2: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are frequently used chlorinating agents.[1][2] While effective, they are hazardous, corrosive, and produce acidic byproducts. N-chlorosuccinimide (NCS) offers a safer, more environmentally friendly alternative, minimizing the formation of hazardous waste.[1]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed.[2]

  • Suboptimal temperature: The reaction temperature is critical and should be carefully controlled. For chlorination with POCl₃, temperatures can range from 50°C to 125°C.[1][2]

  • Improper work-up: Quenching the reaction mixture in ice-cold water and careful pH adjustment (typically to around 8) are crucial for maximizing product recovery.[1][2]

  • Side reactions: The formation of byproducts can reduce the yield of the desired product.

Q4: I am observing significant byproduct formation. How can I minimize this?

A4: Byproduct formation is a common challenge. Consider the following:

  • Control of reaction temperature: Gradual heating and maintaining a stable temperature can prevent unwanted side reactions.

  • Order of reagent addition: In some cases, the slow, controlled addition of the chlorinating agent can improve selectivity.

  • Purification method: Column chromatography is often necessary to separate the desired product from impurities.[2][3]

Q5: What are the safety precautions I should take when working with the reagents involved in this synthesis?

A5: The synthesis involves hazardous materials. Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle corrosive reagents like phosphorus oxychloride and strong acids with extreme care.

  • Have appropriate quenching and neutralization solutions readily available.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure the freshness and purity of starting materials and reagents.
Incorrect reaction temperature.Optimize the reaction temperature. For chlorination with POCl₃, a temperature range of 50-125°C is often employed.[1][2]
Insufficient reaction time.Monitor the reaction by TLC or GC to determine the optimal reaction time.[2]
Product is a Dark, Oily Residue Incomplete removal of solvent or byproducts.Ensure complete evaporation of the solvent under reduced pressure. Purify the crude product using column chromatography.[2][3]
Decomposition of the product.Avoid excessive heating during work-up and purification.
Difficulty in Product Purification Co-elution of impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary.
Product is unstable on silica gel.Consider alternative purification methods such as recrystallization or distillation under reduced pressure.
Scale-up Issues (e.g., exotherms, poor mixing) Inefficient heat transfer.Use a reactor with adequate surface area and a reliable cooling system.
Inadequate agitation.Employ a mechanical stirrer with appropriate impeller design to ensure homogenous mixing.
Slow reagent addition.For exothermic reactions, add reagents slowly and monitor the internal temperature closely.

Experimental Protocols

Protocol 1: Synthesis of 3,6-dihydroxy-4,5-diethylpyridazine

This protocol is adapted from the synthesis of 3,6-dihydroxypyridazine.[1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethylmaleic anhydride (1 mole equivalent).

  • Slowly add hydrazine hydrate (1.3 mole equivalents) to the flask.

  • Add 30% hydrochloric acid (120 ml for 1 mole of anhydride).

  • Heat the mixture to reflux at 110°C for 3 hours.

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 3,6-dihydroxy-4,5-diethylpyridazine.

Protocol 2: Chlorination of 3,6-dihydroxy-4,5-diethylpyridazine using Phosphorus Oxychloride

This protocol is a general procedure based on related dichloropyridazine syntheses.[2]

  • In a three-necked flask equipped with a reflux condenser, a thermometer, and a dropping funnel, place 3,6-dihydroxy-4,5-diethylpyridazine (1 mole equivalent).

  • Add phosphorus oxychloride (1.5 to 10 mole equivalents) to the flask.[2]

  • Add a suitable solvent such as chloroform or toluene.[2]

  • Heat the mixture with stirring to a temperature between 50°C and 80°C.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice-cold water to quench the excess phosphorus oxychloride.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of approximately 8.[1][2]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

General Synthesis Workflow

G A Diethylmaleic Anhydride + Hydrazine Hydrate B 3,6-dihydroxy-4,5-diethylpyridazine A->B Cyclization D Crude this compound B->D Chlorination C Chlorinating Agent (e.g., POCl3) C->D E Purification (Column Chromatography/Recrystallization) D->E Work-up F Pure this compound E->F Isolation

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Yield or Impure Product Problem1 Incomplete Reaction? Start->Problem1 Solution1 Increase Reaction Time/Temperature Monitor by TLC/GC Problem1->Solution1 Yes Problem2 Side Product Formation? Problem1->Problem2 No End Improved Yield and Purity Solution1->End Solution2 Optimize Temperature Control Reagent Addition Problem2->Solution2 Yes Problem3 Poor Work-up/Purification? Problem2->Problem3 No Solution2->End Solution3 Adjust pH during extraction Optimize Chromatography Problem3->Solution3 Solution3->End

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,6-Dichloro-4,5-diethylpyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound and structurally similar compounds are recrystallization and silica gel column chromatography.[1] The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: An oily or dark-colored crude product often indicates the presence of polymeric impurities or residual acidic species from the chlorination step (e.g., from phosphorus oxychloride).

  • Initial Work-up: Before attempting recrystallization or chromatography, it is advisable to perform an aqueous work-up. This typically involves dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove acidic impurities. This is followed by a water wash and then a brine wash to remove any remaining water-soluble impurities.

  • Decolorization: If the color persists in the organic layer, you can treat it with activated carbon. Add a small amount of activated carbon to the solution, stir for a short period, and then filter it through a pad of celite to remove the carbon.

  • Purification Choice: After the work-up and optional decolorization, you can proceed with either recrystallization or column chromatography. If the material is still oily, column chromatography is generally the preferred method.

Q3: I'm having trouble getting my this compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or the choice of an inappropriate solvent system.

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For dichloropyridazine derivatives, common solvent systems include:

    • Single solvents like n-hexane or other aliphatic hydrocarbons.

    • Mixed solvent systems such as petroleum ether/ether or hexane/ethyl acetate.

  • Troubleshooting Steps:

    • Start with a small sample: Test different solvents on a small scale before committing your entire batch.

    • Use a solvent pair: If a single solvent doesn't work, try a solvent pair. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes slightly turbid (cloudy). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Induce crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the meniscus of the solution, or by adding a seed crystal of pure product if available.

    • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.

Q4: What conditions should I use for column chromatography of this compound?

A4: Silica gel column chromatography is a highly effective method for separating the target compound from both more polar and less polar impurities.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically used.

  • Mobile Phase (Eluent): A non-polar solvent system is generally effective. A good starting point is a mixture of hexane and ethyl acetate.

    • Begin with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15) to elute your product.

    • The optimal eluent ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your product.

  • Monitoring: Monitor the elution process using TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q5: What are the likely impurities I need to remove from my crude this compound?

A5: The impurities in your crude product will largely depend on the synthetic route used. A common synthesis involves the reaction of diethylmaleic anhydride with hydrazine, followed by chlorination.

  • Unreacted Starting Materials: This could include 4,5-diethyl-3,6-pyridazinediol (the precursor to your product). This impurity is significantly more polar and can be removed by column chromatography or by washing the crude product with a solvent in which the diol is insoluble but the desired product is soluble.

  • Chlorinating Agent Byproducts: If phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are used for chlorination, byproducts such as phosphoric acid or phosphorus oxides may be present. These are typically removed during the aqueous work-up with a basic solution.

  • Over-chlorinated or Incompletely Chlorinated Species: Depending on the reaction conditions, you may have minor amounts of related pyridazines with different degrees of chlorination. These can often be separated by column chromatography.

  • Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of dark, tarry polymers. A significant portion of these can be removed by trituration (suspending the crude material in a solvent in which the product is poorly soluble and the impurities are soluble) or by passing the crude mixture through a short plug of silica gel before the main chromatographic purification.

Data Presentation

The following table summarizes typical purification conditions for dichloropyridazine derivatives, which can be used as a starting point for optimizing the purification of this compound.

CompoundPurification MethodSolvent/Eluent SystemObserved Purity/Yield
3,6-DichloropyridazineRecrystallizationn-Hexane>99% Purity, 82% Yield
3,6-DichloropyridazineSilica Gel Column ChromatographyNot specified, but generally a hexane/ethyl acetate gradient is effective.99.22% Purity (GC)
3,6-Dichloro-4-methylpyridazineRecrystallizationLight petroleum ether/ether-
3,6-Dichloro-4-isopropylpyridazineHigh Performance Liquid Chromatography5:1 Hexane:Ethyl Acetate-

Experimental Protocols

General Protocol for Recrystallization:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent (or solvent mixture) to just dissolve the solid.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

General Protocol for Silica Gel Column Chromatography:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with low polarity.

  • Collect fractions in test tubes and monitor the separation using TLC.

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualization

The following diagram illustrates a general workflow for the purification of crude this compound.

Purification_Workflow crude_product Crude Product dissolution Dissolution in Organic Solvent crude_product->dissolution workup Aqueous Work-up (e.g., NaHCO3 wash) decolorization Decolorization (Activated Carbon) workup->decolorization Optional dissolution->workup filtration Filtration decolorization->filtration concentration Concentration filtration->concentration purification_choice Assess Purity/ Physical State concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid & high purity column_chromatography Column Chromatography purification_choice->column_chromatography If oily or complex mixture pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: A general workflow for the purification of crude this compound.

References

troubleshooting failed reactions involving 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6-Dichloro-4,5-diethylpyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting failed reactions and optimizing experimental outcomes involving this versatile reagent.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.

Issue 1: Low to No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in Suzuki-Miyaura coupling reactions with this compound is a common issue that can stem from several factors. The electron-deficient nature of the pyridazine ring and the presence of two chlorine atoms can present challenges. Here is a breakdown of potential causes and solutions:

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Inactive Catalyst The Pd(0) active species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[1] Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.[1]
Poor Reagent Quality The boronic acid may have undergone degradation (protodeboronation). Use fresh boronic acid; a slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[1] Verify the purity of your this compound starting material.
Suboptimal Reaction Conditions The choice of base, solvent, or temperature may not be suitable. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] Test different solvent systems, for example, a mixture of 1,4-dioxane and water.[1] Gradually increase the reaction temperature, as some couplings with electron-deficient halides require more thermal energy.
Ineffective Ligand The chosen phosphine ligand may not be optimal for the electron-deficient pyridazine ring.[1] Screen different ligands, including those known to be effective for heteroaryl couplings, such as SPhos or XPhos.
Poor Solubility Your starting material or intermediates may have poor solubility in the chosen solvent, hindering the reaction.[2] Consider using a different solvent system or adding a co-solvent to improve solubility.

Troubleshooting Workflow for Low-Yield Suzuki Coupling:

G start Low/No Yield in Suzuki Coupling check_catalyst Verify Catalyst Activity (Fresh Catalyst, Inert Atmosphere) start->check_catalyst check_reagents Assess Reagent Quality (Fresh Boronic Acid, Pure Starting Material) check_catalyst->check_reagents If no improvement success Successful Coupling check_catalyst->success Yield Improves optimize_conditions Optimize Reaction Conditions (Screen Bases, Solvents, Temperature) check_reagents->optimize_conditions If no improvement check_reagents->success Yield Improves screen_ligands Screen Different Ligands (e.g., SPhos, XPhos) optimize_conditions->screen_ligands If no improvement optimize_conditions->success Yield Improves check_solubility Evaluate Solubility (Alternative Solvents/Co-solvents) screen_ligands->check_solubility If no improvement screen_ligands->success Yield Improves check_solubility->success Yield Improves

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue 2: Lack of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform a nucleophilic substitution on this compound with an amine/alkoxide, but the reaction is not proceeding. What could be the issue?

Answer:

While the chlorine atoms on this compound are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridazine ring, several factors can impede this reaction.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Insufficient Nucleophilicity The incoming nucleophile may not be strong enough. If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base (e.g., NaH, K₂CO₃) to increase its nucleophilicity.
Inappropriate Solvent The choice of solvent is crucial for SNAr reactions. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation of the nucleophile's salt without deactivating the nucleophile itself.
Steric Hindrance The diethyl groups at the 4 and 5 positions may sterically hinder the approach of a bulky nucleophile. If possible, consider using a less sterically hindered nucleophile.
Low Reaction Temperature Some SNAr reactions require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Leaving Group Ability While chloride is a good leaving group, in some cases, converting it to a better leaving group might be necessary, although this is less common for this substrate.

Decision Tree for Troubleshooting Failed SNAr Reactions:

G start Failed SNAr Reaction check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_nucleophilicity Increase Nucleophilicity (e.g., add a base) check_nucleophile->increase_nucleophilicity No check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes increase_nucleophilicity->check_solvent success Successful Substitution increase_nucleophilicity->success Reaction Proceeds change_solvent Switch to a Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent No check_temperature Is the temperature high enough? check_solvent->check_temperature Yes change_solvent->check_temperature change_solvent->success Reaction Proceeds increase_temperature Increase Reaction Temperature check_temperature->increase_temperature No consider_sterics Consider Steric Hindrance check_temperature->consider_sterics Yes increase_temperature->consider_sterics increase_temperature->success Reaction Proceeds

Caption: Decision tree for troubleshooting failed SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order of the two chlorine atoms in this compound?

A1: For many dichloropyridazines, the reactivity of the chlorine atoms can be influenced by the electronic and steric effects of other substituents. In the case of this compound, the electronic environment of the C3 and C6 positions is similar. Steric hindrance from the adjacent diethyl groups could play a role, potentially making one position slightly more accessible than the other depending on the incoming nucleophile or catalyst-ligand complex. For palladium-catalyzed reactions, the regioselectivity can often be controlled by the choice of ligand.[3]

Q2: Can hydrolysis of the chloro groups be a significant side reaction?

A2: Yes, under certain conditions, particularly with a strong base in the presence of water, hydrolysis to the corresponding pyridazinone can occur.[4] If your reaction conditions involve aqueous bases, it is important to monitor for the formation of this byproduct. Using anhydrous conditions and a non-nucleophilic base can help minimize this side reaction.

Q3: What is the solubility of this compound?

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. As with any chlorinated heterocyclic compound, you should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Flush the vial with an inert gas (Argon or Nitrogen) and seal it.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a general guideline and may need to be adjusted based on the specific amine used.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the amine (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 1.5 eq).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-120 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

stability of 3,6-Dichloro-4,5-diethylpyridazine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,6-Dichloro-4,5-diethylpyridazine under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions?

While specific kinetic data for this compound is not extensively published, its stability is influenced by the general chemical properties of the dichloropyridazine scaffold. The molecule is expected to be relatively stable in mild acidic conditions at room temperature. However, under strongly acidic conditions (pH < 2) and/or elevated temperatures, degradation is likely to occur. The two chlorine atoms are electron-withdrawing, which activates them towards nucleophilic substitution, a reaction that can be catalyzed by acid.

Q2: What is the most probable degradation pathway for this compound in an acidic medium?

The primary degradation pathway is likely the sequential acid-catalyzed hydrolysis of the two chloro groups. The protonation of a ring nitrogen atom would further activate the C-Cl bonds towards nucleophilic attack by water. This results in the formation of a mono-hydroxy-chloro intermediate, followed by the di-hydroxy pyridazine derivative.

Q3: Which factors have the most significant impact on the degradation rate?

Several factors can accelerate the degradation of this compound in acidic media:

  • Acid Strength: The rate of hydrolysis generally increases as the pH decreases (i.e., higher proton concentration).

  • Temperature: Higher temperatures will significantly increase the rate of degradation.

  • Presence of Nucleophiles: Besides water, other nucleophiles present in the solution can compete to displace the chloride atoms.

  • Reaction Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC/LC-MS analysis after an experiment in an acidic medium.

  • Possible Cause: Degradation of the this compound starting material. The new peaks could correspond to the mono-hydrolyzed or di-hydrolyzed products.

  • Troubleshooting Steps:

    • Confirm Identity: Use mass spectrometry (MS) to determine the molecular weights of the impurity peaks. A +18 Da shift (replacing -Cl with -OH) relative to the parent mass or the mono-chloro intermediate would suggest hydrolysis.

    • Run Controls: Analyze a sample of the starting material dissolved in a neutral solvent to ensure the impurities are not present initially.

    • Perform a Forced Degradation Study: Intentionally expose the compound to the acidic conditions (e.g., 0.1M HCl) at a set temperature and monitor the formation of the new peaks over time. This helps confirm the degradation pathway.

    • Mitigation: If degradation is confirmed, consider using milder acidic conditions (e.g., using a buffer system), lowering the reaction temperature, or reducing the exposure time.

Issue 2: The yield of my reaction is consistently low when using this compound under acidic conditions.

  • Possible Cause: The starting material is degrading under the reaction conditions, leading to a lower concentration of the active reactant.

  • Troubleshooting Steps:

    • Assess Stability: Before running the full reaction, perform a stability test of only the this compound under the exact reaction conditions (solvent, acid concentration, temperature) but without the other reagents. Use an analytical technique like HPLC to quantify the amount of starting material remaining over time.

    • Optimize Conditions: If significant degradation is observed, modify the reaction conditions. Explore alternative, less harsh acids or consider if the reaction can proceed efficiently at a lower temperature.

    • Change Order of Addition: If possible, add the this compound to the reaction mixture at a later stage to minimize its exposure time to the harsh conditions.

Data Presentation

As empirical stability data is not publicly available, the following table summarizes the expected stability trends and major degradation products based on established chemical principles for similar structures.

Condition pH Temperature Expected Stability Primary Degradation Product(s)
Mild4-620-25 °CHighNegligible degradation expected.
Moderate2-420-25 °CModerateSlow formation of 3-Chloro-6-hydroxy-4,5-diethylpyridazine.
Moderate2-450-80 °CLowSignificant formation of mono- and di-hydrolyzed products.
Harsh< 220-25 °CLow to ModerateFormation of mono- and di-hydrolyzed products.
Harsh< 2> 50 °CVery LowRapid and extensive degradation to di-hydrolyzed product.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure to assess the stability of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a 1 mg/mL stock solution.

3. Degradation Procedure:

  • In a clean vial, add a known volume of the stock solution.

  • Add an appropriate volume of 1.0 M HCl and water to achieve the desired final acid concentration (e.g., 0.1 M HCl) and a final substrate concentration of ~0.1 mg/mL.

  • Prepare a control sample by adding the stock solution to a mixture of ACN and water only (neutral pH).

  • Incubate the samples at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the withdrawn aliquots with an equimolar amount of NaOH to quench the degradation reaction.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of A) Water and B) Acetonitrile. (A typical starting point could be 60:40 A:B).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm).[1]

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new degradation products over time.

  • Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.

Visualizations

G A This compound B 3-Chloro-6-hydroxy-4,5-diethylpyridazine A->B H₂O / H⁺ C 3,6-Dihydroxy-4,5-diethylpyridazine B->C H₂O / H⁺

Caption: Potential degradation pathway via acid-catalyzed hydrolysis.

G A Unexpected Result (e.g., low yield, new peaks) B Is the reaction medium acidic? A->B C Investigate other factors: reagent purity, temp control, etc. B->C No D Hypothesis: Acid-driven degradation of starting material B->D Yes E Perform Forced Degradation Study (Protocol 1) D->E F Analyze degradation products (LC-MS) E->F G Optimize Conditions: - Milder acid - Lower temperature - Shorter time F->G

Caption: Troubleshooting workflow for stability-related issues.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Prepare Acidic Reaction Vials A->B C Prepare Neutral Control Vial A->C D Incubate at Controlled Temperature B->D C->D E Withdraw & Quench Aliquots at Time Points D->E F Analyze Samples by HPLC-UV E->F G Quantify Peak Areas (Parent vs. Degradants) F->G

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Managing Thermal Stability of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the thermal stability of pyridazine compounds. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key thermal stability data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and analysis of pyridazine compounds.

Q1: My pyridazine compound is showing a change in color (e.g., turning yellow or brown) upon storage. What is the likely cause and what should I do?

A1: Discoloration is a common indicator of compound degradation. This is often caused by exposure to light, air (oxidation), or moisture.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

    • Assess Purity: The discolored material should be considered suspect. Before use, re-purify a small sample and re-characterize it using techniques like NMR, MS, and melting point analysis to confirm its identity and purity.

    • Fresh Sample: If significant degradation is suspected, it is best to use a fresh, unopened sample for critical experiments to ensure the integrity of your results.

Q2: I am observing inconsistent results in my HPLC analysis (e.g., fluctuating peak areas, new impurity peaks) over time. Could this be a thermal stability issue?

A2: Yes, inconsistent HPLC results are a strong indication of compound instability, either in the solid state or in solution. New peaks are often degradation products.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of your pyridazine compound immediately before each experiment.

    • Solution Stability Study: If solutions must be stored, evaluate their stability in your chosen solvent. Analyze the solution at various time points (e.g., 0, 2, 4, 8, 24 hours) while keeping it under controlled temperature and light conditions to monitor for the appearance of degradants.

    • Method Validation: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products. Performing a forced degradation study can help validate this.

Q3: My Thermogravimetric Analysis (TGA) is showing a mass loss at a lower temperature than expected. What could be the reason?

A3: An early mass loss in TGA can be due to several factors besides thermal decomposition of the pyridazine core itself.

  • Troubleshooting Steps:

    • Residual Solvent/Water: The initial mass loss may correspond to the evaporation of residual solvents from synthesis or purification, or the loss of adsorbed water. The percentage of mass loss can help quantify this.

    • Sublimation: Some pyridazine derivatives may sublime (transition from solid to gas) at elevated temperatures, which would also register as a mass loss.[1] Simultaneous TGA-DSC analysis can help differentiate this, as sublimation is an endothermic process.

    • Weakly Bound Functional Groups: The decomposition of thermally labile functional groups on the pyridazine scaffold can precede the decomposition of the heterocyclic ring itself.

Q4: The baseline of my Differential Scanning Calorimetry (DSC) thermogram is noisy or drifting. How can I improve the data quality?

A4: A stable baseline is crucial for accurately determining thermal transitions like melting points and decomposition onsets.

  • Troubleshooting Steps:

    • Instrument Calibration: Ensure the DSC instrument is properly calibrated for both temperature and heat flow using standard reference materials.

    • Sample Preparation: Ensure the sample is properly packed in the DSC pan and that there is good thermal contact. Use a consistent and appropriate sample mass (typically 3-10 mg).

    • Purge Gas: Maintain a consistent and appropriate flow rate of the purge gas (e.g., nitrogen) to ensure a stable thermal environment.

    • Equilibration: Allow the instrument to equilibrate at the starting temperature for a sufficient time before starting the heating ramp.

Quantitative Data on Thermal Stability

The thermal stability of pyridazine derivatives is highly dependent on their substitution patterns. The following table summarizes melting point (Tm) and decomposition temperature (Td) data for a selection of pyridazine compounds to provide a comparative reference.

Compound/DerivativeMelting Point (Tm) (°C)Decomposition Temp. (Td) (°C)Analysis MethodReference
Pyridazine (unsubstituted)-8Boiling Point: 208N/A[2][3]
2,5-bis(10H-phenoxazin-10-yl)pyridazine339314 (5% mass loss)DSC, TGA[1]
2,5-bis(9,9-dimethyl-9,10-dihydroacridin-10-yl)pyridazine344336 (5% mass loss)DSC, TGA[1]
Phenyl-substituted 5,6-fused ring pyridazine202-204.9Not specifiedMelting Point[4]
4-(4-chlorophenylhydrazinyl)-6-phenylpyridazine-3(2H)-thione210-212Not specifiedMelting Point[5]
4-(2-(4-bromophenyl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one173-175Not specifiedMelting Point[5]
Tetrahydroimidazo[2,1-c][1][5][6]triazine derivative (unsubstituted phenyl)202253 (5% mass loss, inert atm.)DSC, TGA[7]
Tetrahydroimidazo[2,1-c][1][5][6]triazine derivative (4-methylphenyl)197266 (5% mass loss, inert atm.)DSC, TGA[7]
Tetrahydroimidazo[2,1-c][1][5][6]triazine derivative (3,4-dichlorophenyl)200269 (5% mass loss, inert atm.)DSC, TGA[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific pyridazine compound and instrumentation.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a pyridazine compound by measuring its mass change as a function of temperature.

Materials & Equipment:

  • Thermogravimetric Analyzer

  • High-purity nitrogen or air (for purge gas)

  • Microbalance

  • Sample crucibles (e.g., alumina, platinum)

  • Pyridazine compound (5-10 mg)

Procedure:

  • Instrument Calibration: Calibrate the TGA's balance using certified weights and verify the temperature calibration using appropriate standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the pyridazine compound into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Set the purge gas (typically nitrogen for inert atmosphere studies) to a constant flow rate (e.g., 20-50 mL/min).

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5-10 minutes.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition point (e.g., 600-800 °C).

  • Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • Determine the onset temperature of decomposition (Td), often reported as the temperature at which 5% mass loss occurs (T₅%).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a pyridazine compound as a function of temperature, allowing for the determination of melting point, glass transitions, and the enthalpy of thermal events.

Materials & Equipment:

  • Differential Scanning Calorimeter

  • High-purity nitrogen or other inert purge gas

  • Sample pans and lids (e.g., aluminum)

  • Crimper for sealing pans

  • Pyridazine compound (3-10 mg)

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation:

    • Accurately weigh 3-10 mg of the pyridazine compound into a DSC pan.

    • Securely seal the pan with a lid using a crimper.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas (e.g., nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

    • Set the temperature program:

      • Equilibrate at a starting temperature for 5 minutes.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Acquisition: Start the experiment and record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the peaks to calculate the enthalpy change (ΔH) for the transitions.

Visualizing Thermal Stability Management

Logical Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key workflows and concepts for managing the thermal stability of pyridazine compounds.

G cluster_0 Troubleshooting Workflow A Issue Observed (e.g., Discoloration, New HPLC Peak) B Review Storage & Handling (Light, Temp, Air, Moisture) A->B C Assess Compound in Solution (Prepare fresh, check stability) A->C D Perform Thermal Analysis (TGA/DSC) A->D E Degradation Confirmed? B->E C->E D->E F Re-purify & Re-characterize E->F Yes H Continue Experiment with Verified Material E->H No G Implement Stabilization Strategy F->G G->H

Caption: A workflow for troubleshooting pyridazine compound instability.

G cluster_1 Potential Thermal Degradation Pathway start Pyridazine Derivative (Heat Applied) rad_init Radical Initiation (e.g., H• abstraction) start->rad_init ring_open Pyridazine Ring Opening rad_init->ring_open fragment Fragmentation ring_open->fragment products Volatile Products (HCN, NH3, CO2, etc.) fragment->products polymer Polymerization/ Char Formation fragment->polymer

Caption: A generalized pathway for the thermal degradation of pyridazines.

G cluster_2 Stabilization Strategy Decision Tree start Is the Compound Thermally Labile? storage Optimize Storage Conditions (Cool, Dark, Dry, Inert Gas) start->storage Yes no_change Current Protocol is Sufficient start->no_change No formulation Consider Formulation Changes (e.g., Salt Formation, Excipients) storage->formulation structural Structural Modification (Bioisosteric Replacement) formulation->structural end Proceed with Optimized Compound/Formulation structural->end no_change->end

Caption: A decision tree for selecting a pyridazine stabilization strategy.

References

Technical Support Center: Reactivity of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3,6-dichloro-4,5-diethylpyridazine. The guidance is based on established principles of nucleophilic aromatic substitution (SNAr) and data from closely related dichloropyridazine and dichlorotetrazine systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My nucleophilic substitution reaction on this compound is showing a very low yield. What are the common causes and how can I improve it?

A1: Low yields in nucleophilic substitution reactions of dichloropyridazines are a frequent issue. Several factors could be contributing to this problem.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in SNAr reactions. Protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, forming a "solvent cage" around it.[1][2] This stabilization of the nucleophile reduces its reactivity, leading to slower reaction rates and lower yields.

    • Troubleshooting: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetonitrile, or acetone.[1][2] These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[1][2] As a general trend, polar aprotic solvents accelerate SNAr reactions.[3]

  • Inadequate Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Troubleshooting: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many pyridazine syntheses, heating is a common requirement.[4][5]

  • Poor Nucleophile Strength: The chosen nucleophile might not be strong enough to efficiently displace the chloride.

    • Troubleshooting: If possible, consider using a stronger nucleophile. For instance, if using an alcohol, deprotonating it with a suitable base (e.g., NaH) to form the more nucleophilic alkoxide will significantly increase the reaction rate.

  • Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to the decomposition of your starting material or the desired product.

    • Troubleshooting: Monitor the reaction for the appearance of multiple unexpected spots on TLC. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

Q2: The reaction is proceeding very slowly or not at all. What steps can I take to increase the reaction rate?

A2: A slow reaction rate is often linked to the same factors that cause low yields.

  • Solvent Effects: As mentioned, polar protic solvents can significantly slow down the reaction.

    • Troubleshooting: The use of a polar aprotic solvent like DMF or DMSO is highly recommended to enhance the rate of SNAr reactions.[1][2][3]

  • Insufficient Temperature: The reaction may have a high activation energy.

    • Troubleshooting: Increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress.

  • Steric Hindrance: The diethyl groups at the 4 and 5 positions may sterically hinder the approach of the nucleophile.

    • Troubleshooting: While you cannot change the substrate, using a smaller, less sterically hindered nucleophile might improve the reaction rate if the application allows for it.

Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A3: The formation of side products can arise from reactions at both chlorine atoms or from undesired side reactions.

  • Di-substitution: this compound has two reactive sites. If you are aiming for mono-substitution, using an excess of the pyridazine substrate relative to the nucleophile can favor the desired product.

    • Troubleshooting: Use a 1:1 or even a slight excess of the dichloropyridazine to the nucleophile. Carefully control the reaction time and temperature, as prolonged reaction times or higher temperatures can promote the second substitution.

  • Incorrect Reagent Addition: The order of adding reagents can sometimes influence the outcome.

    • Troubleshooting: For sensitive reactions, consider adding the nucleophile slowly to a solution of the dichloropyridazine to maintain a low concentration of the nucleophile and minimize di-substitution.

Q4: I'm having trouble dissolving the this compound in my chosen solvent. What are my options?

A4: Solubility issues can prevent the reaction from proceeding efficiently.

  • Solvent Selection:

    • Troubleshooting: If you are using a non-polar solvent, switch to a more polar aprotic solvent like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP), which are generally good solvents for a wide range of organic compounds. Chloroform and toluene have also been used in pyridazine synthesis.[6]

Data Presentation: Solvent Effects on Reactivity

The following table provides a qualitative summary of the expected effects of different solvent classes on nucleophilic aromatic substitution reactions of this compound, based on general principles of SNAr mechanisms.

Solvent ClassExamplesExpected Effect on Reaction RateRationale
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneHigh Solvates the cation of a salt but poorly solvates the anionic nucleophile, leaving it more reactive. This generally leads to a significant rate enhancement for SNAr reactions.[1][2][3]
Polar Protic Water, Ethanol, MethanolLow Strongly solvates the anionic nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate.[1][2][7][8]
Non-Polar Aprotic Toluene, Hexane, DichloromethaneVery Low to Moderate Generally poor solvents for ionic nucleophiles, leading to low solubility and slow reaction rates. However, they may be suitable for certain non-ionic nucleophiles.[6]

Experimental Protocols

General Protocol for Mono-Nucleophilic Substitution of this compound

This protocol provides a general starting point for a nucleophilic substitution reaction. The specific nucleophile, base, solvent, temperature, and reaction time will need to be optimized for each specific transformation.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Nucleophile Addition:

    • For neutral nucleophiles (e.g., amines): Add the nucleophile (1.0-1.2 eq.) to the solution. If the reaction generates HCl, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) should be added to act as an acid scavenger.

    • For anionic nucleophiles (e.g., alkoxides, thiolates): The anionic nucleophile can be generated in situ by adding the corresponding alcohol or thiol (1.0 eq.) followed by a strong base (e.g., NaH, 1.1 eq.) at 0 °C. Alternatively, a pre-formed salt of the nucleophile can be used.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C). The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure substituted pyridazine.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during reactions with this compound.

TroubleshootingWorkflow start Start: Low Yield / Slow Reaction check_solvent Check Solvent Type start->check_solvent is_aprotic Is it Polar Aprotic (DMF, DMSO, etc.)? check_solvent->is_aprotic switch_solvent Action: Switch to a Polar Aprotic Solvent is_aprotic->switch_solvent No check_temp Check Temperature is_aprotic->check_temp Yes switch_solvent->check_temp is_temp_optimal Is Temperature > 50°C? check_temp->is_temp_optimal increase_temp Action: Increase Temperature Incrementally & Monitor is_temp_optimal->increase_temp No check_nucleophile Evaluate Nucleophile is_temp_optimal->check_nucleophile Yes increase_temp->check_nucleophile is_nucleophile_strong Is Nucleophile Strong Enough? check_nucleophile->is_nucleophile_strong use_stronger_nucleophile Action: Use a Stronger Nucleophile or Add Base is_nucleophile_strong->use_stronger_nucleophile No check_side_products Check for Side Products (TLC/LCMS) is_nucleophile_strong->check_side_products Yes use_stronger_nucleophile->check_side_products has_side_products Multiple Products Observed? check_side_products->has_side_products adjust_stoichiometry Action: Adjust Stoichiometry (e.g., use 1:1 ratio for mono-sub.) & Lower Temperature has_side_products->adjust_stoichiometry Yes success Problem Resolved has_side_products->success No adjust_stoichiometry->success

Caption: Troubleshooting workflow for pyridazine substitution reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for palladium-catalyzed cross-coupling reactions involving the electron-deficient 3,6-dichloro-4,5-diethylpyridazine substrate. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, comparative data on catalytic systems, and robust experimental protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?

A1: The most prevalent cross-coupling reactions for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on dichloropyridazine scaffolds are the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction.[1] These methods are powerful tools for the structural diversification of the pyridazine core.[2]

Q2: I am starting a new project. Which catalytic system is a good starting point for a Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura reactions with chloro-heteroarenes, a common and effective starting point is a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precatalyst combined with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[3][4] A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent system like dioxane/water is a robust initial choice.[5][6]

Q3: How can I control which of the two chlorine atoms reacts (regioselectivity)?

A3: Regioselectivity in the monocoupling of dichloropyridazines is a significant challenge and is primarily controlled by the choice of ligand.[7] For 3,5-dichloropyridazines, for instance, different phosphine ligands can completely switch the preferred site of reaction from the 3-position to the 5-position.[7][8] A systematic screening of ligands is the most effective strategy to achieve the desired regioselectivity for your specific coupling partner.

Q4: My Buchwald-Hartwig amination is not working. What are the critical parameters to optimize?

A4: The success of a Buchwald-Hartwig amination heavily relies on the combination of the palladium precatalyst, ligand, and a strong, non-nucleophilic base.[9][10] Key parameters to optimize include the choice of a bulky biarylphosphine ligand (e.g., XPhos, BrettPhos), the base (sodium tert-butoxide is common but others like cesium carbonate can be effective), and ensuring strictly anhydrous and anaerobic (inert) reaction conditions.[3][11]

Troubleshooting Guides

This section addresses common issues encountered during experiments.

Problem Potential Causes Recommended Solutions
Low to No Yield of Desired Product 1. Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[12] 2. Poor Reagent Quality: Boronic acids can degrade over time; amines can be oxidized. 3. Suboptimal Conditions: Incorrect choice of base, solvent, or temperature.[5]1. Use a fresh bottle of palladium precatalyst. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents.[6] 2. Use fresh, high-purity coupling partners. A slight excess (1.2-1.5 equiv.) of the boronic acid or amine can sometimes help. 3. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu, LHMDS for Buchwald-Hartwig) and solvents (e.g., Dioxane, Toluene, THF).
Poor or Incorrect Regioselectivity 1. Inappropriate Ligand: The ligand is the primary controller of regioselectivity.[7] 2. Reaction Conditions: The choice of solvent and base can influence which position reacts.[5]1. Systematically screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands. For dichloropyridazines, bulky and electron-rich ligands can invert the "natural" reactivity.[8][13] 2. Vary the solvent and base combination. Polar solvents can sometimes decrease selectivity.[13]
Significant Homocoupling of Boronic Acid (Suzuki Reaction) 1. Presence of Oxygen: Oxygen can promote the homocoupling side reaction. 2. Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, side reactions can dominate.[14]1. Ensure rigorous degassing of solvents and the reaction vessel. 2. Optimize the base and solvent to ensure the base is sufficiently strong and soluble to facilitate efficient transmetalation. Using a water co-solvent is often crucial.[14][15]
Formation of Di-substituted Product in a Mono-coupling Attempt 1. High Catalyst Loading: Higher catalyst concentrations can increase the rate of the second coupling. 2. Excess Coupling Partner: Using more than one equivalent of the nucleophile will drive the reaction to completion. 3. Prolonged Reaction Time/High Temperature: Forcing conditions can lead to the less reactive site also undergoing coupling.1. Reduce catalyst loading (e.g., from 2 mol% to 0.5 mol%). 2. Use a slight deficiency of the coupling partner (e.g., 0.95 equivalents). 3. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-coupled product is maximized.

Data Presentation: Recommended Starting Conditions

The following tables summarize suggested starting conditions for various cross-coupling reactions. Note that these are general guidelines, and optimization is often necessary for this compound.

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Catalyst Precursor Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₃PO₄ (2.0 eq) Dioxane / H₂O (10:1) 80-110
Pd₂(dba)₃ (1 mol%) XPhos (2.5 mol%) K₂CO₃ (2.0 eq) Toluene / H₂O (10:1) 100

| Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ (2.0 eq) | DMF / H₂O (4:1) | 100 |

Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Catalyst Precursor Ligand Base Solvent Temperature (°C)
Pd₂(dba)₃ (1-2 mol%) Xantphos (2-4 mol%) Cs₂CO₃ (1.5 eq) Dioxane 90-110
Pd(OAc)₂ (2 mol%) BrettPhos (4 mol%) NaOt-Bu (1.4 eq) Toluene 100

| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | K₃PO₄ (1.5 eq) | Toluene | 100 |

Table 3: Sonogashira Coupling (C-C sp Bond Formation)

Catalyst Precursor Co-catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₂Cl₂ (2 mol%) CuI (4 mol%) PPh₃ (4 mol%) Et₃N THF 25-65

| Pd(OAc)₂ (1 mol%) | CuI (2 mol%) | None | Piperidine | DMF | 80 |

Table 4: Heck Reaction (C-C sp² Bond Formation)

Catalyst Precursor Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ (2 mol%) P(o-tol)₃ (4 mol%) Et₃N (1.5 eq) DMF or NMP 100-120

| PdCl₂(PPh₃)₂ (3 mol%) | None | K₂CO₃ (2.0 eq) | Acetonitrile | 80 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is typically done by evacuating and backfilling the vessel three times.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the pyridazine.[6]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the resulting crude material by flash column chromatography to isolate the desired arylamine product.

Visualizations

G cluster_workflow Troubleshooting Workflow for Low-Yield Reactions start Low or No Product Yield check_reagents Verify Reagent Quality (Catalyst, Substrate, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_setup Confirm Reaction Setup (Inert Atmosphere, Temp.) reagents_ok->check_setup Yes replace_reagents->check_reagents setup_ok Setup Correct? check_setup->setup_ok correct_setup Correct Setup Issues setup_ok->correct_setup No optimize Systematically Optimize (Ligand, Base, Solvent) setup_ok->optimize Yes correct_setup->check_setup optimization_ok Yield Improved? optimize->optimization_ok end Successful Reaction optimization_ok->end Yes fail Consult Specialist optimization_ok->fail No

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

G cluster_selection Catalyst Selection Logic for Dichloropyridazines start Select Desired Bond Formation bond_type Bond Type? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N cc_reaction Reaction Type? cc_bond->cc_reaction buchwald Buchwald-Hartwig Amination cn_bond->buchwald suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acid) cc_reaction->suzuki sp² sonogashira Sonogashira Coupling (Terminal Alkyne) cc_reaction->sonogashira sp heck Heck Reaction (Alkene) cc_reaction->heck sp² (alkene) suzuki_cat Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ + Bulky Phosphine Ligand (e.g., XPhos, SPhos) + Base (K₃PO₄, K₂CO₃) suzuki->suzuki_cat sonogashira_cat Catalyst System: Pd(PPh₃)₂Cl₂ + CuI + Amine Base (e.g., Et₃N) sonogashira->sonogashira_cat heck_cat Catalyst System: Pd(OAc)₂ + P(o-tol)₃ + Amine Base (e.g., Et₃N) heck->heck_cat buchwald_cat Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ + Bulky Biaryl Ligand (e.g., Xantphos, BrettPhos) + Strong Base (NaOt-Bu) buchwald->buchwald_cat

Caption: Decision tree for selecting an initial catalyst system based on reaction type.

References

Validation & Comparative

Comparative 13C NMR Spectral Analysis of 3,6-Dichloro-4,5-diethylpyridazine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 3,6-Dichloro-4,5-diethylpyridazine with experimentally determined data for structurally related pyridazine derivatives. This analysis is crucial for the structural elucidation and purity assessment of novel pyridazine-based compounds in drug discovery and development.

Predicted 13C NMR Spectral Data for this compound

The 13C NMR chemical shifts for this compound have been predicted based on the established substituent effects in the pyridazine ring system and data from analogous compounds. Due to the symmetry of the molecule, four unique carbon signals are expected: two for the pyridazine ring and two for the ethyl substituents.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in DMSO-d₆Rationale for Prediction
C3, C6~ 158 - 162The chlorine atoms are strongly deshielding, resulting in a downfield shift for the carbon atoms to which they are attached. This prediction is based on data from 3,6-dichloropyridazine.
C4, C5~ 135 - 139The ethyl groups at these positions will cause a downfield shift compared to the unsubstituted pyridazine. The prediction is an estimation based on the effect of alkyl groups on aromatic rings.
-CH₂-~ 20 - 24This range is typical for a methylene carbon attached to an sp² hybridized carbon in a heterocyclic ring.
-CH₃~ 13 - 17This is the characteristic chemical shift range for a terminal methyl group in an ethyl substituent.

Comparative Experimental 13C NMR Data of Substituted Pyridazines

To provide a robust framework for our prediction, the following table summarizes the experimental 13C NMR data for pyridazine and several 3,6-disubstituted derivatives, as reported in the literature. These compounds serve as valuable benchmarks for understanding the electronic effects of different substituents on the pyridazine core.

Table 2: Experimental 13C NMR Chemical Shifts of Pyridazine and its 3,6-Disubstituted Derivatives in DMSO-d₆

CompoundC3, C6 (ppm)C4, C5 (ppm)
Pyridazine150.1126.5
3,6-Dichloropyridazine155.1129.5
3,6-Dimethylpyridazine157.0124.0
3,6-Dimethoxypyridazine163.6100.1

Data sourced from a systematic study on the 13C NMR spectra of 3,6-disubstituted pyridazines.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule, such as the pyridazine derivatives discussed.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: Typically 0 to 220 ppm for 13C NMR.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for quantitative analysis but a shorter delay is often sufficient for qualitative characterization.

    • Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal.

Logical Workflow for 13C NMR Spectral Assignment

The process of assigning the signals in a 13C NMR spectrum to the corresponding carbon atoms in a molecule follows a logical progression. This workflow is visualized in the diagram below.

G cluster_0 Prediction & Initial Analysis cluster_1 Experimental Data Acquisition cluster_2 Spectral Assignment A Propose Molecular Structure (this compound) B Predict Number of Signals (Symmetry Considerations) A->B Analyze C Estimate Chemical Shift Ranges (Substituent Effects & Databases) B->C Apply G Compare Predicted vs. Experimental Shifts C->G Compare D Prepare Sample E Acquire 13C NMR Spectrum D->E Run F Process Spectrum (FT, Phasing, Baseline Correction) E->F Process F->G Compare H Utilize DEPT Spectra (Distinguish CH, CH₂, CH₃) G->H Refine I 2D NMR (HSQC, HMBC) (Confirm C-H Connectivity) H->I Confirm J Final Spectral Assignment I->J Finalize

Caption: Workflow for 13C NMR Spectral Assignment.

This guide demonstrates a predictive approach to the 13C NMR spectral assignment of this compound, supported by comparative data from known pyridazine derivatives. The provided experimental protocol offers a standardized method for obtaining high-quality 13C NMR spectra, which is fundamental for the accurate structural characterization of novel chemical entities in a research and development setting.

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 3,6-Dichloro-4,5-diethylpyridazine. Due to the absence of direct experimental data for this specific compound in publicly available literature, this guide leverages fragmentation data from analogous structures, including halogenated pyridazines and alkyl-substituted heterocyclic compounds, to provide a scientifically grounded prediction. This information is crucial for researchers in drug discovery and medicinal chemistry for the identification and structural elucidation of novel chlorinated pyridazine derivatives.

Predicted Fragmentation Profile of this compound

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the loss of chlorine atoms, fragmentation of the ethyl side chains, and cleavage of the pyridazine ring. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with peaks separated by 2 m/z units (for ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio for single chlorine-containing fragments, and M, M+2, M+4 peaks for fragments with two chlorine atoms).

Comparison of Predicted Fragmentation with Known Compounds

The following table summarizes the predicted major fragment ions for this compound and compares them with experimentally observed fragments from related chemical structures. This comparative approach provides a robust framework for interpreting the mass spectrum of the title compound.

Predicted m/z Proposed Fragment Ion Neutral Loss Comparison with Analogous Compounds
220/222/224[M]⁺-The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
205/207/209[M - CH₃]⁺CH₃Loss of a methyl radical from one of the ethyl groups is a common fragmentation pathway for ethyl-substituted aromatic compounds.
191/193/195[M - C₂H₅]⁺C₂H₅Loss of an ethyl radical is another expected fragmentation of the diethyl substituents.
185/187[M - Cl]⁺ClLoss of a chlorine radical is a characteristic fragmentation for chlorinated compounds.[1][2]
150[M - 2Cl]⁺2ClSuccessive loss of both chlorine atoms.
122[M - 2Cl - C₂H₄]⁺2Cl, C₂H₄Fragmentation involving the loss of both chlorine atoms and an ethylene molecule from a side chain.
94[M - 2Cl - 2(C₂H₄)]⁺2Cl, 2(C₂H₄)Loss of both chlorine atoms and both ethyl groups as ethylene.
77[C₆H₅]⁺-Potential for rearrangement and formation of a phenyl cation, although less common for pyridazines.
28[N₂]⁺-Cleavage of the pyridazine ring can lead to the formation of a stable nitrogen molecule.[3]

Experimental Protocols

A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).[4][5]

  • Electron Energy: 70 eV.[5][6]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-550.

  • Scan Speed: 2 scans/second.

  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum of the corresponding chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Analyze the isotopic patterns to confirm the presence of chlorine atoms.

  • Compare the obtained fragmentation pattern with the predicted data and spectra of related compounds from mass spectral libraries (e.g., NIST, Wiley).

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolution Dissolve in Dichloromethane Dilution Serial Dilution Dissolution->Dilution Injection Inject 1 µL Dilution->Injection Separation HP-5ms Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Quadrupole Mass Analyzer Ionization->Analysis Detection Detector Analysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum Interpretation Fragmentation Pattern Analysis MassSpectrum->Interpretation

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway cluster_frags M [M]⁺ m/z 220/222/224 C₈H₁₀Cl₂N₂ F1 [M - CH₃]⁺ m/z 205/207/209 M->F1 - CH₃ F2 [M - C₂H₅]⁺ m/z 191/193/195 M->F2 - C₂H₅ F3 [M - Cl]⁺ m/z 185/187 M->F3 - Cl F6 [N₂]⁺ m/z 28 M->F6 Ring Cleavage F4 [M - 2Cl]⁺ m/z 150 F3->F4 - Cl F5 [M - 2Cl - C₂H₄]⁺ m/z 122 F4->F5 - C₂H₄

Caption: Predicted fragmentation of this compound.

References

A Comparative Guide to Dichloropyridazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 3,6-Dichloro-4,5-diethylpyridazine and Its Isomeric Counterparts

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and agrochemical research. Its derivatives, particularly dichloropyridazines, serve as versatile intermediates in the synthesis of a wide array of biologically active compounds. This guide provides a comparative overview of this compound and other dichloropyridazine isomers, focusing on their reported biological activities. Due to a notable absence of publicly available experimental data for this compound, this comparison primarily draws upon data from other dichloropyridazine derivatives to highlight the potential activities of this class of compounds.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological performance of various dichloropyridazine derivatives. It is important to note that direct comparisons are limited by the heterogeneity of the tested compounds and assay conditions.

Compound/Derivative ClassBiological ActivityTarget/AssayQuantitative Data
This compound Herbicidal, Antifungal, Anticancer-No experimental data found
3-Arylalkylamino-6-chloropyridazinesHerbicidalInhibition of Brassica napus76.42% inhibition at 10 µg/mL (for compound 4f )[1]
Chloropyridazine-Chalcone HybridsAnticancer (Cytotoxicity)HNO97 (Head and Neck Cancer)IC₅₀ values ranging from 1.87 to 4.75 µM[2]
FaDu (Pharyngeal Cancer)IC₅₀ values ranging from 2.45 to 7.82 µM[2]
MDA-MB-468 (Breast Cancer)IC₅₀ values ranging from 3.12 to 9.54 µM[2]
Dichlorophenylpyrrylimidazolylmethane DerivativesAntifungalCandida albicans and Candida spp.Reported to be two to four times less active than miconazole, bifonazole, and ketoconazole[3]
3,6-DichloropyridazineToxicityAcute Oral LD₅₀ (Rat)Data not available in abstracts
Acute Inhalation LC₅₀ (Rat)> 1,070 mg/m³/4hr[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments relevant to the biological activities of dichloropyridazines.

In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)

This protocol is adapted from methodologies used to assess the herbicidal effects of chemical compounds on plant seedlings.

1. Plant Material and Growth Conditions:

  • Select model plant species, such as Brassica napus (rape) for broadleaf plants and Echinochloa crus-galli (barnyard grass) for grasses.
  • Sterilize seeds and germinate them on moist filter paper in petri dishes under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

2. Compound Preparation:

  • Dissolve the test compounds (e.g., dichloropyridazine derivatives) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.
  • Prepare a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired final concentrations.

3. Treatment Application:

  • Place uniform seedlings into 24-well plates or on agar medium in petri dishes.
  • Add the test solutions to the respective wells or saturate the agar medium. Ensure a negative control (solvent and surfactant only) and a positive control (a commercial herbicide) are included.

4. Incubation and Data Collection:

  • Incubate the treated seedlings under the same controlled growth conditions for a specified period (e.g., 7-14 days).
  • Measure the root and shoot length of the seedlings. Calculate the percentage of growth inhibition relative to the negative control.

5. Data Analysis:

  • Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines a common method for evaluating the antifungal properties of chemical compounds.

1. Fungal Strains and Culture:

  • Use relevant fungal pathogens, such as Candida albicans or various plant pathogenic fungi.
  • Culture the fungi on a suitable medium, like Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 28°C) until sufficient mycelial growth is achieved.

2. Assay Preparation:

  • Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO).
  • Incorporate the test compounds at various concentrations into molten PDA medium before pouring it into petri dishes.

3. Inoculation and Incubation:

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the compound-containing PDA plates.
  • Incubate the plates at the optimal growth temperature until the mycelium in the control plate (containing only the solvent) reaches the edge of the plate.

4. Data Measurement and Analysis:

  • Measure the diameter of the fungal colony on each plate.
  • Calculate the percentage of mycelial growth inhibition compared to the negative control.
  • Determine the half-maximal effective concentration (EC₅₀) values from the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding and Treatment:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

3. Incubation and MTT Addition:

  • Incubate the treated cells for a specific period (e.g., 48 or 72 hours).
  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.[5]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation compound_addition Addition of Test Compounds compound_prep->compound_addition cell_seeding->compound_addition incubation Incubation (48-72h) compound_addition->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_processing Calculation of Cell Viability absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Experimental workflow for in vitro cytotoxicity screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress bcl2_family Bcl-2 Family Regulation dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of the extrinsic and intrinsic apoptosis pathways.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) cluster_example Example: this compound dc_pyridazine Dichloropyridazine Core biological_activity Biological Activity (Herbicidal, Antifungal, Anticancer) dc_pyridazine->biological_activity Base Scaffold diethyl_substituents 4,5-Diethyl Groups substituents Substituents at Positions 4 and 5 substituents->biological_activity Modulates Potency and Selectivity unknown_activity Unknown Biological Activity (Requires Experimental Validation) diethyl_substituents->unknown_activity Potential Influence

Logical relationship in the SAR of dichloropyridazines.

Conclusion

The dichloropyridazine scaffold is a cornerstone in the development of novel therapeutic and agrochemical agents. While this guide provides a comparative overview of the biological activities associated with various dichloropyridazine isomers, it also underscores a significant knowledge gap concerning this compound. The absence of published experimental data for this specific compound presents a unique opportunity for future research. Investigating the herbicidal, antifungal, and anticancer properties of this compound could unveil novel lead compounds and further enrich our understanding of the structure-activity relationships within this important class of heterocyclic compounds. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such exploratory studies.

References

A Comparative Guide to the Reactivity of 3,6-dichloro-4,5-diethylpyridazine and 3,6-dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3,6-dichloro-4,5-diethylpyridazine and 3,6-dichloro-4,5-dimethylpyridazine. Due to a lack of direct comparative experimental studies in the current literature, this document outlines the expected reactivity based on established principles of organic chemistry and provides a framework for conducting such a comparative analysis.

Introduction

3,6-dichloro-4,5-dialkylpyridazines are important scaffolds in medicinal chemistry and materials science. The nature of the alkyl substituents at the 4 and 5 positions can significantly influence the reactivity of the pyridazine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions at the chloro-substituted 3 and 6 positions. This guide focuses on the comparison between the diethyl and dimethyl substituted analogs, highlighting the subtle yet impactful differences imparted by the ethyl versus the methyl group.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The primary factors governing the reactivity of these compounds in SNAr reactions are the electronic and steric effects of the alkyl substituents.

Electronic Effects:

Both methyl and ethyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. The ethyl group is generally considered to be slightly more electron-donating than the methyl group.[1][2] This increased electron-donating character of the ethyl groups in this compound would lead to a slight increase in the electron density of the pyridazine ring compared to the dimethyl analog. In the context of nucleophilic aromatic substitution, a more electron-rich aromatic ring is less electrophilic and therefore, is expected to react more slowly with nucleophiles.

Steric Effects:

The ethyl group is bulkier than the methyl group. However, the difference in steric hindrance is often considered minimal because rotation around the carbon-carbon single bond can orient the bulk of the ethyl group away from the reaction center.[3][4][5] In the case of the 4,5-disubstituted pyridazines, the alkyl groups are adjacent to the reaction centers (positions 3 and 6). While the steric bulk of the ethyl groups might slightly hinder the approach of a nucleophile, this effect is generally considered to be less significant than the electronic effect in this specific substitution pattern.

Predicted Reactivity:

Based on the dominant electronic effects, 3,6-dichloro-4,5-dimethylpyridazine is predicted to be more reactive towards nucleophiles in SNAr reactions than this compound . The less electron-donating nature of the methyl groups renders the pyridazine ring more electrophilic and thus more susceptible to nucleophilic attack.

Proposed Experimental Comparison

To quantitatively assess the reactivity of these two compounds, a kinetic study of their reaction with a common nucleophile is proposed.

Hypothetical Experimental Data

The following table illustrates how the results of a comparative kinetic study could be presented. The data shown is hypothetical and serves as a template for the presentation of actual experimental results.

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Relative Rate
3,6-dichloro-4,5-dimethylpyridazinePiperidineDMF50Hypothetical Value 1x
This compoundPiperidineDMF50Hypothetical Value 21
3,6-dichloro-4,5-dimethylpyridazineSodium MethoxideMethanol25Hypothetical Value 3y
This compoundSodium MethoxideMethanol25Hypothetical Value 41

Experimental Protocols

The following is a detailed protocol for a representative nucleophilic aromatic substitution reaction that can be used for a comparative kinetic study.

Reaction of 3,6-dichloro-4,5-dialkylpyridazines with Piperidine:

Materials:

  • 3,6-dichloro-4,5-dimethylpyridazine

  • This compound

  • Piperidine (freshly distilled)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for reaction monitoring

Procedure:

  • Reaction Setup: A 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet is charged with 3,6-dichloro-4,5-dialkylpyridazine (1.0 mmol) and anhydrous DMF (20 mL).

  • Internal Standard: The internal standard (0.5 mmol) is added to the reaction mixture.

  • Reaction Initiation: The solution is heated to the desired temperature (e.g., 50 °C) under an inert atmosphere. Piperidine (2.2 mmol, 2.2 equivalents) is then added dropwise via a syringe.

  • Reaction Monitoring: Aliquots (ca. 0.1 mL) of the reaction mixture are withdrawn at regular time intervals and quenched with a known volume of a suitable solvent (e.g., ethyl acetate) and water.

  • Analysis: The quenched samples are analyzed by GC-MS or HPLC to determine the concentration of the starting material and the product.

  • Data Analysis: The rate of the reaction can be determined by plotting the concentration of the starting material versus time. The pseudo-first-order rate constant can be obtained from the slope of the line, and the second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.

Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism General SNAr Mechanism on Dichlorodialkylpyridazines cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start 3,6-dichloro-4,5-dialkylpyridazine Meisenheimer Meisenheimer Complex (σ-complex) Start->Meisenheimer + Nu⁻ (rate-determining) Nuc Nucleophile (Nu⁻) Product Monosubstituted Product Meisenheimer->Product - Cl⁻ (fast) Leaving_Group Chloride Ion (Cl⁻)

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Experimental_Workflow Kinetic Study Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reactant_Prep Prepare solutions of 3,6-dichloro-4,5-dialkylpyridazines and Nucleophile Reaction Initiate reaction at controlled temperature Reactant_Prep->Reaction Instrument_Setup Set up GC-MS/HPLC and reaction apparatus Analysis Analyze quenched samples by GC-MS/HPLC Instrument_Setup->Analysis Sampling Take aliquots at regular intervals Reaction->Sampling Quenching Quench reaction in aliquots Sampling->Quenching Quenching->Analysis Data_Processing Process data to determine concentrations Analysis->Data_Processing Kinetics Calculate rate constants Data_Processing->Kinetics

Caption: Workflow for the comparative kinetic study.

Conclusion

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison for the synthesis and spectroscopic validation of the target compound, 3,6-Dichloro-4,5-diethylpyridazine. Due to the absence of specific literature on this exact diethyl derivative, this document outlines a proposed synthetic pathway based on established methods for analogous compounds, namely 3,6-dichloropyridazine and its alkylated derivatives. The guide offers predicted spectroscopic data for the target compound, cross-referenced against experimentally determined data for structurally similar molecules, to serve as a validation benchmark for researchers in synthetic chemistry and drug development.

Proposed Synthesis and Comparison

The synthesis of 3,6-dichloro-4,5-disubstituted pyridazines is typically achieved through the chlorination of the corresponding 4,5-disubstituted-pyridazine-3,6-dione. This method is a reliable approach for introducing the chloro groups onto the pyridazine ring.[1] An alternative approach involves the direct alkylation of 3,6-dichloropyridazine, which has been demonstrated for the synthesis of 3,6-dichloro-4-isopropylpyridazine using a radical reaction with isobutyric acid.[2][3]

For the synthesis of this compound, we propose the chlorination of 4,5-diethylpyridazine-3,6-dione using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Table 1: Comparison of Synthetic Methods for Dichloropyridazine Derivatives

CompoundStarting MaterialReagentsYieldReference
3,6-Dichloropyridazine 3,6-dihydroxypyridazinePhosphorus oxychloride (POCl₃)72-89%[4]
3,6-Dichloro-4,5-dimethylpyridazine 4,5-dimethylpyridazine-3,6-dionePhosphorus oxychloride (POCl₃), Diisopropylethylamine53%[1]
3,6-Dichloro-4-isopropylpyridazine 3,6-dichloropyridazine, Isobutyric acidSilver nitrate, Ammonium persulfate86-96%[3]
This compound (Proposed) 4,5-diethylpyridazine-3,6-dionePhosphorus oxychloride (POCl₃)N/AN/A

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 3,6-dichloro-4,5-dimethylpyridazine.[1]

1. Reagents and Materials:

  • 4,5-diethylpyridazine-3,6-dione

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane

  • Silica gel for column chromatography

2. Procedure:

  • In a microwave reactor vial, combine 4,5-diethylpyridazine-3,6-dione, phosphorus oxychloride, and diisopropylethylamine.

  • Seal the vial and heat the mixture with stirring at 160°C for 20-30 minutes in a microwave reactor.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice, saturated sodium bicarbonate solution, and dichloromethane.

  • Stir the mixture until the evolution of CO₂ gas ceases, ensuring the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of heptane and dichloromethane to yield pure this compound.

Spectroscopic Sample Preparation

For the validation of the synthesized product, the following sample preparation protocols are recommended:

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • IR Spectroscopy: Prepare a sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electron ionization (EI) or electrospray ionization (ESI).

Spectroscopic Data for Validation

The following tables compare the known spectroscopic data of related compounds with the predicted data for this compound. These predicted values can be used to validate the successful synthesis of the target compound.

¹H NMR Spectroscopy

Table 2: ¹H NMR Data (ppm) in CDCl₃

CompoundChemical Shift (δ) and MultiplicityReference
3,6-Dichloropyridazine 7.51 (s, 2H)[4]
3,6-Dichloro-4,5-dimethylpyridazine 2.05 (s, 6H)[5]
This compound (Predicted) ~2.5-2.7 (q, 4H, -CH₂-), ~1.2-1.4 (t, 6H, -CH₃)N/A

Prediction Justification: The ethyl groups are in a similar chemical environment to the methyl groups of the dimethyl analog. The methylene protons (-CH₂-) are expected to be deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet.

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Data (ppm) in CDCl₃

CompoundChemical Shifts (δ)Reference
3,6-Dichloropyridazine 152.0, 130.0[6] (Predicted)
3,6-Dichloro-4,5-dimethylpyridazine Not availableN/A
This compound (Predicted) ~155 (C3, C6), ~140 (C4, C5), ~22 (-CH₂-), ~14 (-CH₃)N/A

Prediction Justification: The carbons attached to chlorine (C3, C6) are expected to be significantly downfield. The carbons bearing the ethyl groups (C4, C5) will also be in the aromatic/heterocyclic region. The chemical shifts for the ethyl carbons are estimated based on typical values for ethyl-substituted aromatic rings.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (cm⁻¹)

CompoundC-H stretchC=N / C=C stretchC-Cl stretchReference
3,6-Dichloropyridazine ~3050~1560, 1410~830, 770[7]
This compound (Predicted) 2970-2850~1550, 1400~850-750N/A

Prediction Justification: The target molecule will exhibit characteristic C-H stretching vibrations for the ethyl groups in the 2970-2850 cm⁻¹ region. The pyridazine ring vibrations (C=N, C=C) are expected in the 1550-1400 cm⁻¹ range, and the C-Cl stretching vibrations will likely appear in the fingerprint region below 850 cm⁻¹.

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey FragmentsReference
3,6-Dichloropyridazine C₄H₂Cl₂N₂148.98M+ (148/150/152), loss of Cl, loss of N₂[7]
3,6-Dichloro-4,5-dimethylpyridazine C₆H₆Cl₂N₂177.03M+ (177/179/181), loss of CH₃, loss of Cl[5][8]
This compound (Predicted) C₈H₁₀Cl₂N₂205.09M+ (205/207/209), [M-CH₃]+, [M-C₂H₅]+, [M-Cl]+N/A

Prediction Justification: The molecular ion peak for this compound will show a characteristic isotopic cluster for two chlorine atoms (M+, M+2, M+4 in an approximate 9:6:1 ratio). Common fragmentation pathways include the loss of a methyl radical (M-15), an ethyl radical (M-29), and a chlorine radical (M-35).

Visualizing the Synthesis

The proposed synthetic pathway for this compound is illustrated below.

Synthesis_Validation Start 4,5-diethylpyridazine-3,6-dione Reagent POCl₃, DIPEA Start->Reagent Product This compound Reagent->Product Chlorination 160°C, Microwave Validation Spectroscopic Validation (NMR, IR, MS) Product->Validation Characterization

References

A Comparative Guide to the Structural Elucidation of 3,6-Dichloro-4,5-dialkylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the structural characterization of 3,6-dichloro-4,5-dialkylpyridazine derivatives, compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of public crystallographic data for 3,6-dichloro-4,5-diethylpyridazine, this guide focuses on its close structural analogs: 3,6-dichloro-4-methylpyridazine and 3,6-dichloro-4-isopropylpyridazine . The principles and techniques discussed are directly applicable to the diethyl derivative and other similar compounds.

We will explore the utility of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in providing a comprehensive understanding of the molecular architecture of these pyridazine derivatives.

Structural Analysis: A Multi-Technique Approach

The definitive determination of a molecule's three-dimensional structure is paramount in drug design and development. X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state, while NMR spectroscopy offers insights into the molecule's structure and dynamics in solution. Mass spectrometry complements these techniques by providing information about the molecule's mass and fragmentation patterns, confirming its elemental composition and connectivity.

X-ray Crystallography and Electron Diffraction

While a single-crystal X-ray structure for the target this compound or its immediate methyl and isopropyl analogs was not publicly available at the time of this guide's compilation, electron diffraction data for the parent compound, 3,6-dichloropyridazine , offers valuable structural parameters. This technique, applied to the gaseous state, provides precise measurements of bond lengths and angles.

Table 1: Structural Parameters of 3,6-dichloropyridazine from Electron Diffraction [1]

ParameterBond Length (Å)ParameterBond Angle (°)
N-N1.330N-N-C119.3
N-C1.330N-C-C123.7
C-C1.410C-C-C117.0
C-Cl1.719N-C-Cl115.0
C-H1.080C-C-H121.0

Note: The data presented is for the parent 3,6-dichloropyridazine and serves as a foundational reference for the substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are routinely used to characterize organic molecules.

Table 2: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
3,6-dichloro-4-methylpyridazineCDCl₃7.51sH-5
2.50s-CH₃
3,6-dichloro-4-isopropylpyridazineCDCl₃7.50sH-5
3.50septet-CH(CH₃)₂
1.30d-CH(CH ₃)₂

Table 3: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
3,6-dichloro-4-methylpyridazineCDCl₃155.0, 150.0, 130.0, 125.0Aromatic C
20.0-CH₃
3,6-dichloro-4-isopropylpyridazineCDCl₃160.0, 150.0, 128.0, 125.0Aromatic C
30.0-C H(CH₃)₂
22.0-CH(C H₃)₂

Note: Specific peak assignments for the aromatic carbons require more advanced 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M]⁺ (m/z)Key Fragments (m/z)
3,6-dichloro-4-methylpyridazineElectron Ionization (EI)162/164/166127/129 ([M-Cl]⁺), 92 ([M-2Cl]⁺)
3,6-dichloro-4-isopropylpyridazineElectron Ionization (EI)190/192/194175/177 ([M-CH₃]⁺), 155/157 ([M-Cl]⁺)

Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Compound Synthesized Compound Solution Solution Compound->Solution Dissolve Crystal Crystal Solution->Crystal Slow Evaporation Diffraction_Pattern Diffraction_Pattern Crystal->Diffraction_Pattern X-ray Beam Unit_Cell Unit_Cell Diffraction_Pattern->Unit_Cell Process Data Structure_Solution Structure_Solution Unit_Cell->Structure_Solution Solve Refinement Refinement Structure_Solution->Refinement Refine Final_Structure 3D Molecular Structure Refinement->Final_Structure Validate

Fig. 1: Experimental workflow for single-crystal X-ray diffraction.
NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the gas chromatograph.

  • Separation: The compound travels through a heated capillary column, where it is separated from other components based on its volatility and interaction with the column's stationary phase.

  • Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio to generate a mass spectrum.

Logical Relationship of Analytical Techniques

The combination of these techniques provides a robust and comprehensive structural characterization of the target molecule.

logical_relationship Molecule Target Molecule (3,6-Dichloro-4,5-dialkylpyridazine) XRD X-ray Crystallography Molecule->XRD NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS Structure_3D 3D Structure (Solid State) XRD->Structure_3D Connectivity Connectivity & Dynamics (Solution) NMR->Connectivity Mass_Fragmentation Mass & Fragmentation MS->Mass_Fragmentation Final_Confirmation Comprehensive Structural Elucidation Structure_3D->Final_Confirmation Connectivity->Final_Confirmation Mass_Fragmentation->Final_Confirmation

Fig. 2: Interplay of analytical techniques for structural elucidation.

Conclusion

The structural elucidation of novel pyridazine derivatives is a critical step in the drug discovery pipeline. While X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms, a combination of NMR spectroscopy and mass spectrometry provides essential and complementary information regarding the molecule's connectivity, behavior in solution, and elemental composition. For 3,6-dichloro-4,5-dialkylpyridazines, this multi-faceted analytical approach is indispensable for a thorough and accurate characterization, ultimately guiding further optimization of their therapeutic potential.

References

A Comparative Guide to the Biological Efficacy of Substituted Pyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridazine analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them promising candidates for drug discovery and development.[1][2][3][4] This guide provides an objective comparison of the biological efficacy of select substituted pyridazine analogs, supported by experimental data, detailed protocols, and a visual representation of a key signaling pathway.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of several substituted pyridazine analogs against various cancer cell lines and microbial strains. The data highlights the potential of these compounds as therapeutic agents.

Compound IDTarget/AssayCell Line/StrainIC50/MIC (µM)Reference
Anticancer Activity
2S-5CytotoxicityMDA-MB-231 (Breast Cancer)6.21[5]
4T1 (Mouse Breast Cancer)7.04[5]
2S-13CytotoxicityMDA-MB-231 (Breast Cancer)7.73[5]
4T1 (Mouse Breast Cancer)8.21[5]
5bCytotoxicityHCT-116 (Colon Cancer)< Imatinib ref.[6]
17aVEGFR-2 Inhibition-Not specified[7]
39EED Inhibition-0.62[8]
Antimicrobial Activity
10hAntibacterialStaphylococcus aureus16 µg/mL[7]
8gAntifungalCandida albicans16 µg/mL[7]
IIIaAntibacterialStreptococcus pyogenes (Gram +ve)Not specified[9]
Escherichia coli (Gram -ve)Not specified[9]
IIIdAntifungalNot specifiedNot specified[9]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted pyridazine analogs and a vehicle control. The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared.

  • Serial Dilution: The pyridazine analogs are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Visualization

Many substituted pyridazine analogs exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a common target.[6][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT->Proliferation Pyridazine Substituted Pyridazine Analog Pyridazine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of substituted pyridazine analogs.

This guide provides a snapshot of the promising biological activities of substituted pyridazine analogs. The presented data and protocols offer a foundation for further research and development of this important class of compounds. The diverse biological potential of pyridazinone derivatives continues to attract the attention of researchers for the development of novel and effective therapeutic agents.[2][3]

References

A Comparative Guide to Alternative Reagents for the Synthesis of Diethylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a crucial heterocyclic motif in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The synthesis of diethylpyridazine derivatives, in particular, is of significant interest for the development of novel therapeutic agents. This guide provides an objective comparison of various synthetic routes to diethylpyridazine derivatives, moving beyond the classical approach to explore modern, alternative reagents. The performance of these alternatives is supported by experimental data, and detailed methodologies for key experiments are provided to assist researchers in selecting the optimal synthetic strategy.

Conventional Synthesis: The Paal-Knorr Condensation

The traditional and most common method for synthesizing 3,6-disubstituted pyridazines is the Paal-Knorr condensation. This reaction involves the cyclization of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1] For the synthesis of 3,6-diethylpyridazine, the logical precursor would be octane-3,6-dione. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, often followed by an oxidation step to form the aromatic pyridazine ring.[1]

Alternative Reagents and Methodologies

While the Paal-Knorr synthesis is robust, the availability of the starting 1,4-dicarbonyl compounds can be a limitation. A variety of alternative reagents and methodologies have been developed to access a broader range of substituted pyridazines, often with improved yields, milder reaction conditions, or novel substitution patterns.

1. Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful strategy involves the [4+2] cycloaddition of an electron-deficient diene (such as a 1,2,4,5-tetrazine) with an electron-rich dienophile (an alkene or alkyne), followed by the extrusion of dinitrogen gas to form the pyridazine ring.[2] This method allows for the regioselective synthesis of highly substituted pyridazines. For instance, the reaction of a 3,6-disubstituted tetrazine with an alkyne can yield a tetra-substituted pyridazine.[2] A Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl enol ether has also been reported to produce functionalized pyridazines with high regiocontrol.[3]

2. Catalytic Annulation and Cyclization Reactions: Modern catalytic methods offer efficient and atom-economical routes to pyridazines.

  • TBAI/K₂S₂O₈-Promoted [4+2] Annulation: This method utilizes ketene N,S-acetals and N-tosylhydrazones to construct the pyridazine ring, offering a broad substrate scope and good functional group tolerance.[3]

  • Copper-Catalyzed Aerobic Cyclization: β,γ-Unsaturated hydrazones can undergo a 6-endo-trig cyclization promoted by a copper catalyst under an aerobic atmosphere to yield 1,6-dihydropyridazines.[3] These intermediates can be readily oxidized to the corresponding pyridazines. The choice of solvent can be crucial, with acetonitrile favoring the dihydropyridazine and acetic acid leading directly to the pyridazine.[3]

3. Synthesis from Non-Dicarbonyl Precursors: Alternative starting materials can provide access to unique pyridazine derivatives.

  • From Furans: A one-pot, three-step procedure starting from glycosyl furans has been developed to synthesize novel pyridazine C-nucleosides.[4] This method involves a singlet oxygen [4+2] cycloaddition, followed by reduction and cyclization with hydrazine under neutral conditions.[4]

  • From 1,2,3-Triazines: An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective route to pyridazin-3-amines in high yields under neutral conditions.[3]

  • Skeletal Editing of Pyridines: A novel approach involves the direct C(2)-to-N replacement in pyridines to form pyridazines.[5] This "skeletal editing" provides a powerful tool for late-stage functionalization and diversification of existing pyridine-containing compound libraries.[5]

4. Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in pyridazine synthesis, aligning with the principles of green chemistry.[6] For example, the synthesis of 3,6-dichloro-4,5-dimethylpyridazine from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one was achieved in 20 minutes at 160 °C under microwave conditions.[7]

Comparative Performance of Synthetic Reagents

The following table summarizes the performance of various reagents and methods for the synthesis of pyridazine derivatives, providing a direct comparison of their efficiencies.

Reagent ClassSpecific ReagentsTypical ConditionsReported Yield (%)Reference(s)
1,4-Dicarbonyls Hexane-2,5-dione, Hydrazine monohydrateReflux in ethanol, then oxidation with 10% Pd/C in benzene56% (for Dimethylpyridazine)[8]
β,γ-Unsaturated Hydrazones Various substituted hydrazonesCu(II) catalyst, Acetic Acid, AirGood[3]
Ketene N,S-acetals & N-tosylhydrazones Various substituted reagentsTBAI / K₂S₂O₈Good[3]
1,2,3-Triazines & Alkynes 1,2,3-triazines, 1-propynylaminesNeutral conditionsHigh[3]
Tetrazines & Alkynyl Sulfides 3,6-Disubstituted-1,2,4,5-tetrazine, Alkynyl sulfideInverse-electron-demand Diels-Alder reactionNot specified, but described as regioselective[2]
Pyridazine-diones 4,5-dimethylpyridazine-3,6-dione, POCl₃, DIPEAMicrowave irradiation, 160 °C, 20 min53% (for Dichloro-dimethylpyridazine)[7]
Dichloropyridazines & Carboxylic Acids 3,6-dichloropyridazine, Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈Water, 70 °C88-96% (for Dichloro-isopropylpyridazine)[9]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Diethylpyridazine via Classical Condensation

(Adapted from the synthesis of 3,6-dimethylpyridazine[8])

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve octane-3,6-dione (10 mmol, 1.42 g) in 30 mL of ethanol.

  • Addition of Hydrazine: Add hydrazine monohydrate (10 mmol, 0.50 g) dropwise to the stirred solution.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Step 1): After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aromatization: To the residue, add 50 mL of anhydrous benzene and 10% Palladium on carbon (Pd/C) (0.2 g). Heat the mixture to reflux overnight.

  • Work-up (Step 2): Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluent: a gradient of ethyl acetate in hexanes) to yield 3,6-diethylpyridazine.

Protocol 2: Synthesis of 4-Substituted-3,6-diethylpyridazine via Silver-Catalyzed Alkylation

(Adapted from the synthesis of 3,6-dichloro-4-isopropylpyridazine[9])

  • Reaction Setup: In a 250 mL three-neck flask, suspend 3,6-diethylpyridazine (10 mmol, 1.36 g), a carboxylic acid (e.g., isobutyric acid for an isopropyl substituent, 12 mmol), and silver nitrate (AgNO₃) (1 mmol, 0.17 g) in 50 mL of deionized water.

  • Heating: Heat the stirred mixture to 70 °C.

  • Initiator Addition: Prepare a solution of ammonium persulfate ((NH₄)₂S₂O₈) (20 mmol, 4.56 g) in 30 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Maintain the reaction at 70 °C for 1 hour after the addition is complete. Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Adjust the pH to 9-10 with an aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the 4-substituted-3,6-diethylpyridazine.

Visualizing the Synthetic Pathways

The following diagram illustrates the generalized workflows for synthesizing diethylpyridazine derivatives, highlighting the convergence of classical and alternative methodologies on the target scaffold.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_products Products dicarbonyl Octane-3,6-dione paal_knorr Paal-Knorr Condensation dicarbonyl->paal_knorr hydrazine Hydrazine hydrazine->paal_knorr unsat_hydrazone Unsaturated Hydrazones cu_cat Cu-Catalyzed Cyclization unsat_hydrazone->cu_cat tetrazine Tetrazine iedda IEDDA Reaction tetrazine->iedda alkyne Alkyne alkyne->iedda pyridine Substituted Pyridine skeletal_editing Skeletal Editing pyridine->skeletal_editing pyridazine 3,6-Diethylpyridazine paal_knorr->pyridazine Oxidation cu_cat->pyridazine Oxidation iedda->pyridazine -N2 skeletal_editing->pyridazine C-to-N Transmutation

Caption: Generalized synthetic workflows for diethylpyridazine derivatives.

This guide demonstrates that while the classical Paal-Knorr condensation remains a viable route, a multitude of alternative reagents and advanced catalytic systems provide powerful and versatile tools for the synthesis of diethylpyridazine derivatives. The choice of method will ultimately depend on the availability of starting materials, desired substitution patterns, and the specific requirements of the research or drug development program.

References

cost-benefit analysis of different synthetic routes to 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Synthesis of 3,6-Dichloro-4,5-diethylpyridazine

This guide provides a comprehensive cost-benefit analysis of plausible synthetic routes to this compound, tailored for researchers, scientists, and professionals in drug development. The analysis focuses on a two-step synthetic pathway, comparing two common chlorinating agents for the final step.

The proposed synthesis of this compound involves two key transformations:

  • Formation of the Pyridazinedione Intermediate: The initial step involves the condensation of diethylmaleic anhydride with hydrazine hydrate to form 4,5-diethyl-1,2-dihydropyridazine-3,6-dione. This reaction is a well-established method for creating the pyridazine core structure.

  • Chlorination: The intermediate dione is then chlorinated to yield the final product, this compound. This guide will compare two widely used chlorinating agents for this step: phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Data Presentation: A Quantitative Comparison

The following table summarizes the key metrics for the two proposed synthetic routes for the chlorination step, assuming the synthesis of the 4,5-diethyl-1,2-dihydropyridazine-3,6-dione intermediate is consistent for both.

ParameterRoute 1: Chlorination with POCl₃Route 2: Chlorination with PCl₅
Starting Material (Step 2) 4,5-diethyl-1,2-dihydropyridazine-3,6-dione4,5-diethyl-1,2-dihydropyridazine-3,6-dione
Key Reagents Phosphorus oxychloride (POCl₃)Phosphorus pentachloride (PCl₅)
Estimated Reagent Cost per Mole of Product *~$25 - $70~$70 - $840
Typical Reported Yield 85-95%[1]~82%[2]
Reaction Temperature 80-110°C[1]~125°C[2]
Reaction Time 4-12 hours[1]~4 hours[2]
Work-up Procedure Quenching with ice/bicarbonate solution, extraction.Removal of POCl₃ by-product, quenching with water, pH adjustment, extraction.[2]
Safety Considerations POCl₃ is highly corrosive and reacts violently with water.PCl₅ is a moisture-sensitive solid that releases HCl upon contact with water.
By-products Phosphoric acid derivatives.Phosphorus oxychloride (POCl₃) and HCl.[2]

Note: Reagent costs are estimates based on currently available market prices and may vary depending on the supplier and scale of the synthesis. The cost for diethylmaleic anhydride is extrapolated from the pricing of 2,3-dimethylmaleic anhydride, as it is not a commonly stocked reagent. Prices for phosphorus oxychloride range from approximately $55/100g to $70/250g, and for phosphorus pentachloride, from around $72/kg to higher prices for smaller quantities. Hydrazine hydrate is estimated at

5050-50−
90 per 100mL.

Experimental Protocols

Step 1: Synthesis of 4,5-diethyl-1,2-dihydropyridazine-3,6-dione

This protocol is based on established procedures for the synthesis of similar pyridazinediones from maleic anhydrides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethylmaleic anhydride (1 mole equivalent).

  • Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (1.1 mole equivalents) in a suitable solvent, such as ethanol or acetic acid, to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-110°C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield 4,5-diethyl-1,2-dihydropyridazine-3,6-dione.

Step 2, Route 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from the synthesis of analogous 3,6-dichloropyridazines.

  • Reaction Setup: In a fume hood, carefully add 4,5-diethyl-1,2-dihydropyridazine-3,6-dione (1 mole equivalent) to an excess of phosphorus oxychloride (POCl₃, approximately 5-10 mole equivalents).

  • Reaction: Heat the mixture to reflux (around 105°C) for 4-12 hours, until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Step 2, Route 2: Chlorination using Phosphorus Pentachloride (PCl₅)

This protocol is based on procedures utilizing phosphorus pentachloride as the chlorinating agent.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, combine 4,5-diethyl-1,2-dihydropyridazine-3,6-dione (1 mole equivalent) and phosphorus pentachloride (PCl₅, approximately 2.2 mole equivalents).

  • Reaction: Heat the mixture to approximately 125°C for 4 hours.

  • Work-up: After cooling, carefully remove the by-product phosphorus oxychloride under reduced pressure.

  • Quenching and Neutralization: Cautiously pour the residue into ice water. Adjust the pH to approximately 8 with a base, such as 28% ammonia water.

  • Extraction and Purification: Filter the resulting solid and extract the filtrate with dichloromethane. Combine the solid with the dried organic extracts. Purify the crude product by recrystallization from a suitable solvent like n-hexane to obtain this compound.[2]

Visualization of the Cost-Benefit Analysis Workflow

The following diagram illustrates the decision-making process for selecting a synthetic route based on the cost-benefit analysis.

CostBenefitAnalysis start Start: Synthesis of 3,6-Dichloro-4,5- diethylpyridazine step1 Step 1: Formation of 4,5-diethyl-1,2-dihydropyridazine-3,6-dione start->step1 decision Step 2: Chlorination Method? step1->decision route1 Route 1: POCl₃ decision->route1 Lower Cost Higher Yield route2 Route 2: PCl₅ decision->route2 Shorter Time analysis1 Cost: Lower Reagent Cost Yield: High (85-95%) Safety: Highly Corrosive route1->analysis1 analysis2 Cost: Higher Reagent Cost Yield: Good (~82%) Safety: Moisture Sensitive Solid route2->analysis2 conclusion Optimal Route Selection analysis1->conclusion analysis2->conclusion

Caption: Workflow for the cost-benefit analysis of synthetic routes.

Conclusion

The selection of an optimal synthetic route for this compound hinges on a balance of cost, yield, reaction time, and safety considerations.

  • Route 1 (POCl₃) appears to be the more cost-effective option with the potential for higher yields. However, it requires careful handling due to the corrosive nature of phosphorus oxychloride and may involve a longer reaction time.

  • Route 2 (PCl₅) offers a potentially shorter reaction time but at a significantly higher reagent cost. The work-up procedure also involves handling a solid reagent and managing the formation of phosphorus oxychloride as a by-product.

For large-scale production where cost is a primary driver, Route 1 is likely the more favorable choice, provided that appropriate safety measures are in place. For smaller-scale laboratory synthesis where time is of the essence and cost is less of a concern, Route 2 presents a viable alternative. Ultimately, the choice will depend on the specific priorities and capabilities of the research or production team.

References

Safety Operating Guide

Proper Disposal of 3,6-Dichloro-4,5-diethylpyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,6-Dichloro-4,5-diethylpyridazine is a critical aspect of laboratory safety and environmental responsibility. As a halogenated heterocyclic compound, it is imperative to treat this chemical as hazardous waste and follow stringent disposal protocols. This guide provides detailed, step-by-step procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

Quantitative Hazard Classification of Analogous Compounds

Hazard StatementGHS ClassificationSignal WordSource
Toxic if swallowedAcute Toxicity, Oral (Category 3)Danger[1][2]
Toxic in contact with skinAcute Toxicity, Dermal (Category 3)Danger[1][2]
Toxic if inhaledAcute Toxicity, Inhalation (Category 3)Danger[1][2]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), a lab coat, and, if there is a risk of aerosol generation, a certified respirator.[3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[1][4]

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and consumables (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous chemical waste.[5]

  • Segregate Halogenated Waste: This compound is a halogenated organic chemical. It is crucial to collect it in a waste container specifically designated for halogenated organic waste.[6][7] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[8]

2. Waste Collection and Container Management:

  • Use Appropriate Containers: Collect all waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][5] Plastic containers are often preferred to minimize the risk of breakage.[5]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[1][6] This prevents the release of harmful vapors and reduces the risk of spills.

  • Do Not Overfill: Fill containers to a maximum of 75-90% of their capacity to allow for vapor expansion and to prevent spills during transport.[5]

3. Labeling:

  • Proper Labeling is Crucial: As soon as the first drop of waste is added, the container must be labeled.[6]

  • Label Contents: The label must clearly state "Hazardous Waste" and include the following information[2][5]:

    • The full, unabbreviated chemical name: "this compound".

    • For mixtures, list all constituents and their approximate percentages.

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity).

    • The date when waste was first added to the container.

    • The name and contact information of the principal investigator.

    • The laboratory location (building and room number).

4. Storage:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]

  • Secondary Containment: The container must be placed in secondary containment to prevent spills from reaching drains.[1]

  • Segregate Incompatibles: Ensure the waste is stored away from incompatible materials.[1]

5. Disposal Request:

  • Contact Environmental Health and Safety (EHS): Once the container is full, or if waste has been stored for a prolonged period, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1] Do not transport hazardous waste yourself.[9]

6. Decontamination and Empty Container Disposal:

  • Decontaminate Equipment: Any non-disposable equipment that has come into contact with the chemical should be thoroughly decontaminated. The first rinse should be collected as hazardous waste.[1]

  • Empty Container Disposal: A container that has held this compound must be triple-rinsed with a suitable solvent.[9][10] The first rinseate must be collected and disposed of as hazardous waste.[1] After triple-rinsing and air-drying in a fume hood, the labels on the container must be completely defaced or removed before it can be disposed of as regular solid waste or recycled.[1][10]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination A Identify Waste (this compound & contaminated materials) B Select Designated Halogenated Waste Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Keep Container Securely Closed D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Container is Full F->G H Contact EHS for Waste Pickup G->H I EHS Transports for Approved Disposal H->I J Triple-rinse empty containers & decontaminate equipment K Collect first rinse as hazardous waste J->K L Deface labels on dry, empty containers J->L M Dispose of empty containers as non-hazardous waste L->M

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 3,6-Dichloro-4,5-diethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,6-Dichloro-4,5-diethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound, ensuring laboratory personnel can work safely and effectively. The following procedures are based on best practices for handling chlorinated pyridazine derivatives.

Hazard Identification and Classification

GHS Hazard Statements:

  • Acute Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][3]

  • Wash hands and any exposed skin thoroughly after handling.[2][3][5]

  • Use only outdoors or in a well-ventilated area.[1][2][3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

  • Do not eat, drink, or smoke when using this product.[2][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles with indirect venting or a full-face shield.[6]Protects against splashes and airborne particles that can cause severe eye irritation.[3][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene, or Butyl rubber).[4][6] Gloves must be inspected before use.Prevents skin contact, as the substance is likely toxic and causes skin irritation.[1][2]
Body Protection Chemical-resistant lab coat or coveralls. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.[6][7]Minimizes skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 dust mask) is necessary.[6][8]Protects against respiratory irritation and potential toxicity from inhalation.[1][2][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as specified in the table above.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of the solid compound and its solutions within the chemical fume hood.[9]

    • Avoid the formation of dust and aerosols.[1][3]

    • Use compatible labware (e.g., glass, PTFE).

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully, avoiding cross-contamination. Wash hands thoroughly with soap and water.[3]

Spill Management Protocol
  • Immediate Actions:

    • Evacuate non-essential personnel from the immediate area.

    • If a significant amount is spilled, alert your institution's Environmental Health and Safety (EHS) department.

  • Containment and Cleanup (for minor spills):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9]

    • Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[4][5]

  • Decontamination:

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

Disposal Plan
  • Waste Segregation:

    • Dispose of this compound and any materials contaminated with it (e.g., gloves, absorbent pads, filter paper) as halogenated organic waste.[9]

  • Containerization:

    • Use a designated, properly labeled, and sealed waste container that is compatible with the chemical.[9] The label should clearly indicate "Hazardous Waste," "Toxic," and "Environmental Hazard."

  • Storage and Disposal:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[2][3][9]

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase cluster_emergency 4. Emergency Protocol prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_spill_kit Locate Spill Kit prep_fume_hood->prep_spill_kit handling_weigh Weigh Compound in Fume Hood handling_dissolve Prepare Solutions in Fume Hood handling_weigh->handling_dissolve handling_reaction Conduct Experiment in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash end End cleanup_wash->end emergency_spill Spill Occurs emergency_contain Contain Spill with Absorbent emergency_spill->emergency_contain emergency_collect Collect Waste emergency_contain->emergency_collect emergency_notify Notify EHS emergency_collect->emergency_notify start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.